Dihydromyristicin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-methoxy-6-propyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJIWNLPONWPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200787 | |
| Record name | Dihydromyristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52811-28-6 | |
| Record name | Dihydromyristicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052811286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromyristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dihydromyricetin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), also known as ampelopsin, is a naturally occurring flavanonol, a type of flavonoid, recognized for its extensive range of biological activities.[1][2][3] Structurally, it is (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[3] This compound has garnered significant attention within the scientific and pharmaceutical communities due to its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[4][5][6] It has been traditionally used for centuries in Chinese, Korean, and Japanese medicine to treat a variety of ailments, including fever, parasitic infections, liver diseases, and as a remedy for alcohol intoxication.[1][2][6][7] This guide provides a detailed exploration of the primary natural sources of dihydromyricetin, its biosynthesis pathways, and the experimental protocols employed for its study.
Natural Sources of Dihydromyricetin
Dihydromyricetin is found in a variety of plant species. The most notable and commercially significant source is Ampelopsis grossedentata, commonly known as vine tea, which contains exceptionally high concentrations of DHM in its leaves and stems.[8][9][10] Other significant sources include the Japanese raisin tree (Hovenia dulcis), from which DHM is also extracted for use in traditional medicine and dietary supplements.[1][2][11][12]
Dihydromyricetin has also been identified in other plants, including:
The concentration of dihydromyricetin can vary significantly depending on the plant species, the specific part of the plant, the growth stage, and the geographical origin.
Quantitative Data on Dihydromyricetin Content
The following table summarizes the reported concentrations of dihydromyricetin in various natural sources, providing a comparative overview for researchers.
| Plant Species | Plant Part | Dihydromyricetin Content | Reference |
| Ampelopsis grossedentata | Young Stems and Leaves | >35% (w/w) of dried weight | [8] |
| Ampelopsis grossedentata | Leaves (various stages) | 92.67 - 236.64 mg/g DW | [9] |
| Ampelopsis grossedentata | Stems | 104.41 mg/g DW | [9] |
| Ampelopsis grossedentata | Tendrils | 224.25 mg/g DW | [9] |
| Ampelopsis grossedentata | Leaves | 21.2 - 36.2 g/100g (21.2% - 36.2%) | [14] |
| Hovenia dulcis (Extract) | Fruit | 299 mg/g in a hydroalcoholic extract | [15] |
| Xanthoceras sorbifolium | Wood | 6.76 - 7.89 mg/g | [16] |
Biosynthesis of Dihydromyricetin
Dihydromyricetin is synthesized via the flavonoid branch of the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.[17][18] This pathway begins with the amino acid phenylalanine.
The biosynthesis proceeds through the following key stages:
-
Core Phenylpropanoid Pathway : Phenylalanine is converted to 4-coumaroyl-CoA through the action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).[19]
-
Chalcone Synthesis : Chalcone Synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[20]
-
Isomerization : Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.[9]
-
Hydroxylation Steps to Dihydromyricetin : Naringenin serves as a crucial precursor and can be hydroxylated through a series of enzymatic reactions to yield dihydromyricetin. Two primary routes have been identified in Ampelopsis grossedentata.[9][21][22]
-
Route 1 : Naringenin is first hydroxylated by Flavonoid 3'-hydroxylase (F3'H) to form eriodictyol. Eriodictyol is then converted to taxifolin (dihydroquercetin) by Flavanone 3-hydroxylase (F3H). Finally, taxifolin is hydroxylated by Flavonoid 3',5'-hydroxylase (F3'5'H) to produce dihydromyricetin.
-
Route 2 : Alternatively, naringenin can be hydroxylated by F3H to produce dihydrokaempferol. Dihydrokaempferol is then acted upon by F3'H to yield taxifolin, which is subsequently converted to dihydromyricetin by F3'5'H.[9][21]
-
The enzyme Flavonoid 3',5'-hydroxylase (F3'5'H) is considered a critical rate-limiting enzyme in the synthesis of dihydromyricetin.[23][24] Both F3'H and F3'5'H are cytochrome P450 enzymes that require the presence of a cytochrome P450 reductase (CPR) to function.[22][24]
Dihydromyricetin Biosynthesis Pathway Diagram
Caption: The biosynthesis pathway of dihydromyricetin from phenylalanine.
Experimental Protocols
Extraction and Purification of Dihydromyricetin
A variety of methods have been developed for the extraction and purification of dihydromyricetin from plant materials, particularly from Ampelopsis grossedentata.
1. Solvent Extraction (Conventional Method)
-
Principle : This method relies on the solubility of dihydromyricetin in organic solvents.
-
Protocol :
-
Preparation : Dried and powdered plant material (e.g., leaves of A. grossedentata) is used.
-
Extraction : The powder is refluxed with an aqueous ethanol solution (e.g., 60% ethanol) at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 180 minutes).[8] Alternatively, hot water can be used.
-
Filtration : The mixture is filtered to separate the extract from the solid plant residue.
-
Concentration : The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification (Recrystallization) : The crude extract is dissolved in hot water and allowed to cool slowly. Dihydromyricetin, being less soluble in cold water, crystallizes out. This process can be repeated multiple times to achieve high purity (>98%).[10][25]
-
2. Ultrasound-Assisted Extraction (UAE)
-
Principle : Ultrasonic waves create cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing the release of intracellular compounds.
-
Protocol :
-
Mixing : The powdered plant material is mixed with a solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10).
-
Sonication : The mixture is subjected to ultrasonic treatment for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 65°C).[8]
-
Processing : The subsequent filtration and concentration steps are similar to the conventional solvent extraction method.
-
3. Microwave-Assisted Extraction (MAE)
-
Principle : Microwave energy directly heats the solvent and the moisture within the plant cells, causing a rapid temperature and pressure increase that ruptures the cell walls, leading to a more efficient extraction.
-
Protocol :
-
Optimization : Response surface methodology is often used to optimize parameters such as temperature, time, solid-liquid ratio, and pH.
-
Extraction : Under optimal conditions (e.g., 96.8°C for 8.8 minutes with a solid-liquid ratio of 1:26.4), the plant material is extracted.[8] This method can significantly improve yield and reduce extraction time.[8]
-
4. Chelating Extraction Method
-
Principle : This novel method utilizes the polyhydroxy structure of dihydromyricetin to form complexes with metal ions, such as Zn²⁺. The DHM-metal complex precipitates and is then dissociated to release pure DHM.[8][10]
-
Protocol :
-
Chelation & Precipitation : Zn²⁺ is introduced during the extraction process, forming a complex with DHM, which then precipitates out of the solution.
-
Release : A strong chelating agent like EDTA is added to coordinate with the Zn²⁺, releasing the dihydromyricetin.[8]
-
Results : This method has been shown to achieve high yield (12.2%) and purity (94.3%) while effectively preventing the oxidation of DHM during the process.[10][25]
-
5. Purification by High-Speed Countercurrent Chromatography (HSCCC)
-
Principle : HSCCC is an all-liquid chromatographic technique that separates compounds based on their differential partitioning between two immiscible liquid phases, eliminating the need for a solid support matrix.
-
Protocol :
-
Solvent System : A suitable two-phase solvent system is selected (e.g., n-hexane-ethyl acetate-methanol-water).
-
Separation : The crude extract is introduced into the HSCCC system, and the separation is performed to yield highly pure fractions of dihydromyricetin (>99%).[16]
-
Workflow for Dihydromyricetin Extraction and Quantification
Caption: A generalized workflow for the extraction, purification, and quantification of DHM.
Quantification of Dihydromyricetin
Accurate quantification of dihydromyricetin is crucial for quality control and research purposes.
1. High-Performance Liquid Chromatography (HPLC)
-
Principle : HPLC separates components of a mixture based on their differential interactions with a stationary phase (column) and a mobile phase.
-
Protocol :
-
Sample Preparation : A precisely weighed amount of the extract or purified compound is dissolved in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions : A C18 column is commonly used. The mobile phase typically consists of a gradient of two or more solvents, such as acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).
-
Detection : A UV detector is set to the maximum absorption wavelength of dihydromyricetin, which is approximately 290 nm.[16]
-
Quantification : The concentration of DHM in the sample is determined by comparing the peak area to a calibration curve generated from known concentrations of a pure DHM standard.[14]
-
2. UV-Visible Spectrophotometry
-
Principle : This method measures the absorbance of light by the sample at a specific wavelength and relates it to the concentration of the analyte according to the Beer-Lambert law.
-
Protocol :
-
Standard Curve : A series of standard solutions of pure dihydromyricetin are prepared, and their absorbance is measured at the wavelength of maximum absorption (~290 nm) to create a calibration curve.[26]
-
Sample Analysis : The sample extract is appropriately diluted, and its absorbance is measured at the same wavelength.
-
Calculation : The concentration of DHM in the sample is calculated using the regression equation from the standard curve.[26] This method is simpler and faster than HPLC but may be less specific if other compounds in the extract absorb at the same wavelength.
-
Elucidation of Biosynthesis Pathways
The identification of genes and the characterization of enzymes involved in the dihydromyricetin biosynthesis pathway involve a combination of transcriptomics, molecular biology, and biochemistry.
-
Principle : To identify the genes responsible for DHM synthesis and verify their function.
-
Protocol :
-
Transcriptome Analysis (RNA-Seq) : RNA is extracted from tissues with high DHM content (e.g., young leaves of A. grossedentata). High-throughput sequencing is performed to identify all expressed genes (the transcriptome). Genes homologous to known flavonoid biosynthesis enzymes (like F3H, F3'H, F3'5'H) are identified as candidates.[9][24][27]
-
Gene Cloning : The full-length coding sequences (CDS) of the candidate genes are amplified from a cDNA library of the plant using PCR.[9][21]
-
Heterologous Expression : The cloned genes are inserted into an expression vector and transformed into a host organism that does not naturally produce flavonoids, such as the yeast Saccharomyces cerevisiae or the bacterium E. coli.[9][21][28][29]
-
In Vivo Functional Verification : The engineered microorganisms are cultured and fed with specific precursors (e.g., naringenin, eriodictyol). The culture medium is then analyzed (e.g., by HPLC or LC-MS) to detect the expected product (e.g., taxifolin, dihydromyricetin), confirming the function of the expressed enzyme.[9][21]
-
In Vitro Enzyme Assays : The enzymes can also be purified from the host organism, and their activity can be tested in a test tube with specific substrates and cofactors to determine their substrate specificity and kinetic parameters.
-
Conclusion
Dihydromyricetin stands out as a flavonoid with significant therapeutic potential, abundantly available from natural sources, most notably Ampelopsis grossedentata. The elucidation of its biosynthesis pathway has not only deepened our understanding of plant secondary metabolism but also opened avenues for metabolic engineering to enhance its production in both plants and microbial systems.[28][29] The development of efficient and green extraction and purification protocols is crucial for the sustainable production of high-purity dihydromyricetin for research, functional foods, and pharmaceutical applications. This guide provides a foundational technical overview to support ongoing and future research and development efforts centered on this promising natural compound.
References
- 1. Ampelopsin - Wikipedia [en.wikipedia.org]
- 2. nfnutra.com [nfnutra.com]
- 3. ingredientsnetwork.com [ingredientsnetwork.com]
- 4. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver Health Supplement Ampelopsis Grossedentata Vine Tea Extract Dihydromyricetin Dhm 98% Powder - Dihydromyricetin, Tea | Made-in-China.com [m.made-in-china.com]
- 6. Dihydromyricetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. capsulyte.com [capsulyte.com]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is Hovenia Dulcis Extract? - Knowledge [biowayorganicinc.com]
- 12. Dihydromyricetin or Hovenia Dulcis Extract Supplier [everforeverbio.com]
- 13. LOTUS: Natural Products Online [lotus.naturalproducts.net]
- 14. ahnxtb.cn [ahnxtb.cn]
- 15. Hovenia dulcis Thumberg: Phytochemistry, Pharmacology, Toxicology and Regulatory Framework for Its Use in the European Union - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 18. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. mdpi.com [mdpi.com]
- 21. Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in Ampelopsis grossedentata [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Annotation of genes involved in high level of dihydromyricetin production in vine tea (Ampelopsis grossedentata) by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Enhanced Biosynthesis of Dihydromyricetin in Saccharomyces cerevisiae by Coexpression of Multiple Hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromyricetin: A Comprehensive Review of Preclinical Pharmacological Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] Preclinical studies have illuminated a broad spectrum of therapeutic potentials, ranging from antioxidant and anti-inflammatory to neuroprotective, metabolic regulatory, and anti-cancer effects. This technical guide provides an in-depth overview of the preclinical pharmacological properties of DHM, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Antioxidant Properties
Dihydromyricetin exhibits robust antioxidant activity, which is attributed to its capacity to scavenge free radicals and enhance the endogenous antioxidant defense systems. Preclinical investigations have consistently demonstrated its efficacy in mitigating oxidative stress in various models.
Quantitative Data on Antioxidant Activity
| Assay Type | Model System | Key Findings | Reference |
| DPPH Radical Scavenging | In vitro | IC50: 4.36 μM | [3] |
| ABTS Radical Scavenging | In vitro | Potent scavenging activity | [4] |
| Superoxide Dismutase (SOD) Activity | Growing-finishing pigs | Dietary 0.03% DHM increased SOD activity in the jejunum. | [5] |
| Catalase (CAT) Activity | Growing-finishing pigs | Dietary 0.03% DHM increased CAT activity in the jejunum. | [5] |
| Glutathione Peroxidase (GSH-Px) Activity | Growing-finishing pigs | Dietary 0.03% DHM increased GSH-Px activity in the jejunum. | [5] |
| Malondialdehyde (MDA) Levels | Growing-finishing pigs | Dietary 0.03% DHM decreased MDA levels in the jejunum. | [5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of DHM in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add varying concentrations of DHM to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of DHM required to scavenge 50% of the DPPH radicals).
-
Measurement of Antioxidant Enzyme Activity (SOD, CAT, GSH-Px):
-
Principle: These assays measure the specific activity of key antioxidant enzymes in tissue homogenates or cell lysates.
-
Protocol (General):
-
Homogenize tissue samples or lyse cells in an appropriate buffer on ice.
-
Centrifuge the homogenate/lysate to obtain the supernatant containing the enzymes.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Use commercially available assay kits for SOD, CAT, and GSH-Px, following the manufacturer's instructions. These kits typically involve a colorimetric reaction where the enzyme activity is proportional to the change in absorbance over time, measured with a spectrophotometer.
-
Express the enzyme activity per milligram of protein.
-
Anti-inflammatory Effects
Dihydromyricetin has demonstrated significant anti-inflammatory properties in various preclinical models by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
| Model System | Key Findings | Reference |
| LPS-stimulated RAW 264.7 macrophages | DHM (37.5-300 μM) dose-dependently inhibited the production of TNF-α, IL-6, and IL-1β. | [6] |
| LPS-induced acute lung injury in mice | DHM pretreatment ameliorated lung pathological changes and suppressed inflammatory responses. | [3] |
| Collagen-induced arthritis in rats | DHM exerted anti-arthritic effects through the down-regulation of NF-κB. | [1] |
| LPS-induced neuroinflammation in BV-2 microglial cells | DHM inhibited the secretion of iNOS and COX-2 and attenuated the activation of NF-κB and TLR4 signals. | [1] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of DHM for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Lyse the cells to extract proteins for Western blot analysis of key inflammatory signaling molecules (e.g., p-NF-κB, p-IκBα).
-
Neuroprotective Effects
Preclinical studies have highlighted the neuroprotective potential of DHM in models of neurodegenerative diseases and neuronal injury, primarily through its antioxidant, anti-inflammatory, and anti-apoptotic properties.
Quantitative Data on Neuroprotective Effects
| Model System | Dosage | Key Findings | Reference |
| MPTP-induced Parkinson's disease mouse model | 5 or 10 mg/kg DHM for 13 days | Significantly attenuated motor impairments and dopaminergic neuron loss. | [7] |
| Aβ1-42-induced Alzheimer's disease rat model | 100 and 200 mg/kg DHM for 21 days | Improved learning and memory, decreased hippocampal neuronal apoptosis, and reduced levels of IL-1β, IL-6, and TNF-α. | [2] |
| 3-NP-induced Huntington's disease rat model | 10 mg/kg/day DHM for 5 days | Reduced motor, learning, and memory impairments. | [2] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Model in Mice:
-
Animal Model: Male C57BL/6 mice.
-
Protocol:
-
Administer DHM (e.g., 5 or 10 mg/kg, intraperitoneally) for a pre-treatment period (e.g., 3 days).
-
Induce Parkinson's-like pathology by administering MPTP (e.g., 25 mg/kg, i.p.) for a specified duration (e.g., 7 days), with continued DHM co-administration.
-
Continue DHM administration for a post-treatment period (e.g., 3 days).
-
Assess motor function using behavioral tests such as the rotarod test and the pole test.
-
Sacrifice the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining) in the substantia nigra and for Western blot analysis of signaling proteins.
-
Metabolic Regulation
Dihydromyricetin has shown promise in regulating glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.
Quantitative Data on Metabolic Regulation
| Model System | Key Findings | Reference |
| 3T3-L1 adipocytes | DHM dose-dependently increased glucose uptake. | [8] |
| Dexamethasone-induced insulin-resistant 3T3-L1 adipocytes | DHM improved glucose uptake and adiponectin secretion. | [8] |
| db/db mice (model of type 2 diabetes) | Oral administration of DHM (0.5 and 1.0 g/kg BW) for 8 weeks reduced fasting blood glucose, serum insulin, and improved insulin resistance. | [5] |
Experimental Protocols
Glucose Uptake Assay in 3T3-L1 Adipocytes:
-
Cell Line: 3T3-L1 preadipocytes.
-
Protocol:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Induce insulin resistance if required (e.g., by treating with dexamethasone).
-
Treat the differentiated adipocytes with various concentrations of DHM for a specified time.
-
Stimulate the cells with insulin.
-
Measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG) or a radioactive glucose analog (e.g., [3H]-2-deoxyglucose).
-
Quantify the uptake using a fluorescence microplate reader or a scintillation counter.
-
Anti-Cancer Effects
Dihydromyricetin has demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects in a variety of cancer cell lines and animal models.
Quantitative Data on Anti-Cancer Effects
| Cell Line | Concentration of DHM | Key Findings | Reference |
| A2780 ovarian cancer cells | 25, 50, and 100 μM for 48 h | Apoptotic rates of 12.1%, 21.1%, and 26.9%, respectively. | [9] |
| A2780 ovarian cancer cells | 100 μM for 24 h | Increased G0/G1 phase cells from 56.18% to 63.44% and decreased G2/M phase cells from 19.25% to 7.67%. | [9] |
| Hep3B hepatocellular carcinoma cells | 25 and 50 μM for 24 h | Significantly increased apoptosis compared to control. | [10] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry:
-
Principle: This method uses a fluorescent dye that binds to DNA to quantify the DNA content of individual cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cancer cells with DHM for a specified time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
-
Apoptosis Assay by Annexin V/PI Staining:
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable dye that stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cancer cells with DHM.
-
Harvest the cells and wash them with binding buffer.
-
Resuspend the cells in binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Signaling Pathways Modulated by Dihydromyricetin
The diverse pharmacological effects of DHM are mediated through its interaction with multiple intracellular signaling pathways.
Key Signaling Pathways
-
AMPK/SIRT1 Pathway: DHM activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are crucial regulators of cellular energy metabolism, inflammation, and longevity.[1][11][12] This pathway is implicated in DHM's beneficial effects on metabolic disorders and neurodegenerative diseases.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central regulator of cell survival, growth, and proliferation. DHM has been shown to modulate this pathway, contributing to its anti-cancer and neuroprotective effects.[1][2]
-
Nrf2 Pathway: Dihydromyricetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of various antioxidant and detoxifying enzymes, underlying its potent antioxidant effects.[1]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes. DHM inhibits the activation of NF-κB, thereby suppressing inflammatory responses.[1][13]
-
ERK/VEGFA/VEGFR2 Pathway: In the context of cancer, DHM has been shown to inhibit the Extracellular signal-regulated kinase (ERK)/Vascular endothelial growth factor A (VEGFA)/VEGF receptor 2 (VEGFR2) signaling pathway, which is critical for angiogenesis.
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: DHM activates the AMPK/SIRT1 signaling pathway.
Caption: DHM modulates the PI3K/Akt signaling pathway.
Caption: DHM activates the Nrf2 antioxidant pathway.
Caption: DHM inhibits the NF-κB inflammatory pathway.
Conclusion
The preclinical evidence strongly supports the multifaceted pharmacological properties of Dihydromyricetin. Its potent antioxidant, anti-inflammatory, neuroprotective, metabolic regulatory, and anti-cancer effects, mediated through the modulation of key signaling pathways, position DHM as a promising candidate for the development of novel therapeutics for a wide range of diseases. However, it is crucial to note that the bioavailability of DHM is relatively low, which may pose a challenge for its clinical translation.[1] Future research should focus on optimizing its delivery and conducting well-designed clinical trials to validate these promising preclinical findings in humans. This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of this remarkable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 5. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dihydromyricetin protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Molecular Mechanism Underlying the Therapeutic Effect of Dihydromyricetin on Type 2 Diabetes Mellitus Based on Network Pharmacology, Molecular Docking, and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydromyricetin alleviates inflammatory bowel disease associated intestinal fibrosis by inducing autophagy through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dihydromyricetin Alleviates Ischemic Brain Injury by Antagonizing Pyroptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromyricetin's Mechanism of Action in Neurological Disorders: A Technical Guide
Introduction
Dihydromyricetin (DHM), a natural flavonoid compound predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant attention for its therapeutic potential in a range of neurological disorders.[1][2][3] Preclinical in vitro and in vivo studies have demonstrated its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which DHM exerts its effects in various neurological conditions, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and epilepsy. The information is intended for researchers, scientists, and professionals in drug development, with a focus on core signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Pharmacological Properties
DHM's neuroprotective effects are multifaceted, stemming from its ability to modulate several key cellular processes that are often dysregulated in neurological diseases.
-
Anti-Inflammatory Effects: DHM significantly mitigates neuroinflammation. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a central driver of inflammatory responses in the brain.[4] DHM has been shown to directly inhibit TLR4/MyD88, leading to decreased phosphorylation of IκBα and the p65 subunit of NF-κB. This, in turn, reduces the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][6] Furthermore, DHM can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in various neurological disorders.[4][6][7]
-
Antioxidant Effects: DHM combats oxidative stress through multiple avenues. It acts as a direct scavenger of reactive oxygen species (ROS).[4] More importantly, it enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[4] This pathway upregulates the expression of various antioxidant enzymes, including superoxide dismutase (SOD).[4][8]
-
Anti-Apoptotic Effects: DHM protects neurons from programmed cell death by modulating the expression of apoptosis-related proteins. It influences the Bcl-2 protein family, leading to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[4][8][9] This modulation helps to maintain mitochondrial integrity and prevent the activation of caspases, such as cleaved caspase-3, which are executioners of apoptosis.[4]
-
Modulation of Autophagy: DHM has been shown to regulate autophagy, the cellular process for degrading and recycling damaged components. In some contexts, it promotes protective autophagy through the activation of the AMPK/mTOR signaling pathway.[10][11]
Mechanism of Action in Specific Neurological Disorders
Alzheimer's Disease (AD)
In AD models, DHM has been shown to improve cognitive function and reduce the pathological hallmarks of the disease.[9][12]
Key Mechanisms:
-
Aβ Pathology: In the TG-SwDI AD mouse model, oral administration of DHM (2 mg/kg for 3 months) reduced the brain levels of both soluble and insoluble Aβ42.[12]
-
Neuroinflammation: DHM inhibits neuroinflammation in AD models by suppressing the TLR4/MD2 signal and inhibiting the activation of the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines.[6][13] It also inhibits neuroinflammation through the AMPK/SIRT1 pathway.[6][9]
-
GABAergic Neurotransmission: AD is associated with dysfunctional inhibitory GABAergic neurotransmission. DHM acts as a positive allosteric modulator of GABA-A receptors, which may help restore the excitatory-inhibitory balance in the AD brain.[12][14] In hippocampal slices from TG-SwDI mice, DHM restored the reduced frequency and amplitude of GABA-A receptor-mediated miniature inhibitory postsynaptic currents and increased the diminished extrasynaptic tonic inhibitory current.[14]
-
Synaptic Plasticity: DHM treatment has been found to restore the levels of gephyrin, a postsynaptic anchoring protein crucial for GABAergic synapse formation and plasticity, which is decreased in the hippocampus and cortex of TG-SwDI mice.[14]
Experimental Protocols & Data:
| Experiment | Model | DHM Treatment | Key Findings | Reference |
| Behavioral Analysis | TG-SwDI Mice | 2 mg/kg, orally for 3 months | Improved cognition in novel object recognition task; reduced anxiety. | [12] |
| Aβ Quantification | TG-SwDI Mice | 2 mg/kg, orally for 3 months | Reduced brain levels of soluble and insoluble Aβ42. | [12] |
| Electrophysiology | Hippocampal Slices (TG-SwDI Mice) | In vitro application | Restored mIPSC frequency/amplitude and tonic inhibitory currents. | [14] |
| Western Blot | TG-SwDI Mice | 2 mg/kg, orally for 3 months | Restored gephyrin protein levels in the hippocampus and cortex. | [14] |
Parkinson's Disease (PD)
DHM demonstrates significant neuroprotective effects on dopaminergic neurons, which are progressively lost in PD.[4]
Key Mechanisms:
-
Protection of Dopaminergic Neurons: In MPTP-induced mouse models of PD, DHM has been shown to protect dopaminergic neurons from damage.[15]
-
Suppression of GSK-3β Activity: DHM attenuates MPP+-induced activation of glycogen synthase kinase-3 beta (GSK-3β) in cultured dopaminergic cells and in MPTP-treated mice. The Akt/GSK-3β pathway is a key contributor to DHM-mediated neuroprotection.[15]
-
Enhancement of Autophagy: DHM can inhibit the aggregation of α-synuclein, a key pathological feature of PD. In cellular models, DHM (10 µM) significantly decreased α-synuclein aggregation by 68%.[16][17] This is achieved, in part, by augmenting chaperone-mediated autophagy (CMA), as evidenced by increased levels of the CMA marker LAMP-2A.[16][17]
-
Motor Function Improvement: DHM treatment can improve balance, coordination, and reduce bradykinesia in animal models of PD.[4] In T2DM rats with PD-like lesions, DHM (250 mg/kg/day for 24 weeks) significantly improved motor dysfunction.[11]
Experimental Protocols & Data:
| Experiment | Model | DHM Treatment | Key Findings | Reference |
| α-synuclein Aggregation Assay | Cellular Model (SynT & Synphilin-1 co-transfection) | 10 µM for 16 hours | 68% decrease in α-synuclein aggregation. | [16][17] |
| Western Blot (CMA markers) | Cellular Model | 10 µM for 16 hours | Increased levels of LAMP-1 and LAMP-2A. | [16][17] |
| Motor Function Test | T2DM rats with PD-like lesions | 250 mg/kg/day, orally for 24 weeks | Improved motor ability on balance beam test. | [11] |
| Immunohistochemistry | T2DM rats with PD-like lesions | 250 mg/kg/day, orally for 24 weeks | Increased number of dopaminergic neurons and TH protein expression. | [11] |
Ischemic Stroke
DHM exerts neuroprotective effects in the context of ischemic stroke by mitigating the complex pathophysiological cascade that follows cerebral ischemia-reperfusion injury.
Key Mechanisms:
-
Reduction of Infarct Volume: In middle cerebral artery occlusion (MCAO) models, DHM treatment has been shown to reduce cerebral infarction volume and improve neurological symptoms.[4]
-
Anti-Apoptosis: DHM significantly downregulates the expression of apoptotic proteins, such as Bax and cleaved caspase-3, in the post-stroke brain.[4]
-
Inhibition of Ferroptosis: DHM can alleviate iron-induced cell death (ferroptosis) by inhibiting the SPHK1/mTOR signaling pathway.[4][18]
-
Anti-Pyroptosis: DHM inhibits pyroptosis, a form of inflammatory cell death, by suppressing the activation of the NLRP3 inflammasome, caspase-1, and the subsequent cleavage of GSDMD, reducing the release of IL-1β.[19]
-
Modulation of lncRNA/miRNA Axes: Recent studies show DHM can regulate non-coding RNAs. For instance, it can alleviate cell damage by modulating the SNHG10/miR-665/RASSF5 axis[4] and the SNHG17/miR-452-3p/CXCR4 axis, which in turn attenuates inflammation and oxidative stress in microglia.[20]
Experimental Protocols & Data:
| Experiment | Model | DHM Treatment | Key Findings | Reference |
| Infarct Volume Measurement | MCAO Rats | Not specified | Reduced cerebral infarction volume. | [4] |
| Western Blot (Ferroptosis) | MCAO Rats & OGD/R-treated HT22 cells | Not specified | Inhibited SPHK1/mTOR pathway; increased GPX4, decreased ACSL4. | [18] |
| Western Blot (Pyroptosis) | MCAO Rats | Not specified | Decreased expression of NLRP3, cleaved caspase-1, GSDMD-N, and IL-1β. | [19] |
| Cell Viability Assay (MTT) | OGD/R-treated BV2 microglia | Dose-dependent | Enhanced BV2 cell viability post-OGD/R. | [20] |
Epilepsy
DHM has demonstrated anti-epileptic and cognitive-enhancing effects in models of epilepsy.
Key Mechanisms:
-
Inhibition of NLRP3 Inflammasome: DHM's neuroprotection in epilepsy is linked to the inhibition of pyroptosis associated with the NLRP3 inflammasome.[7]
-
Reduction of Seizure Activity: In a pilocarpine-induced epilepsy rat model, treatment with DHM after the induction of status epilepticus decreased the frequency and duration of spontaneous recurrent seizures.[7]
-
Cognitive Improvement: DHM has been shown to improve long-term potentiation and cognitive deficits in epileptic rats, as demonstrated in the Morris water maze test.[7] This is associated with an increased expression of synaptic proteins.[7]
Experimental Protocols & Data:
| Experiment | Model | DHM Treatment | Key Findings | Reference |
| Seizure Monitoring (vEEG) | Pilocarpine-induced Epileptic Rats | 100 mg/kg/day for 28 days | Decreased frequency and duration of spontaneous recurrent seizures. | [21] |
| Morris Water Maze | Pilocarpine-induced Epileptic Rats | 100 mg/kg/day for 28 days | Improved performance, indicating enhanced cognitive function. | [7] |
| Western Blot (Inflammasome) | Rat Hippocampus | 100 mg/kg/day for 28 days | Decreased protein levels of NLRP3, ASC, and cleaved caspase-1. | [7][22] |
| Nissl Staining | Rat Hippocampus | 100 mg/kg/day for 28 days | Protected against hippocampal pyramidal neuron damage. | [7] |
Signaling Pathways and Visualizations
The multifaceted action of DHM involves the modulation of several interconnected signaling pathways. The following diagrams, rendered in DOT language, illustrate these core mechanisms.
DHM's Anti-Inflammatory and Anti-Apoptotic Signaling
DHM's Antioxidant and Pro-survival Signaling
Experimental Workflow: MCAO Model for Stroke Research
Challenges and Future Directions
Despite the promising preclinical data, the clinical translation of DHM faces challenges. A significant hurdle is its low oral bioavailability and poor stability, which may limit its therapeutic efficacy.[4][12][23] Research into novel delivery systems, such as nanoparticles and microemulsions, is underway to overcome these pharmacokinetic limitations.[23][24]
Furthermore, while many studies have elucidated DHM's effects on various signaling pathways, the precise interplay between these pathways and the full spectrum of its molecular targets are yet to be completely understood.[4] Future research should focus on more extensive pharmacokinetic and pharmacodynamic studies in higher animal models, long-term safety assessments, and ultimately, well-designed clinical trials to validate its therapeutic potential in human neurological disorders.
Dihydromyricetin is a promising natural compound with a robust preclinical profile for the treatment of neurological disorders. Its therapeutic efficacy stems from a multi-target mechanism of action, primarily involving the potent suppression of neuroinflammation and oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways such as TLR4/NF-κB, Nrf2/HO-1, and PI3K/Akt. The data summarized herein provide a comprehensive foundation for further investigation and development of DHM as a novel neuroprotective agent.
References
- 1. doaj.org [doaj.org]
- 2. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin ameliorates neurotoxicity induced by high glucose through restraining ferroptosis by inhibiting JNK-inflammation pathway in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 7. Dihydromyricetin mitigates epilepsy and cognitive impairment via NLRP3 inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases [frontiersin.org]
- 9. Molecular Level Insight Into the Benefit of Myricetin and Dihydromyricetin Uptake in Patients With Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 11. [Dihydromyricetin improves Parkinson's disease-like lesions in T2DM rats by activating AMPK/ULK1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. francis-press.com [francis-press.com]
- 14. biomedfrontiers.org [biomedfrontiers.org]
- 15. Dihydromyricetin protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portal.research.lu.se [portal.research.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. Dihydromyricetin Attenuates Cerebral Ischemia Reperfusion Injury by Inhibiting SPHK1/mTOR Signaling and Targeting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dihydromyricetin Alleviates Ischemic Brain Injury by Antagonizing Pyroptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dihydromyricetin inhibits injury caused by ischemic stroke through the lncRNA SNHG17/miR-452-3p/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. termedia.pl [termedia.pl]
- 23. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Investigating the antioxidant and anti-inflammatory effects of Dihydromyricetin
An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Effects of Dihydromyricetin
For Researchers, Scientists, and Drug Development Professionals
Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest for its wide array of pharmacological properties.[1][2][3] With a high safety profile, DHM demonstrates potent antioxidant, anti-inflammatory, anti-tumor, and metabolic-regulating activities.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the antioxidant and anti-inflammatory actions of DHM, serving as a resource for ongoing research and development.
Antioxidant Effects of Dihydromyricetin
DHM's antioxidant capacity is a cornerstone of its therapeutic potential, stemming from two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[1][5]
Direct Radical Scavenging Activity
DHM can directly neutralize various free radicals, a property attributed to its polyphenolic structure. Its efficacy has been quantified in numerous in vitro assays. Several studies have documented the in vitro free radical scavenging activity of DHM, with IC50 values for DPPH, ABTS, H₂O₂, and O₂ radicals measured at 3.24-22.6, 3.1-5.32, 7.95, and 7.79 μg/mL, respectively.[6] Another study found that a dihydromyricetin-lecithin complex was an effective scavenger of DPPH radicals with an IC50 of 22.60μg/mL.[7]
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 3.24 - 22.6 | [6][7] |
| ABTS Radical Scavenging | 3.1 - 5.32 | [6] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 7.95 | [6] |
| Superoxide Radical (O₂•⁻) Scavenging | 7.79 | [6] |
Table 1: In Vitro Antioxidant Activity of Dihydromyricetin.
Modulation of Endogenous Antioxidant Signaling Pathways
Beyond direct scavenging, DHM fortifies cellular antioxidant defenses by activating key signaling pathways, most notably the Keap1-Nrf2 pathway.
Keap1-Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DHM promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[8][9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of protective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2] This mechanism has been shown to protect against oxidative stress in various models, including cisplatin-induced kidney damage and emodin-induced hepatotoxicity.[2] Studies also show that DHM can activate the Nrf2 pathway via upstream kinases like ERK.[11][12]
Anti-inflammatory Effects of Dihydromyricetin
Chronic inflammation is a key driver of numerous diseases. DHM exerts potent anti-inflammatory effects by modulating multiple signaling cascades that govern the production of inflammatory mediators.[1][3]
Inhibition of Pro-inflammatory Mediators
DHM has been shown to significantly reduce the expression and secretion of key pro-inflammatory cytokines and enzymes in various experimental models.
| Model System | DHM Dosage/Concentration | Effect | Reference |
| LPS-induced BV-2 Microglia | Concentration-dependent | ↓ mRNA levels of IL-6, IL-1β, TNF-α; ↓ iNOS, COX-2 | [13][14] |
| Streptozotocin-induced Diabetic Rats | 100–400 mg/kg/day | Restored hepatic TNF-α and IL-1β levels to normal | [15] |
| Ovalbumin-induced Asthma Mouse Model | Not specified | ↓ IL-4, IL-5, IL-13 in bronchoalveolar lavage fluid | [16] |
| Ethanol-induced Liver Injury in Mice | 6 mg/mL in diet | ↓ Serum TNF-α, IL-6, IL-17; ↑ Anti-inflammatory IL-1ra | [17] |
| High-Fat Diet-induced NAFLD in Mice | 500-1000 mg/kg | ↓ Serum LPS, IL-1β, TNF-α | [18] |
Table 2: Anti-inflammatory Effects of Dihydromyricetin on Key Mediators.
Modulation of Inflammatory Signaling Pathways
DHM's ability to suppress inflammation is mediated by its interaction with several critical intracellular signaling pathways.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[19] In response to stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][19] DHM has been shown to directly inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation and suppressing the inflammatory response.[13][20][21] This inhibition can occur downstream of Toll-like receptor 4 (TLR4) signaling.[13][14]
References
- 1. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydromyricetin regulates KEAP1-Nrf2 pathways to enhance the survival of ischemic flap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydromyricetin Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydromyricetin Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydromyricetin Attenuates Streptozotocin-induced Liver Injury and Inflammation in Rats via Regulation of NF-κB and AMPK Signaling Pathway | Atlantis Press [atlantis-press.com]
- 16. Anti-inflammatory effects of dihydromyricetin in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation [frontiersin.org]
- 18. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 21. Recent Update on the Pharmacological Effects and Mechanisms of Dihydromyricetin - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromyricetin: A Technical Review of its Role in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Dihydromyricetin (DHM), a natural flavonoid compound also known as ampelopsin, has garnered significant scientific interest for its wide array of pharmacological activities. Extracted primarily from plants such as Ampelopsis grossedentata (vine tea), it has been traditionally used in herbal medicine.[1] Modern research has increasingly focused on its potential to modulate various metabolic pathways, positioning it as a promising candidate for addressing metabolic disorders like insulin resistance, non-alcoholic fatty liver disease (NAFLD), and obesity.[2][3] This technical guide provides an in-depth review of the literature, focusing on the molecular mechanisms, key signaling pathways, and quantitative effects of DHM on metabolic regulation.
Regulation of Glucose Metabolism and Insulin Sensitivity
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome.[4] A substantial body of evidence from both in vivo and in vitro studies demonstrates that DHM can significantly improve insulin sensitivity and regulate glucose homeostasis.
One of the primary mechanisms is through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5] In high-fat diet (HFD)-fed mice and palmitate-treated L6 myotubes, DHM treatment was found to increase the phosphorylation of AMPK and its downstream target, Ulk1, while decreasing the phosphorylation of mTOR.[5] The activation of AMPK by DHM helps to reverse the inhibition of the insulin receptor substrate-1 (IRS-1) and Akt signaling pathway, ultimately leading to increased expression and translocation of glucose transporter 4 (GLUT4), which facilitates glucose uptake into cells.[4][5]
Furthermore, DHM has been shown to protect pancreatic β-cells and delay the onset of hyperglycemia. In Zucker diabetic fatty rats, DHM treatment preserved β-cell mass and improved the insulin/glucagon ratio more effectively than rosiglitazone.[6] Studies in db/db mice, a genetic model of type 2 diabetes, showed that oral administration of DHM reduced fasting blood glucose, serum insulin, and the insulin resistance index (HOMA-IR).[7][8]
| Study Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| db/db Mice | DHM | 0.5 g/kg BW | 8 weeks | Fasting Blood Glucose: ↓; HOMA-IR: ↓ | [7] |
| db/db Mice | DHM | 1.0 g/kg BW | 8 weeks | Fasting Blood Glucose: ↓ significantly; HOMA-IR: ↓ significantly | [7] |
| db/db Mice | Metformin (Control) | 50 mg/kg BW | 8 weeks | Fasting Blood Glucose: ↓; HOMA-IR: ↓ | [7] |
| Zucker Diabetic Fatty Rats | DHM | 50-200 mg/kg | 8 weeks | Delayed hyperglycemia onset by 4 weeks; Reduced fasting blood glucose | [6] |
| NAFLD Patients | DHM | 300 mg/day | 3 months | Improved glucose metabolism | [9][10] |
In Vivo Study: db/db Mice Model of Insulin Resistance [7]
-
Animal Model: 10-week-old male db/db mice, a model for type 2 diabetes and obesity.
-
Acclimatization: Mice were housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) for one week before the experiment.
-
Grouping: Mice were randomly divided into: a model control group, a positive control group (Metformin, 50 mg/kg BW), and DHM-treated groups (0.5 g/kg and 1.0 g/kg BW).
-
Diet and Treatment: All mice were fed a high-fat diet (45% fat). DHM and Metformin were administered orally once daily for 8 weeks.
-
Endpoint Analysis: Body weight and blood glucose were measured weekly. At the end of the study, an Oral Glucose Tolerance Test (OGTT) was performed. Blood samples were collected to measure serum insulin, lipid profiles, and inflammatory cytokines (TNF-α, IL-1β). Pancreatic tissue was analyzed using H&E and Masson staining. Protein expression of IRS-1 in relevant tissues was measured by Western blot.
In Vitro Study: Inflammation-Induced Insulin Resistance in 3T3-L1 Adipocytes [4]
-
Cell Line: 3T3-L1 preadipocytes were cultured and differentiated into mature adipocytes.
-
Model Induction: Insulin resistance was induced by treating the mature adipocytes with TNF-α (10 ng/mL).
-
DHM Treatment: Cells were co-treated with TNF-α and various concentrations of DHM.
-
Analysis: Glucose uptake was measured using a fluorescent glucose analog (2-NBDG). The phosphorylation status of key signaling proteins (AMPK, JNK, NF-κB, IRS-1, Akt) was determined by Western blotting. Immunofluorescence was used to visualize protein localization.
Caption: A generalized workflow for animal studies investigating DHM's metabolic effects.
Caption: DHM ameliorates insulin resistance via the PLC/CaMKK/AMPK signaling pathway.[4]
Regulation of Lipid Metabolism
Dyslipidemia, characterized by elevated triglycerides and cholesterol, is a hallmark of metabolic syndrome and contributes to conditions like NAFLD.[11] DHM has demonstrated significant lipid-lowering effects, primarily by modulating fatty acid synthesis and oxidation.
The activation of AMPK by DHM is also central to its effects on lipid metabolism.[12] Activated AMPK phosphorylates and thereby inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in de novo fatty acid synthesis.[13] This action reduces the production of new fatty acids. Simultaneously, AMPK activation leads to an increase in the expression of carnitine palmitoyltransferase-1 (CPT1a), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[12] The dual effect of inhibiting synthesis and promoting oxidation contributes to a reduction in lipid accumulation in the liver and other tissues.
In studies on finishing pigs, dietary DHM supplementation not only activated the AMPK/ACC pathway but also upregulated the mRNA levels of genes related to lipolysis and fatty acid oxidation, while down-regulating genes involved in lipogenesis.[13] In mouse models of alcohol-induced liver injury, DHM administration reduced liver steatosis, lowered liver triglycerides, and improved mitochondrial health, partly through the AMPK-SIRT1-PGC-1α signaling pathway.[11][12]
| Study Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| db/db Mice | DHM | 0.5 g/kg BW | 8 weeks | Serum TC: ↓; Serum TG: ↓ | [7] |
| db/db Mice | DHM | 1.0 g/kg BW | 8 weeks | Serum TC: ↓ significantly; Serum TG: ↓ significantly; Abdominal Fat Weight: ↓ | [7] |
| Finishing Pigs | DHM | 300 mg/kg diet | 28 days | Muscle TG: ↓; Serum HDL-C: ↑ | [13] |
| Finishing Pigs | DHM | 500 mg/kg diet | 28 days | Muscle TG: ↓; Serum HDL-C: ↑ | [13] |
| Ethanol-fed Mice | DHM | 6 mg/mL in diet | 5 weeks | Circulating LDL/VLDL: ↓; Total Cholesterol: ↓; Triglycerides: ↓ | [14] |
Chronic Ethanol-Induced Liver Injury Model [12]
-
Animal Model: Male C57BL/6J mice.
-
Diet and Treatment: Mice were fed a standard diet or an ethanol-containing liquid diet. DHM was administered via intraperitoneal injection (5 or 10 mg/kg) for 9 weeks.
-
Analysis: Liver tissues were collected for histological analysis (H&E staining) to assess steatosis. Liver and serum triglyceride levels were quantified. Western blot analysis was performed on liver lysates to measure the phosphorylation status of AMPK (Thr172) and ACC1 (Ser79), and the expression level of CPT1a.
Caption: DHM regulates lipid metabolism by activating AMPK, which inhibits fatty acid synthesis and promotes fatty acid oxidation.[12][13]
Role of Gut Microbiota in DHM's Metabolic Effects
The gut microbiota is increasingly recognized as a critical regulator of host metabolism.[15] Alterations in its composition are linked to obesity and insulin resistance.[16] Emerging research indicates that DHM can exert its metabolic benefits by modulating the gut microbiota.
In HFD-induced insulin-resistant mice, DHM administration was shown to alter the gut microbial composition.[16] This modulation led to changes in the profile of microbial metabolites, particularly bile acids. Specifically, DHM was found to regulate the content of chenodeoxycholic acid (CDCA). This change in CDCA levels was associated with the inhibition of the farnesoid X receptor (FXR) in intestinal L-cells, which in turn increased the expression of the glucagon gene (Gcg) and promoted the secretion of glucagon-like peptide-1 (GLP-1).[16][17] GLP-1 is an important incretin hormone that enhances insulin secretion and improves glucose tolerance.
Furthermore, DHM has been observed to increase the abundance of beneficial bacteria like Akkermansia and Lactobacillus, which are often depleted in metabolic diseases.[18] By restoring a healthier gut microbial ecosystem, DHM can improve intestinal barrier function, reduce systemic inflammation, and positively influence host metabolism.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin improves skeletal muscle insulin resistance by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydromyricetin Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydromyricetin Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary dihydromyricetin supplementation enhances antioxidant capacity and improves lipid metabolism in finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Dihydromyricetin Promotes Glucagon-Like Peptide-1 Secretion and Improves Insulin Resistance by Modulation of the Gut Microbiota-CDCA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromyricetin's Role in Cellular Signaling Pathways: A Technical Guide
Executive Summary
Dihydromyricetin (DHM), a natural flavonoid primarily extracted from Ampelopsis grossedentata, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of DHM's mechanisms of action at the molecular level, focusing on its modulation of key cellular signaling pathways. It is intended for researchers, scientists, and drug development professionals. This document synthesizes current preclinical data, detailing DHM's impact on pathways governing inflammation, oxidative stress, apoptosis, autophagy, and metabolism. Key interactions with the AMPK, PI3K/Akt/mTOR, NF-κB, and Nrf2 pathways are elucidated through pathway diagrams and summarized quantitative data. Furthermore, detailed experimental protocols commonly used to investigate these effects are provided to facilitate future research and development.
Introduction to Dihydromyricetin (DHM)
Dihydromyricetin (DHM), also known as ampelopsin, is a dihydroflavonol compound distinguished by its potent antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties.[2][3][4] Its structure allows it to effectively scavenge free radicals and modulate enzymatic activities, placing it at the crossroads of multiple cellular signaling cascades.[1][5] Preclinical studies, both in vitro and in vivo, have consistently demonstrated its ability to influence cell fate decisions such as proliferation, apoptosis, and autophagy, making it a promising candidate for therapeutic development in various pathological contexts, including cancer, metabolic syndrome, neurodegenerative diseases, and inflammatory disorders.[6][7][8][9]
Core Signaling Pathways Modulated by Dihydromyricetin
DHM's pleiotropic effects stem from its ability to interact with several central signaling hubs. The following sections detail its role in these key pathways.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a crucial sensor of cellular energy status. DHM has been shown to activate AMPK, leading to beneficial metabolic effects.[10] This activation can occur through various mechanisms, including the inhibition of the F1F0-ATPase.[11] Once activated, AMPK phosphorylates downstream targets to restore energy homeostasis. This includes promoting autophagy and improving insulin sensitivity, making DHM a subject of interest for metabolic diseases like type 2 diabetes.[11][12][13] In porcine myotubes, DHM-induced AMPK activation increased the expression of factors like PGC-1α and Sirt1, which are involved in mitochondrial biogenesis and the formation of type I muscle fibers.[10]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. In many cancer models, this pathway is constitutively active. DHM has been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[3][7] By downregulating the phosphorylation of key components like Akt and mTOR, DHM can induce apoptosis and autophagy in cancer cells.[14][15][16] For instance, in breast cancer cells, DHM-mediated inhibition of Akt prevents the formation of the mTOR complex, thereby promoting apoptosis.[3] This pathway is also implicated in DHM's therapeutic effects in non-cancer models, such as alleviating intestinal fibrosis by inducing autophagy.[14]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation. DHM exerts potent anti-inflammatory effects by suppressing the NF-κB pathway.[4][8] It has been shown to inhibit the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα.[17][18] This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes like IL-6, IL-1β, and TNF-α.[19][20] This mechanism is central to DHM's protective effects in models of neuroinflammation, inflammatory bowel disease, and methotrexate-induced toxicity.[8][17][21] In some contexts, this pathway is initiated by Toll-like receptor 4 (TLR4), which is also attenuated by DHM.[20][22]
Nrf2/KEAP1 Signaling Pathway
The Nrf2/KEAP1 pathway is the primary regulator of the cellular antioxidant response. DHM is a known activator of this protective pathway.[23][24] Under basal conditions, Nrf2 is bound to its inhibitor, KEAP1, which facilitates its degradation. DHM can promote the dissociation of Nrf2 from KEAP1, allowing Nrf2 to translocate to the nucleus.[24][25] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of enzymes like heme oxygenase-1 (HO-1), SOD, and GSH.[17][26] This mechanism underlies DHM's ability to protect against oxidative stress in diverse conditions, including ischemic injury and drug-induced toxicity.[17][23][27]
Apoptosis-Related Pathways
DHM induces apoptosis in various cancer cell lines through multiple mechanisms.[3][7] It can activate the intrinsic (mitochondrial) pathway by upregulating the tumor suppressor p53.[1][28] Activated p53, in turn, increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[1][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3, the executioner caspase.[1][29] DHM also modulates other related pathways, such as inhibiting the Akt/Bad survival pathway and reducing TGF-β signaling to promote apoptosis in hepatocellular carcinoma cells.[15][28]
Quantitative Data Summary
The effects of DHM on cellular signaling pathways are dose-dependent. The following tables summarize quantitative data reported across various studies.
Table 1: DHM Concentration and Effects on Inflammatory Markers
| Cell Line / Model | Treatment Condition | DHM Concentration | Effect | Reference |
|---|---|---|---|---|
| BV-2 Microglia | LPS-induced | 20, 40, 80, 100 mg/L | Dose-dependent suppression of IL-6, IL-1β, TNF-α, iNOS, COX-2 mRNA levels | [19] |
| BV-2 Microglia | LPS-induced | 20, 40, 80, 100 mg/L | Attenuated activation of NF-κB and TLR4 signaling | [19][20] |
| Wistar Rats | MTX-induced | 300 mg/kg (oral) | Decreased NF-κB, IL-1β, TGF-β1; Increased Nrf2, HO-1 | [17] |
| C57BL/6J Mice | High-Fat Diet | 500, 750, 1000 mg/kg | Significant reduction in serum LPS, IL-1β, TNF-α; Decreased liver TLR4, NF-κB p65 |[21] |
Table 2: DHM's Impact on Protein Expression in Cancer and Metabolic Pathways
| Cell Line / Model | DHM Concentration | Pathway | Key Protein Changes | Reference |
|---|---|---|---|---|
| HepG2 | Not specified | Akt/Bad | p-Akt(Ser473)↓, p-Bad(Ser112/136)↓, Bax↑, Bad↑, Bcl-2↓, Cleaved Caspase-3↑ | [15] |
| HepG2 | 30, 60, 120 µM | PI3K/Akt/mTOR | p-PI3K↓, p-Akt↓, mTOR↓, Beclin-1↑, LC3-II/I↑ | [30] |
| L6 Myotubes | Not specified | AMPK/Autophagy | p-AMPK↑, p-Ulk1↑, p-mTOR↓ | [11] |
| Porcine Myotubes | 10 µM | AMPK | p-AMPK↑, AMPKα1 mRNA↑, PGC-1α↑, Sirt1↑ | [10] |
| HCC Cells | Not specified | p53/Apoptosis | p53↑, Bax↑, Bak↑, Cleaved Caspase-3↑ |[1] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on DHM.
Cell Culture and Treatment
-
Cell Lines: Cell lines such as HepG2 (hepatocellular carcinoma), BV-2 (microglia), and L6 (myotubes) are commonly used.[11][15][19]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.
-
DHM Treatment: DHM is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are seeded and allowed to adhere overnight before being treated with various concentrations of DHM for specified time periods (e.g., 12, 24, or 48 hours). Control groups receive equivalent amounts of the vehicle (DMSO).
Western Blotting
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantification: Total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-p-AMPK, anti-NF-κB p65, anti-Nrf2, anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control like β-actin or GAPDH.[1][20]
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.
-
Procedure: Cells are seeded in 96-well plates and treated with DHM. After the incubation period, MTT solution (e.g., 5 mg/mL) is added to each well and incubated for approximately 4 hours. The medium is then removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured with a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the control group.[22][28]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated cells using a reagent like TRIzol or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: The qRT-PCR is performed using a thermal cycler with a fluorescent dye (e.g., SYBR Green) and specific primers for target genes (e.g., TNF-α, IL-6, Nrf2) and a housekeeping gene (e.g., GAPDH).
-
Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.[19]
Conclusion and Future Directions
Dihydromyricetin is a multifaceted flavonoid that exerts significant influence over a range of critical cellular signaling pathways. Its ability to concurrently activate protective pathways like AMPK and Nrf2 while inhibiting pro-growth and pro-inflammatory pathways such as PI3K/Akt/mTOR and NF-κB highlights its therapeutic potential. The compiled data demonstrate a consistent pattern of action across various cell types and disease models.
Future research should focus on elucidating the direct molecular targets of DHM, which could explain its ability to modulate multiple pathways simultaneously. While preclinical data are robust, clinical trials are necessary to translate these findings into human therapies.[9] Investigations into DHM's bioavailability and the development of novel delivery systems could be crucial for enhancing its clinical efficacy.[2][9] The synergistic effects of DHM with existing chemotherapeutic agents also represent a promising avenue for improving cancer treatment outcomes.[7]
References
- 1. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. acendhealth.com [acendhealth.com]
- 5. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple molecular and cellular mechanisms of the antitumour effect of dihydromyricetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple molecular and cellular mechanisms of the antitumour effect of dihydromyricetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Dihydromyricetin on Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Dihydromyricetin alters myosin heavy chain expression via AMPK signaling pathway in porcine myotubes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Dihydromyricetin improves skeletal muscle insulin resistance by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dihydromyricetin alleviates inflammatory bowel disease associated intestinal fibrosis by inducing autophagy through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydromyricetin induces mitochondria-mediated apoptosis in HepG2 cells through down-regulation of the Akt/Bad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydromyricetin Alleviates H9C2 Cell Apoptosis and Autophagy by Regulating CircHIPK3 Expression and PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dihydromyricetin Modulates Nrf2 and NF-κB Crosstalk to Alleviate Methotrexate-Induced Lung Toxicity [mdpi.com]
- 18. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dihydromyricetin regulates KEAP1-Nrf2 pathways to enhance the survival of ischemic flap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dihydromyricetin confers cerebroprotection against subarachnoid hemorrhage via the Nrf2-dependent Prx2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. longdom.org [longdom.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Exploring the chemical structure and properties of Dihydromyricetin
An In-depth Technical Guide to Dihydromyricetin (DHM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid predominantly found in high concentrations in the plant Ampelopsis grossedentata (vine tea).[1][2] It is also present in other plants, such as Hovenia dulcis (Japanese raisin tree).[3] For centuries, it has been used in traditional Chinese, Korean, and Japanese medicine to treat a variety of ailments, including fever, liver diseases, and alcohol intoxication.[4] In recent years, DHM has garnered significant attention from the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][5][6] Despite its therapeutic potential, DHM's clinical application is hindered by its poor water solubility and low bioavailability.[1][7] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of DHM, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Chemical Structure and Properties
Dihydromyricetin is a flavanonol, a class of flavonoids.[2] Its structure features two chiral centers at the C2 and C3 positions, leading to four possible stereoisomers.[8][9] The most common naturally occurring form is (+)-dihydromyricetin, which has a (2R,3R)-configuration.[4][8]
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | [2][4] |
| CAS Number | 27200-12-0 | [4][10][11] |
| Molecular Formula | C₁₅H₁₂O₈ | [4][10][11] |
| Synonyms | Ampelopsin, (+)-Dihydromyricetin, Ampeloptin | [4][10][12] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 320.25 g/mol | [4][15] |
| Melting Point | 239-241 °C / 267-269 °C | [12][13] |
| Solubility | ||
| Water (25 °C) | ~0.2 mg/mL | [1][14] |
| Hot Water | Soluble | [14][16] |
| Ethanol | ~1 mg/mL; Soluble | [10][14] |
| DMSO | ~10 mg/mL; ≥5mg/mL | [10][12] |
| DMF | ~10 mg/mL | [10] |
| UV/Vis. (λmax) | 208, 291 nm | [10][11] |
| pKa (Predicted) | 7.38 ± 0.60 | [12] |
Pharmacological Properties and Mechanisms of Action
DHM exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.
Anti-inflammatory Activity
DHM demonstrates potent anti-inflammatory effects by modulating key signaling pathways.[6][17] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][18]
Hepatoprotective Effects
DHM has shown significant protective effects against various forms of liver injury, including alcohol-induced liver damage and nonalcoholic fatty liver disease (NAFLD).[5][19][20] Its mechanisms include reducing oxidative stress, inhibiting hepatocyte apoptosis, and regulating lipid metabolism.[5][21] DHM can activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis, which in turn improves mitochondrial function and promotes fatty acid oxidation.[6][22][23]
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. (+)-Dihydromyricetin | C15H12O8 | CID 161557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and therapeutic implications of dihydromyricetin in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acendhealth.com [acendhealth.com]
- 7. Metabolic mechanisms of Dihydromyricetin and strategies for enhancing its bioavailability: A recent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chirality of the biomolecules enhanced its stereospecific action of dihydromyricetin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Dihydromyricetin | 27200-12-0 [chemicalbook.com]
- 13. The Darling of Natural Medicine Ingredients: Dihydromyricetin (DHM) - Natural Field Co., Ltd. [naturalfieldinc.com]
- 14. kintai-bio.com [kintai-bio.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dihydromyricetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Dihydromyricetin alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dihydromyricetin from Vine Tea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), also known as ampelopsin, is a bioactive flavonoid predominantly found in vine tea (Ampelopsis grossedentata).[1] This natural compound has garnered significant attention within the scientific and pharmaceutical communities due to its wide array of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[2][3] Furthermore, DHM has shown promise in regulating metabolic pathways, such as the AMPK signaling pathway, which is crucial in cellular energy homeostasis.[4][5] These properties make DHM a compelling candidate for the development of novel therapeutics and functional foods.
These application notes provide detailed protocols for the extraction and purification of dihydromyricetin from vine tea, offering a comparative analysis of various methodologies to guide researchers in selecting the most suitable approach for their specific needs.
Extraction Methodologies
Several techniques can be employed for the extraction of dihydromyricetin from the leaves of Ampelopsis grossedentata. The choice of method often depends on factors such as desired yield, purity, processing time, and environmental considerations.
Solvent Extraction
Solvent extraction is a conventional and widely used method for isolating DHM. The selection of an appropriate solvent is critical for maximizing extraction efficiency.
Experimental Protocol:
-
Sample Preparation: Dry the leaves of Ampelopsis grossedentata and grind them into a fine powder (approximately 20 mesh).[6]
-
Extraction:
-
Filtration: After extraction, filter the mixture while hot to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator to reduce the solvent volume.
-
Drying: Dry the concentrated extract to obtain the crude DHM powder.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction utilizes sound waves to enhance the extraction process, often resulting in higher yields in shorter timeframes compared to conventional methods.[10]
Experimental Protocol:
-
Sample Preparation: Prepare dried and powdered vine tea leaves as described in the solvent extraction protocol.
-
Extraction:
-
Post-Extraction: Follow the filtration, concentration, and drying steps as outlined in the solvent extraction protocol.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction is a rapid and efficient method that uses microwave energy to heat the solvent and plant material, accelerating the extraction of DHM.[2]
Experimental Protocol:
-
Sample Preparation: Use dried and powdered vine tea leaves.
-
Extraction:
-
Post-Extraction: After extraction, filter, concentrate, and dry the extract as previously described.
Quantitative Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-Liquid Ratio | Yield (%) | Purity (%) | Reference(s) |
| Solvent Extraction | 60% Ethanol | 60 | 180 | 1:16.7 | - | - | [1][8][9] |
| Ultrasonic-Assisted Extraction | - | 65 | 45 (x3) | 1:10 | 25.16 | - | [11] |
| Microwave-Assisted Extraction | Water | 110 | 5 | 1:30 | - | - | [12] |
| Chelating Extraction | Water with ZnSO₄ | 90 | 120 | 1:20 | 12.2 | 94.3 | [6] |
Note: Yield and purity can vary based on the specific conditions and the quality of the plant material.
Purification Methodologies
Following extraction, the crude DHM extract requires purification to achieve the desired level of purity for research and development purposes.
Recrystallization
Recrystallization is a common and effective method for purifying DHM from a crude extract, leveraging the differential solubility of DHM in hot and cold solvents.
Experimental Protocol:
-
Dissolution: Dissolve the crude DHM extract in a minimal amount of hot acetone.[13]
-
Crystallization: Add glacial acetic acid to the solution and allow it to cool slowly to room temperature to induce crystallization.[13]
-
Filtration: Collect the DHM crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove impurities.
-
Drying: Dry the purified crystals in an oven at a controlled temperature (e.g., 80-105°C).[13] The process can be repeated for higher purity.[6] One study reported achieving 98% purity after eight recrystallizations with deionized water.[6]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample.[14]
Experimental Protocol:
-
Solvent System Preparation: Prepare a two-phase solvent system. A common system for DHM purification is composed of n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v).[15]
-
HSCCC Instrument Setup:
-
Sample Injection: Once the hydrodynamic equilibrium is reached, inject the crude DHM extract.
-
Fraction Collection: Collect the fractions of the effluent.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing pure DHM.
-
Purification: Combine the pure fractions and evaporate the solvent to obtain purified DHM. Purity of over 99% can be achieved with this method.[16]
Quantitative Comparison of Purification Methods
| Purification Method | Solvents | Purity Achieved | Reference(s) |
| Recrystallization | Acetone, Glacial Acetic Acid, Water | 98% (after 8 cycles) | [6][13] |
| HSCCC | n-hexane-ethyl acetate-methanol-water | >99% | [15][16] |
Experimental Workflow and Signaling Pathways
Workflow for Dihydromyricetin Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of DHM from vine tea.
Caption: A generalized workflow for DHM extraction and purification.
Signaling Pathways Modulated by Dihydromyricetin
Dihydromyricetin has been shown to modulate several key signaling pathways involved in antioxidant defense and inflammation.
1. Antioxidant Signaling Pathway (Keap1-Nrf2)
DHM can activate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.
Caption: DHM activates the Keap1-Nrf2 antioxidant pathway.[17]
2. Anti-inflammatory Signaling Pathway (TLR4/NF-κB)
DHM can attenuate inflammatory responses by inhibiting the TLR4/NF-κB signaling pathway.
Caption: DHM inhibits the TLR4/NF-κB inflammatory pathway.[18][19][20][21]
3. AMPK Signaling Pathway
DHM is known to activate the AMPK pathway, which plays a central role in regulating cellular energy metabolism.
Caption: DHM activates the AMPK signaling pathway.[4][5]
References
- 1. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of refluxing, ultrasonic- and microwave-assisted extraction of dihydromyricetin from Ampelopsis grossedentata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 4. Dihydromyricetin improves skeletal muscle insulin resistance by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin improves skeletal muscle insulin sensitivity by inducing autophagy via the AMPK-PGC-1α-Sirt3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing the Maximum Recovery of Dihydromyricetin from Chinese Vine Tea, Ampelopsis grossedentata, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydromyricetin Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the Maximum Recovery of Dihydromyricetin from Chinese Vine Tea, Ampelopsis grossedentata, Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Crystallization form of dihydromyricetin, preparation method thereof and pharmaceutical composition containing the same - Eureka | Patsnap [eureka.patsnap.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dihydromyricetin using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a flavonoid compound predominantly found in Ampelopsis grossedentata, has garnered significant scientific interest due to its wide array of pharmacological activities. These include hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] Accurate and precise quantification of DHM in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantification of DHM using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. HPLC Method for Dihydromyricetin Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of DHM in herbal extracts and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 HPLC or equivalent system equipped with a UV-VIS detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (volume ratio 65:35).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 10 µL.[3]
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Dihydromyricetin standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a desired concentration range.
-
Sample Preparation (from Ampelopsis grossedentata extract):
-
Accurately weigh the extract powder.
-
Dissolve the powder in a suitable solvent (e.g., methanol or the mobile phase).
-
Vortex or sonicate the mixture to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for DHM quantification, based on ICH guidelines.[5][6][7][8]
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.999[5] |
| Limit of Detection (LOD) | 1.47 µg/mL[4] |
| Limit of Quantification (LOQ) | 2.93 µg/mL[4] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Specificity | No interference from blank or matrix components at the retention time of DHM. |
Experimental Workflow: HPLC Quantification of DHM
Caption: Experimental workflow for DHM quantification by HPLC.
II. LC-MS/MS Method for Dihydromyricetin Quantification in Biological Matrices
For the quantification of DHM in complex biological matrices such as plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[9]
Experimental Protocol
1. Instrumentation and Conditions
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.
-
Column: C18 column (e.g., Welch Ultimate XB-C18, 50 × 2.1 mm, 5 μm).
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dihydromyricetin: m/z 319.1 → 192.8
-
Internal Standard (e.g., Rutin): m/z 609.0 → 301.2
-
2. Sample Preparation from Rat Plasma
This protocol utilizes a protein precipitation method.[1]
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., esculin at 100 ng/mL).[1]
-
Add 190 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,500 rpm for 10 minutes.[1]
-
Transfer the supernatant to an HPLC vial and inject 5 µL into the LC-MS/MS system.[1]
Method Validation Parameters
The following table summarizes key validation parameters for a typical LC-MS/MS method for DHM quantification in rat plasma.[1][11][12][13]
| Parameter | Study 1 | Study 2 |
| Linearity Range (ng/mL) | 0.5 - 200 | 10.0 - 5000 |
| Correlation Coefficient (r) | > 0.998 | Not specified, but precision and accuracy are within acceptable limits |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 10.0 |
| Intra-day Precision (%RSD) | < 15% | < 12.0% |
| Inter-day Precision (%RSD) | < 15% | < 12.0% |
| Accuracy (%RE) | Within ±15% | Within ±5.6% |
| Recovery (%) | Not specified | Acceptable |
| Matrix Effect | Not specified | Acceptable |
Experimental Workflow: LC-MS/MS Quantification of DHM in Plasma
Caption: Workflow for DHM quantification in plasma by LC-MS/MS.
III. Dihydromyricetin Signaling Pathways
Dihydromyricetin exerts its diverse pharmacological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies. DHM has been shown to influence pathways related to inflammation, oxidative stress, and metabolism.[2][11][14]
Key Signaling Pathways Modulated by Dihydromyricetin
-
AMPK Pathway: DHM activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation can lead to improved insulin sensitivity and reduced lipid accumulation.[1]
-
Nrf2/HO-1 Pathway: Dihydromyricetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This is a primary mechanism for its antioxidant effects.[4]
-
NF-κB Pathway: DHM has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[2]
-
Notch1 Pathway: In the context of cancer, DHM has been found to inhibit the Notch1 signaling pathway, which can induce apoptosis in cancer cells.[10]
Diagram of Dihydromyricetin's Anti-inflammatory and Antioxidant Signaling Pathways
Caption: DHM's antioxidant and anti-inflammatory signaling pathways.
References
- 1. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 4. Dihydromyricetin Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. actascientific.com [actascientific.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dihydromyricetin-mediated inhibition of the Notch1 pathway induces apoptosis in QGY7701 and HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Update on the Pharmacological Effects and Mechanisms of Dihydromyricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Dihydromyricetin in Neuroinflammatory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a natural flavonoid compound predominantly found in Ampelopsis grossedentata, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases.[4][5] Emerging evidence highlights the therapeutic potential of DHM in mitigating neuroinflammatory processes, making it a promising candidate for the development of novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[6][7][8]
These application notes provide a comprehensive overview of the use of DHM in preclinical neuroinflammatory disease models. We summarize key quantitative data, present detailed experimental protocols for in vivo and in vitro studies, and visualize the underlying molecular pathways and experimental workflows.
Key Mechanisms of Action
Dihydromyricetin exerts its neuroprotective and anti-inflammatory effects through multiple signaling pathways:
-
Inhibition of NF-κB Signaling: DHM has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammatory gene expression, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in microglia.[4][5][6]
-
Suppression of the NLRP3 Inflammasome: DHM can inhibit the activation of the NLRP3 inflammasome in microglia, a multi-protein complex that triggers the maturation and release of IL-1β and IL-18, potent inflammatory cytokines implicated in neurodegenerative diseases.[9][10][11][12]
-
Activation of the AMPK/SIRT1 Pathway: DHM can activate the AMPK/SIRT1 signaling pathway, which plays a crucial role in cellular energy homeostasis, mitochondrial function, and the regulation of inflammatory responses.[3][13][14][15]
-
Modulation of TLR4 Signaling: DHM can attenuate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS) and other inflammatory stimuli.[4][16][17]
-
Activation of the Nrf2 Pathway: DHM has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, which helps to protect cells from oxidative stress-induced damage.[6][18]
Data Presentation: Efficacy of Dihydromyricetin in Neuroinflammatory Models
The following tables summarize the quantitative data from key studies investigating the effects of Dihydromyricetin in various neuroinflammatory disease models.
In Vivo Models
| Disease Model | Animal | DHM Dosage | Key Findings | Reference |
| Alzheimer's Disease | APP/PS1 Transgenic Mice | 10 mg/kg/day (i.p.) | ↓ Activated microglia, ↓ NLRP3 inflammasome activation, ↓ IL-1β levels, Improved cognitive function. | [10] |
| Aβ₁₋₄₂-injected Rats | 100 & 200 mg/kg/day (i.p.) | ↓ Serum and hippocampal levels of inflammatory cytokines, Reversed inhibition of AMPK/SIRT1 signaling, ↓ Hippocampal neuronal apoptosis.[13] | [13][14] | |
| TG-SwDI Mice | 2 mg/kg (oral) for 3 months | Improved cognition, ↓ Soluble and insoluble Aβ42, Restored GABAAR mediated currents.[9] | [9] | |
| Parkinson's Disease | MPTP-induced Mice | 20 mg/kg/day (i.p.) | Attenuated behavioral deficits, Protected dopaminergic neurons, Modulated the Akt/GSK-3β pathway. | [19] |
| T2DM Rats with PD-like lesions | 125 & 250 mg/kg/day (gavage) | Improved motor function, ↑ AMPK activity, ↑ ULK1 protein expression.[20] | [20][21] | |
| Ischemic Stroke | MCAO Rats | 50 & 100 mg/kg (post-reperfusion) | Improved motor-coordination, ↓ Infarct size, Normalized apoptotic proteins, ↓ Reactive astrocytes. | [22] |
| MCAO Rats | 10 mg/kg (i.p.) | Reduced infarct volume, Reversed neuronal damage, Reduced pyroptosis. | [23] | |
| LPS-induced Neuroinflammation | Mice | 2 mg/kg | Reduced corticosterone levels, Counteracted the activation of the NF-κB signaling pathway. | [24] |
In Vitro Models
| Cell Model | Treatment | DHM Concentration | Key Findings | Reference |
| LPS-stimulated BV-2 Microglia | LPS (1 µg/mL) | 20, 40, 80, 100 µM | ↓ mRNA levels of IL-6, IL-1β, TNF-α, ↓ iNOS and COX-2 expression, Attenuated NF-κB and TLR4 activation.[4] | [4][16] |
| Aβ-induced Microglia | Aβ | Not specified | Inhibited the production of TNF-α. | [10] |
| OGD/R-induced HT22 Cells | Oxygen-Glucose Deprivation/ Reoxygenation | 10, 20, 40 µM | Protected against OGD/R-induced apoptosis, Activated the Wnt/β-catenin signaling pathway. | [25] |
| OGD/R-induced HT22 Cells | Oxygen-Glucose Deprivation/ Reoxygenation | 10, 20, 30 µM | Reduced lipid ROS and intracellular iron, Up-regulated GPX4. | [26] |
| Palmitic Acid-induced HUVECs | Palmitic Acid | Not specified | Inhibited pyroptotic cell death, Reduced intracellular ROS, Activated the Nrf2 signaling pathway. | [18] |
Experimental Protocols
In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation in mice using LPS and subsequent treatment with DHM.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dihydromyricetin (DHM)
-
Sterile, pyrogen-free saline
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
DHM Preparation: Dissolve DHM in a suitable vehicle (e.g., saline with 0.5% DMSO and 0.5% Tween 80) to the desired concentration.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to a concentration of 1 mg/mL.
-
Experimental Groups: Divide mice into the following groups (n=8-10 per group):
-
Control (Vehicle)
-
LPS only
-
LPS + DHM (low dose)
-
LPS + DHM (high dose)
-
-
DHM Administration: Administer DHM or vehicle via intraperitoneal (i.p.) injection one hour before LPS administration.
-
LPS Administration: Induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg body weight).
-
Behavioral and Molecular Analysis: At a specified time point post-LPS injection (e.g., 24 hours), perform behavioral tests (e.g., open field test, tail suspension test) and collect brain tissue and blood samples for molecular analysis (e.g., ELISA for cytokines, Western blot for inflammatory proteins, immunohistochemistry for microglial activation).[24][27]
In Vitro Model: LPS-Stimulated Primary Microglia
This protocol details the isolation and culture of primary microglia and their stimulation with LPS to model neuroinflammation in vitro.
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine coated flasks and plates
-
Lipopolysaccharide (LPS)
-
Dihydromyricetin (DHM)
Procedure:
-
Primary Mixed Glial Culture:
-
Isolate cerebral cortices from neonatal mouse pups and remove the meninges.[28][29]
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.[28]
-
Plate the cells in Poly-D-lysine coated T-75 flasks in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture for 10-14 days until a confluent layer of astrocytes is formed with microglia growing on top.[28][30][31]
-
-
Microglia Isolation:
-
LPS Stimulation and DHM Treatment:
-
Pre-treat the primary microglia with various concentrations of DHM for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours).
-
-
Analysis:
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.
-
Lyse the cells to extract protein and RNA for Western blot analysis of inflammatory signaling pathways (e.g., p-NF-κB, NLRP3) and qRT-PCR analysis of inflammatory gene expression, respectively.[4][16]
-
Mandatory Visualizations
In vivo experimental workflow for LPS-induced neuroinflammation.
In vitro experimental workflow for LPS-stimulated primary microglia.
Key signaling pathways modulated by Dihydromyricetin.
Conclusion
Dihydromyricetin demonstrates significant therapeutic potential in a range of neuroinflammatory disease models. Its multifaceted mechanism of action, targeting key inflammatory and neuroprotective pathways, underscores its promise as a lead compound for the development of novel therapies for neurodegenerative disorders. The provided data, protocols, and visualizations serve as a valuable resource for researchers and drug development professionals investigating the application of DHM in this field. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
References
- 1. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective role of Dihydromyricetin in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pa… [ouci.dntb.gov.ua]
- 4. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acendhealth.com [acendhealth.com]
- 6. Frontiers | Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders [frontiersin.org]
- 7. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 8. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Dihydromyricetin inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dihydromyricetin alleviates Escherichia coli lipopolysaccharide-induced hepatic injury in chickens by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective role of Dihydromyricetin in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective role of Dihydromyricetin in Alzheimer's disease rat model associated with activating AMPK/SIRT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 18. Dihydromyricetin inhibits NLRP3 inflammasome-dependent pyroptosis by activating the Nrf2 signaling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydromyricetin protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Dihydromyricetin improves Parkinson's disease-like lesions in T2DM rats by activating AMPK/ULK1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dihydromyricetin alleviates cerebral ischemia-reperfusion injury by attenuating apoptosis and astrogliosis in peri-infarct cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dihydromyricetin Alleviates Ischemic Brain Injury by Antagonizing Pyroptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Social Isolation Induces Neuroinflammation And Microglia Overactivation, While Dihydromyricetin Prevents And Improves Them - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dihydromyricetin ameliorates oxygen-glucose deprivation and re-oxygenation-induced injury in HT22 cells by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dihydromyricetin Attenuates Cerebral Ischemia Reperfusion Injury by Inhibiting SPHK1/mTOR Signaling and Targeting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Primary Microglial Cell Culture and Stimulation [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. protocols.io [protocols.io]
Dihydromyricetin (DHM) as a Therapeutic Candidate for Alcohol Use Disorder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol Use Disorder (AUD) is a significant global health issue characterized by a range of debilitating symptoms including tolerance, dependence, and withdrawal. Current pharmacological treatments have limited efficacy and can be associated with significant side effects. Dihydromyricetin (DHM), a natural flavonoid compound extracted from the oriental raisin tree (Hovenia dulcis), has emerged as a promising therapeutic candidate for AUD.[1][2] Preclinical studies have demonstrated its ability to counteract acute alcohol intoxication, alleviate withdrawal symptoms, and reduce voluntary alcohol consumption in animal models.[1][2] This document provides detailed application notes and protocols based on existing research to guide further investigation into the therapeutic potential of DHM for AUD.
Mechanism of Action
The primary mechanism by which DHM is thought to exert its anti-alcohol effects is through its interaction with γ-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter receptors in the brain and a key target for alcohol.[1][2] DHM has been shown to act as a positive modulator of GABA-A receptors, specifically at the benzodiazepine (BZ) binding site.[1][3] This interaction antagonizes the potentiation of GABA-A receptors induced by alcohol, thereby mitigating alcohol's intoxicating effects.[1][4] Furthermore, DHM has been observed to counteract the neuroplastic changes in GABA-A receptors that occur with chronic alcohol exposure and contribute to withdrawal symptoms.[1][5]
Beyond its effects on GABAergic neurotransmission, DHM also exhibits hepatoprotective properties.[5][6][7] It has been shown to protect the liver from alcohol-induced damage by reducing inflammation, oxidative stress, and lipid accumulation.[5][8] Some studies suggest that DHM may enhance alcohol metabolism by increasing the activity of enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), although other research has not found a significant impact on ADH activity.[5][6]
Preclinical Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of DHM on alcohol-related behaviors in rodents.
Table 1: Effects of DHM on Acute Alcohol Intoxication
| Species | DHM Dose & Route | Alcohol Dose & Route | Key Findings | Reference |
| Rats | 1 mg/kg, i.p. | 3 g/kg, i.p. | Reduced duration of loss of righting reflex (LORR). | [1][2] |
| Mice | 50 mg/kg, i.p. | 5 g/kg, p.o. | Significantly reduced ethanol-induced LORR. | [4] |
Table 2: Effects of DHM on Alcohol Withdrawal
| Species | DHM Dose & Route | Alcohol Exposure Paradigm | Key Findings | Reference |
| Rats | 1 mg/kg, i.p. | Chronic intermittent ethanol vapor | Reduced anxiety-like behavior and seizure susceptibility during withdrawal. | [1][2] |
Table 3: Effects of DHM on Voluntary Alcohol Consumption
| Species | DHM Dose & Route | Alcohol Consumption Paradigm | Key Findings | Reference |
| Rats | 0.05 mg/ml in drinking water | Intermittent access two-bottle choice (ethanol vs. water) | Significantly reduced ethanol consumption. | [1] |
| Mice | 10 mg/kg, i.p. (in combination with ivermectin) | Two-bottle choice | Increased the potency of ivermectin in reducing ethanol consumption. | [9] |
Experimental Protocols
Protocol 1: Assessment of DHM on Acute Alcohol Intoxication (Loss of Righting Reflex - LORR)
Objective: To determine the effect of DHM on the sedative/hypnotic effects of an acute dose of alcohol.
Materials:
-
Dihydromyricetin (DHM)
-
Ethanol (e.g., 20% w/v in saline)
-
Saline (vehicle control)
-
Adult male Sprague-Dawley rats or C57BL/6J mice
-
Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration
-
V-shaped trough or similar apparatus to assess righting reflex
-
Timer
Procedure:
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Prepare DHM solution in saline. A typical dose for rats is 1 mg/kg[1][2] and for mice is 50 mg/kg.[4]
-
Administer DHM or vehicle (saline) via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a hypnotic dose of ethanol (e.g., 3 g/kg for rats, i.p.; 5 g/kg for mice, p.o.).[1][4]
-
Immediately after ethanol administration, place the animal on its back in a V-shaped trough.
-
Start the timer. The time from the loss of the righting reflex (animal remains on its back for >30 seconds) until its recovery (animal can right itself three times within 30 seconds) is recorded as the LORR duration.
-
Monitor animals until they have fully recovered.
Protocol 2: Assessment of DHM on Voluntary Alcohol Consumption (Two-Bottle Choice)
Objective: To evaluate the effect of DHM on alcohol preference and consumption in a voluntary intake paradigm.
Materials:
-
Dihydromyricetin (DHM)
-
Ethanol (e.g., 10% v/v in tap water)
-
Tap water
-
Adult C57BL/6J mice
-
Home cages equipped with two drinking bottles
-
Graduated drinking tubes
Procedure:
-
House mice individually.
-
Acquisition Phase:
-
For several weeks, provide mice with continuous access to two bottles, one containing an ethanol solution and the other containing tap water.
-
Gradually increase the concentration of ethanol (e.g., from 3% to 10% v/v) to establish a stable baseline of consumption.
-
Measure fluid consumption from each bottle daily by weighing the bottles. Also, weigh the mice daily.
-
Calculate ethanol intake (g/kg/day) and preference (volume of ethanol solution consumed / total volume of fluid consumed).
-
-
Treatment Phase:
-
Once a stable baseline of ethanol consumption is established, begin DHM treatment.
-
Administer DHM (e.g., 10 mg/kg, i.p.) or vehicle daily.[9]
-
Continue to measure ethanol and water consumption daily.
-
-
Data Analysis:
-
Compare ethanol intake and preference during the treatment phase to the baseline phase.
-
Statistical analysis (e.g., repeated measures ANOVA) can be used to determine the significance of any changes.
-
Clinical Development and Future Directions
While preclinical data are promising, the clinical development of DHM for AUD is still in its early stages. A key challenge is the poor oral bioavailability of DHM, which may limit its clinical utility.[4][10] Future research should focus on developing formulations or delivery methods to enhance its bioavailability.
A Phase I clinical trial is underway to evaluate the safety and pharmacokinetics of DHM in healthy volunteers at different doses.[11][12] This dose-escalation study will provide crucial information for the design of future efficacy trials in patients with AUD.[11] The primary focus of this initial trial is on alcohol-associated liver disease, highlighting the dual therapeutic potential of DHM.[11][13]
Further clinical studies are warranted to confirm the preclinical findings in humans and to establish the optimal dosing and treatment duration for AUD. The investigation of DHM's effects on subjective measures of intoxication, withdrawal symptoms, and craving in individuals with AUD will be critical next steps.
Conclusion
Dihydromyricetin represents a novel and promising therapeutic avenue for the treatment of Alcohol Use Disorder. Its unique mechanism of action, targeting the primary receptor for alcohol in the brain, combined with its hepatoprotective effects, makes it a compelling candidate for further development. The protocols and data presented in these application notes are intended to facilitate continued research and accelerate the translation of these preclinical findings into effective clinical treatments for AUD.
References
- 1. Dihydromyricetin As a Novel Anti-Alcohol Intoxication Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin As a Novel Anti-Alcohol Intoxication Medication | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Does Dihydromyricetin Impact on Alcohol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noted hangover remedy DHM has added benefit of protecting the liver [today.usc.edu]
- 8. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Dual Drug Approach That Combines Ivermectin and Dihydromyricetin (DHM) to Reduce Alcohol Drinking and Preference in Mice [mdpi.com]
- 10. droracle.ai [droracle.ai]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Application Notes & Protocols: Formulation of Dihydromyricetin-Loaded Nanoparticles for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydromyricetin (DHM or DMY), a natural flavonoid compound primarily extracted from Ampelopsis grossedentata (vine tea), has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] Despite its therapeutic promise, the clinical application of DHM is significantly hampered by its poor water solubility, low membrane permeability, and subsequent low oral bioavailability.[1][3]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating DHM within nanocarriers, it is possible to enhance its solubility, improve stability, control its release profile, and increase its bioavailability, thereby amplifying its therapeutic efficacy.[3][4] This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of DHM-loaded nanoparticles, along with a summary of key quantitative data and relevant biological pathways.
Part 1: Nanoparticle Formulation Protocols
The encapsulation of DHM into nanoparticles can be achieved through various methods. Below are detailed protocols for two common techniques: antisolvent precipitation using protein carriers and emulsification-solvent volatilization with a polymeric carrier.
Experimental Workflow Diagram
Caption: General workflow for DHM nanoparticle formulation and evaluation.
Protocol 1: Antisolvent Precipitation using Zein-Caseinate
This method leverages the hydrophobic properties of zein to encapsulate DHM upon mixing with an aqueous solution containing a stabilizer like sodium caseinate.[3][5]
Materials:
-
Dihydromyricetin (DHM)
-
Zein
-
Sodium Caseinate (NaCas)
-
Ethanol (e.g., 80% v/v)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve sodium caseinate in deionized water to a final concentration of 1 mg/mL.
-
Stir the solution gently at room temperature until the NaCas is completely dissolved. This solution acts as a stabilizer to prevent nanoparticle aggregation.
-
-
Prepare the Organic Phase:
-
Dissolve zein (e.g., 5 mg/mL) and DHM (e.g., 1 mg/mL) in 80% ethanol.
-
Stir until both components are fully dissolved. This forms the organic or solvent phase.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm) at room temperature. The typical volume ratio of organic to aqueous phase is 1:4.
-
The rapid mixing causes the ethanol to diffuse into the water, reducing the solubility of zein and forcing it to precipitate into nanoparticles, entrapping the hydrophobic DHM.[4][5]
-
-
Maturation and Solvent Removal:
-
Continue stirring the resulting nanoparticle suspension for at least 2 hours at room temperature in an open beaker or under a fume hood to allow for the evaporation of ethanol.
-
-
Collection and Storage:
-
The DHM-loaded zein-caseinate nanoparticle suspension can be used directly or lyophilized for long-term storage. For lyophilization, cryoprotectants like trehalose may be added.
-
Protocol 2: Emulsification-Solvent Volatilization using PLGA
This technique is suitable for encapsulating drugs in biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) and is widely used for creating sustained-release formulations.[6]
Materials:
-
Dihydromyricetin (DHM)
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 as a surfactant
-
Dichloromethane (DCM) or Ethyl Acetate as the organic solvent
-
Deionized water
-
Homogenizer (probe sonicator or high-speed homogenizer)
-
Magnetic stirrer
Procedure:
-
Prepare the Organic Phase (Oil Phase):
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and DHM (e.g., 10 mg) in a minimal volume of dichloromethane (e.g., 2 mL).
-
-
Prepare the Aqueous Phase:
-
Dissolve a surfactant, such as PVA (e.g., 1% w/v), in deionized water (e.g., 10 mL). The surfactant is crucial for stabilizing the emulsion droplets.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Immediately emulsify the mixture using a probe sonicator on ice or a high-speed homogenizer. Emulsify for 2-5 minutes to form a stable oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting nanoemulsion to a larger volume of deionized water (e.g., 50 mL).
-
Stir the suspension at room temperature for 4-6 hours using a magnetic stirrer to allow the organic solvent (DCM) to evaporate completely. This process solidifies the PLGA droplets into nanoparticles.
-
-
Washing and Collection:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual surfactant and unencapsulated DHM.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water, freeze the suspension at -80°C, and then lyophilize for 48 hours to obtain a dry powder.
-
Part 2: Physicochemical Characterization
Proper characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Data Summary: Physicochemical Properties of DHM Nanoparticles
| Nanoparticle Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| DHM Zein-Caseinate NPs | 206.4 | N/A | -29.6 | 90.2% | 22.6% | [5] |
| DHM-PLGA NPs | 147.2 | 0.140 | -33.3 | 77.41% | 9.52% | [6] |
| DHM-SNEDDS | 56.54 ± 0.36 | 0.312 | -5.21 | N/A | 45 mg/kg | [7] |
N/A: Not Available in the cited source. PDI: Polydispersity Index. SNEDDS: Self-Nanoemulsifying Drug Delivery System.
Protocol 3: Particle Size, PDI, and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation:
-
Reconstitute the lyophilized nanoparticles or dilute the aqueous nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
Briefly sonicate the sample (1-2 minutes) to ensure a homogenous dispersion.
-
-
Measurement:
-
Transfer the sample to the appropriate cuvette (disposable sizing cuvette for size and PDI; folded capillary cell for zeta potential).
-
Equilibrate the sample at 25°C for 2 minutes within the instrument.
-
Perform the measurement according to the instrument's software instructions. For particle size, data is typically collected as an average of three measurements.
-
Protocol 4: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
This protocol determines the amount of DHM successfully encapsulated within the nanoparticles. An indirect method, which measures the amount of free drug in the supernatant, is described below.[8]
Instruments & Materials:
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge
-
Lyophilized DHM-loaded nanoparticles
-
Solvent for dissolving DHM (e.g., Methanol or Ethanol)
Procedure:
-
Separation of Free Drug:
-
Accurately weigh a known amount of lyophilized nanoparticles (or take a known volume of the nanoparticle suspension).
-
Disperse the sample in a known volume of deionized water.
-
Centrifuge the suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated DHM.
-
-
Quantification of Free Drug:
-
Measure the concentration of DHM in the supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known DHM concentrations. This gives the Amount of Free Drug.
-
-
Calculation:
-
The Total Amount of Drug Used is the initial amount of DHM added during formulation.
-
The Weight of Nanoparticles is the initial weight of the polymer/carrier plus the amount of encapsulated drug. A more accurate measure is the weight of the lyophilized nanoparticle powder after washing.
Encapsulation Efficiency (EE%) is calculated as:[9]
EE (%) = [(Total Amount of Drug Used - Amount of Free Drug) / Total Amount of Drug Used] x 100
Drug Loading (DL%) is calculated as:[10]
DL (%) = [(Total Amount of Drug Used - Amount of Free Drug) / Total Weight of Nanoparticles] x 100
-
Part 3: In Vitro Drug Release Study
An in vitro release study is performed to understand the rate and mechanism of DHM release from the nanoparticles over time, often simulating physiological conditions. The dialysis membrane method is a common approach.[11][12]
Protocol 5: In Vitro DHM Release using Dialysis Method
Materials:
-
Dialysis tubing (with an appropriate Molecular Weight Cut-Off, e.g., 10-14 kDa, to retain nanoparticles but allow free DHM to diffuse).
-
Release medium: Phosphate Buffered Saline (PBS, pH 7.4) to simulate physiological pH, or Simulated Gastric Fluid (pH 1.2) followed by Simulated Intestinal Fluid (pH 6.8) for oral delivery studies. A small amount of a surfactant like Tween 80 (e.g., 0.5%) may be added to maintain sink conditions.[13]
-
Shaking incubator or water bath set at 37°C.
-
HPLC or UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Dialysis Bag:
-
Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions.
-
Securely close one end with a clip.
-
-
Sample Loading:
-
Accurately measure a volume of the DHM nanoparticle suspension (e.g., 2 mL) and place it inside the dialysis bag.
-
Securely close the other end of the bag, ensuring no leakage.
-
-
Release Study Setup:
-
Place the sealed dialysis bag into a beaker or flask containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Place the setup in a shaking water bath at 37°C with continuous, gentle agitation (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[12]
-
-
Analysis:
-
Analyze the concentration of DHM in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Part 4: Biological Activity and Signaling Pathways
Encapsulation of DHM not only improves its bioavailability but also enhances its biological effects.[1] DHM exerts its pharmacological actions by modulating multiple cellular signaling pathways.[4][14] For instance, its potent antioxidant and anti-inflammatory effects are often mediated through the Nrf2/HO-1 pathway.[1][15]
DHM-Modulated Nrf2 Signaling Pathway
Caption: DHM activates the Nrf2 antioxidant signaling pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation. Upon exposure to oxidative stress or activators like DHM, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4][14] This cascade ultimately enhances the cell's ability to combat oxidative stress and inflammation. Studies have shown that DHM delivered via nanoparticles can more effectively activate this protective pathway.[1]
References
- 1. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect and pharmacokinetics of dihydromyricetin nanoparticles on oxidative damage of myocardium | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug loading (%) and entrapment efficiency (%) analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. spds.in [spds.in]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
Application Notes: Assessing Dihydromyricetin's Effect on Cytochrome P450 Enzymes
Introduction
Dihydromyricetin (DHM), a flavonoid extracted from plants like Ampelopsis grossedentata, is recognized for numerous pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] As the use of DHM in herbal supplements and potential therapeutic applications grows, it is crucial to understand its potential for drug-drug interactions (DDIs). The cytochrome P450 (CYP450) enzyme system is the primary pathway for the metabolism of most clinical drugs.[3] Inhibition or induction of these enzymes by co-administered substances like DHM can alter drug pharmacokinetics, leading to potential toxicity or reduced efficacy.[4] These application notes provide detailed protocols for in vitro assessment of DHM's inhibitory effects on major human CYP450 isoforms using human liver microsomes (HLMs), a standard preclinical tool for DDI evaluation.[5][6]
Quantitative Data Summary
In vitro studies have demonstrated that Dihydromyricetin exhibits a selective inhibitory effect on several key cytochrome P450 enzymes.
Table 1: Inhibitory Effect (IC₅₀) of Dihydromyricetin on Human CYP450 Isoforms
| CYP Isoform | Finding | IC₅₀ (μM) | Reference |
| CYP1A2 | No significant inhibition observed at 100 μM | >100 | [3] |
| CYP2A6 | No significant inhibition observed at 100 μM | >100 | [3] |
| CYP2C8 | No significant inhibition observed at 100 μM | >100 | [3] |
| CYP2C9 | No significant inhibition observed at 100 μM | >100 | [3] |
| CYP2C19 | No significant inhibition observed at 100 μM | >100 | [3] |
| CYP2D6 | Concentration-dependent inhibition | 22.69 | [1][3] |
| CYP2E1 | Concentration-dependent inhibition | 25.74 | [1][3] |
| CYP3A4 | Concentration-dependent inhibition | 14.75 | [1][3] |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: Enzyme Inhibition Kinetic Parameters for Dihydromyricetin
| CYP Isoform | Inhibition Type | Kᵢ (μM) | Reference |
| CYP2D6 | Competitive | 10.52 | [1][3] |
| CYP2E1 | Competitive | 9.24 | [1][3] |
| CYP3A4 | Non-competitive | 6.06 | [1][3] |
Kᵢ: Inhibition constant.
Table 3: Time-Dependent Inhibition (TDI) Parameters for Dihydromyricetin
| CYP Isoform | Finding | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference |
| CYP2D6 | No time-dependent inhibition observed | N/A | N/A | [3] |
| CYP2E1 | No time-dependent inhibition observed | N/A | N/A | [3] |
| CYP3A4 | Time-dependent inhibition | 12.17 | 0.057 | [1][3] |
Kᵢ and kᵢₙₐ꜀ₜ: Parameters characterizing the potency and maximal rate of enzyme inactivation in time-dependent inhibition.
Experimental Workflows and Logical Diagrams
The assessment of DHM's effect on CYP450 enzymes follows a structured, multi-step process, from initial screening to detailed kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromyricetin: A Promising Flavonoid for Metabolic Syndrome and Diabetes Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest for its potential therapeutic applications in metabolic syndrome and diabetes.[1][2] Preclinical and emerging clinical evidence suggests that DHM can ameliorate key pathological features of these conditions, including insulin resistance, hyperglycemia, dyslipidemia, and inflammation.[2][3][4] This document provides a comprehensive overview of the application of DHM in relevant experimental models, detailing its effects on various metabolic parameters and outlining key molecular mechanisms. Detailed protocols for in vivo and in vitro studies are provided to facilitate further research in this promising area.
Key Therapeutic Effects of Dihydromyricetin
Dihydromyricetin has been shown to exert a range of beneficial effects in the context of metabolic diseases:
-
Improved Glycemic Control: DHM consistently demonstrates the ability to lower fasting blood glucose and glycated hemoglobin (HbA1c) levels.[1][3]
-
Enhanced Insulin Sensitivity: A primary mechanism of DHM's action is the improvement of insulin sensitivity in peripheral tissues.[2][5]
-
Lipid Metabolism Regulation: DHM aids in the regulation of lipid profiles by reducing levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL).[6]
-
Anti-Inflammatory Activity: The compound mitigates the chronic low-grade inflammation associated with metabolic syndrome by reducing pro-inflammatory cytokines.[2][5]
-
Reduction of Body Weight and Adiposity: Studies have shown that DHM can lead to a reduction in body weight gain and abdominal fat accumulation.[1][7]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of Dihydromyricetin observed in various preclinical models of metabolic syndrome and diabetes.
Table 1: Effects of Dihydromyricetin on Glycemic Control in db/db Mice
| Parameter | Control (db/db) | DHM (0.5 g/kg BW) | DHM (1.0 g/kg BW) | Metformin (50 mg/kg BW) | Reference |
| Fasting Blood Glucose | High | Reduced | Significantly Reduced | Significantly Reduced | [1] |
| HbA1c | High | Reduced | Significantly Reduced | Significantly Reduced | [1] |
| Serum Insulin | High | Reduced | Significantly Reduced | Significantly Reduced | [1] |
| HOMA-IR Index | High | Reduced | Significantly Reduced | Significantly Reduced | [1] |
Table 2: Effects of Dihydromyricetin on Body Weight and Lipid Profile in db/db Mice
| Parameter | Control (db/db) | DHM (0.5 g/kg BW) | DHM (1.0 g/kg BW) | Metformin (50 mg/kg BW) | Reference |
| Final Body Weight (g) | 69.6 ± 3.5 | 67.4 ± 3.6 | 65.7 ± 4.4 | 65.2 ± 3.7 | [1] |
| Relative Abdominal Fat Weight ( g/100g BW) | 9.79 ± 2.76 | 8.98 ± 2.64 | 8.20 ± 1.61 | 8.91 ± 2.83 | [8] |
Table 3: Effects of Dihydromyricetin on Serum Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | HFD Control | DHM Treatment | Reference |
| Glucose | Increased | Alleviated | [5] |
| Insulin | Increased | Alleviated | [5] |
| Total Triglycerides | Increased | Alleviated | [5] |
| Total Cholesterol | Increased | Alleviated | [5] |
| Free Fatty Acids | Increased | Alleviated | [5] |
| IL-1β, IL-6, TNFα, MCP1 | Increased | Reduced | [5] |
Signaling Pathways Modulated by Dihydromyricetin
Dihydromyricetin's therapeutic effects are mediated through the modulation of several key signaling pathways involved in metabolism and inflammation.
Caption: Dihydromyricetin's key signaling pathways.
Experimental Protocols
The following are detailed protocols for conducting preclinical studies to evaluate the efficacy of Dihydromyricetin in models of metabolic syndrome and diabetes.
In Vivo Study Protocol: DHM in a db/db Mouse Model
This protocol is based on methodologies reported in studies investigating DHM's effects on diabetic mice.[1][7]
1. Animal Model:
-
Species: C57BL/KsJ-db/db mice (diabetic model) and C57BL/6J mice (normal control).
-
Age: 8-10 weeks at the start of the experiment.
-
Housing: Controlled environment (23±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to a high-fat diet (45% fat) and water.[1]
2. Experimental Groups (n=10 per group):
-
Normal Control: C57BL/6J mice receiving vehicle (e.g., 0.5% carboxymethyl cellulose solution).
-
Model Control: db/db mice receiving vehicle.
-
Positive Control: db/db mice receiving Metformin (50 mg/kg body weight, daily oral gavage).
-
DHM Low Dose: db/db mice receiving DHM (0.5 g/kg body weight, daily oral gavage).
-
DHM High Dose: db/db mice receiving DHM (1.0 g/kg body weight, daily oral gavage).
3. Treatment:
-
Duration: 8 weeks.
-
Administration: Daily oral gavage of the assigned treatment.
4. Key Measurements:
-
Weekly: Body weight, food intake, and water intake.
-
Bi-weekly: Fasting blood glucose (from tail vein blood after a 5-hour fast).
-
End of Study (Week 8):
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a 20% glucose solution (3.0 g/kg body weight) via oral gavage. Measure blood glucose at 0, 30, 60, 120, and 180 minutes post-glucose administration.[1]
-
Blood Collection: Collect blood samples for analysis of serum insulin, HbA1c, total cholesterol, triglycerides, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Tissue Collection: Harvest liver and adipose tissue for Western blot analysis and pancreas for histological examination (H&E and Masson staining).[1][7]
-
5. Western Blot Analysis:
-
Target Proteins: IRS-1, phosphorylated IRS-1 (p-IRS-1), Akt, p-Akt, AMPK, p-AMPK.[1][3]
-
Procedure:
-
Extract total protein from liver or adipose tissue.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
Experimental Workflow
Caption: In vivo experimental workflow for DHM evaluation.
Conclusion
Dihydromyricetin presents a compelling profile as a natural compound for the management of metabolic syndrome and diabetes. Its multifaceted mechanism of action, targeting key pathways in glucose and lipid metabolism as well as inflammation, underscores its therapeutic potential. The provided data and protocols offer a solid foundation for researchers to further explore and validate the efficacy of DHM in various preclinical and clinical settings. Future research should also focus on optimizing dosage and exploring potential synergistic effects with existing anti-diabetic therapies.
References
- 1. Dihydromyricetin Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of dihydromyricetin in the treatment of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stanfordchem.com [stanfordchem.com]
- 5. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydromyricetin prevents obesity via regulating bile acid metabolism associated with the farnesoid X receptor in ob/ob mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Dihydromyricetin Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Dihydromyricetin Derivatives for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant attention for its wide spectrum of pharmacological activities. These include potent antioxidant, anti-inflammatory, antiviral, and hepatoprotective effects.[1] Despite its therapeutic promise, the clinical application of DHM is often hampered by its poor liposolubility and bioavailability, which limits its absorption and efficacy.
To overcome these limitations, researchers are actively developing novel DHM derivatives. Strategic chemical modifications aim to enhance the molecule's physicochemical properties and biological activity. Key approaches include introducing lipophilic groups to improve cell membrane penetration or targeted modifications to enhance interactions with specific biological targets. This document provides detailed protocols for the synthesis of two distinct classes of DHM derivatives: C7-OH etherified derivatives with enhanced antiviral activity and acylated derivatives with improved antioxidant properties. It also includes protocols for evaluating their bioactivity and a discussion of the underlying signaling pathways.
Synthesis Protocols
Two primary strategies for synthesizing DHM derivatives are presented below: a one-pot oxidation and etherification for antiviral applications and an enzymatic acylation to enhance lipophilicity and antioxidant capacity.
Protocol 1: One-Pot Synthesis of C7-OH Etherified Myricetin Derivatives
This protocol describes a one-pot reaction that simultaneously oxidizes DHM to a myricetin-like structure and introduces a lipophilic side chain at the C7 hydroxyl group. This modification has been shown to enhance antiviral activity, particularly against SARS-CoV-2 3CLpro.[1][2]
Materials:
-
Dihydromyricetin (DHM)
-
Potassium carbonate (K₂CO₃)
-
Appropriate bromocarboxylate substituent (e.g., methyl bromoacetate, ethyl bromoacetate, methyl 4-bromobutyrate)
-
Dimethylformamide (DMF)
-
10% Acetic acid solution
-
Ethyl acetate
-
Methanol
-
Water
-
10 ml round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
-
Octadecyl silane (ODS) chromatography column
Procedure:
-
To a 10 ml round-bottom flask, add DHM (1.0 mmol), potassium carbonate (0.5 mmol), and the desired bromocarboxylate substituent (0.5 mmol).
-
Add 2.0 ml of DMF to the flask.
-
Stir the mixture and heat under reflux at 60°C for 12 hours. Monitor the reaction completion using Thin-Layer Chromatography (TLC).[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 10% aqueous acetic acid to the flask to neutralize the mixture.
-
Transfer the mixture to a separatory funnel and extract four times with ethyl acetate (10 ml each).[2]
-
Combine the organic layers and remove the solvent under vacuum using a rotary evaporator to obtain the crude product.
-
Purify the crude product using ODS chromatography, eluting with a methanol-water gradient to yield the final pure derivative.[2]
Protocol 2: Enzymatic Acylation of Dihydromyricetin for Enhanced Lipophilicity
This method utilizes a lipase to regioselectively acylate DHM, attaching fatty acid chains to improve its lipid solubility and cellular antioxidant activity.[3]
Materials:
-
Dihydromyricetin (DHM)
-
Immobilized Lipase (e.g., Lipozyme TL IM)
-
Acyl donor (e.g., vinyl butyrate, vinyl octanoate)
-
Methyl tert-butyl ether (MTBE)
-
Shaking incubator or stirred reactor
-
HPLC system for analysis
Procedure:
-
Dissolve DHM (0.18 mmol) and the selected vinyl ester acyl donor (3.6 mmol, a 1:20 molar ratio) in 10 ml of MTBE in a sealed reaction vessel.[3][4]
-
Add the immobilized lipase, Lipozyme TL IM (dosage of 0.4 U/mg of DHM).[3][4]
-
Incubate the reaction at 50°C with constant stirring (200 rpm) for up to 72 hours.[3]
-
Monitor the conversion of DHM to its acylated derivative periodically by taking small aliquots and analyzing them via HPLC.
-
Upon reaction completion, filter the mixture to remove the immobilized enzyme.
-
Evaporate the solvent from the filtrate to obtain the crude acylated DHM derivative.
-
Further purification can be performed using preparative HPLC if required.
Experimental Workflow and Bioactivity Evaluation
The overall process from synthesis to evaluation is critical for identifying promising lead compounds.
Caption: General workflow from synthesis to bioactivity analysis of DHM derivatives.
Bioactivity Evaluation Protocols
Protocol 3: In Vitro Antiviral Activity (SARS-CoV-2 3CLpro FRET Assay)
This assay measures the ability of DHM derivatives to inhibit the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. The assay is based on Fluorescence Resonance Energy Transfer (FRET).[1]
Materials:
-
SARS-CoV-2 3CLpro Inhibitor Screening Kit (e.g., from Beyotime, China)
-
DHM derivatives dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the DHM derivatives.
-
In a 96-well black microtiter plate, add the 3CLpro enzyme and the FRET substrate according to the kit manufacturer's instructions.
-
Add the DHM derivatives at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubate the plate as per the kit's protocol.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the derivative.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting inhibition percentage against the logarithm of the compound concentration.
Protocol 4: Cellular Antiviral Activity (Vero E6 Cells)
This protocol assesses the ability of the derivatives to inhibit viral replication in a cellular context.[1]
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus (e.g., Omicron variant)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
CCK-8 (Cell Counting Kit-8) assay kit
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cytotoxicity Assay:
-
Seed Vero E6 cells (20,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the DHM derivatives and incubate for another 24 hours.
-
Assess cell viability using the CCK-8 assay to determine the non-toxic concentration range of the compounds.
-
-
Antiviral Assay (Prevention Model):
-
Seed Vero E6 cells as above.
-
Pre-treat the cells with non-toxic concentrations of the DHM derivatives.
-
Infect the cells with SARS-CoV-2.
-
After incubation, assess the cytopathic effect (CPE) or measure cell viability using the CCK-8 assay.
-
-
Data Analysis:
-
Calculate the EC₅₀ value (the concentration required to protect 50% of cells from virus-induced death).
-
Protocol 5: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, accounting for bioavailability and metabolism.[5][6]
Materials:
-
Human normal hepatocytes (e.g., L-02 or HepG2 cells)
-
Cell culture medium and supplements
-
Black-walled 96-well microplate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) - a free radical initiator
-
Phosphate-buffered saline (PBS)
-
Quercetin (as a standard)
-
Fluorescence microplate reader
Procedure:
-
Seed cells (e.g., 6 x 10⁴ HepG2 cells/well) in a black-walled 96-well plate and incubate for 24 hours until confluent.[5][6]
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of DHM derivatives or quercetin standard, along with 50 μM DCFH-DA, for 1 hour in the incubator.[5]
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 μM ABAP solution to all wells (except blank controls) to induce oxidative stress.[5]
-
Immediately begin measuring fluorescence every 5 minutes for 1 hour using a plate reader (Excitation: 485 nm, Emission: 538 nm).[5]
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the following formula: CAA (%) = 100 - (∫SA / ∫CA) * 100 (where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control).
-
Calculate the EC₅₀ value, which is the median effective dose required to scavenge 50% of the free radicals.
Data Presentation: Bioactivity of DHM Derivatives
The following tables summarize the reported bioactivity of novel DHM derivatives compared to the parent compound.
Table 1: Anti-SARS-CoV-2 3CLpro Activity of C7-OH Etherified Myricetin Derivatives
| Compound | R Group at C7-OH | IC₅₀ (μM)[1][7] |
|---|---|---|
| DHM | -H | > 50 |
| Myricetin | -H (oxidized) | 4.47 |
| Derivative 3 | -CH₂COOCH₃ | 0.85 |
| Derivative 4 | -(CH₂)₃COOCH₃ | 1.01 |
| Derivative 6 | -CH₂COOCH₂CH₃ | 0.72 |
| Derivative 10 | -(CH₂)₁₀COOCH₃ | 2.36 |
Data sourced from studies on SARS-CoV-2 3CLpro inhibition.[1][7]
Table 2: Cellular Antioxidant Activity of Acylated DHM Derivatives
| Compound | Modification | EC₅₀ (μmol/L)[6][8] |
|---|---|---|
| DHM | None | 226.26 |
| C2-DHM | 3-O-acetyl | 108.56 |
| C4-DHM | 3-O-butyryl | 59.51 |
| C8-DHM | 3-O-octanoyl | 35.14 |
| C12-DHM | 3-O-lauroyl | 47.73 |
EC₅₀ values determined by the Cellular Antioxidant Activity (CAA) assay in L-02 cells.[6][8]
Mechanism of Action and Signaling Pathways
DHM and its derivatives exert their biological effects by modulating key cellular signaling pathways. Enhanced bioactivity often stems from improved interaction with these pathways due to structural modifications.
-
Anti-inflammatory Effects (NF-κB Pathway): Chronic inflammation is a driver of many diseases. The NF-κB signaling pathway is a master regulator of inflammation. DHM has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the release and nuclear translocation of the p65 subunit of NF-κB.[1][7][9] This leads to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-6. Derivatives with enhanced cellular uptake may exhibit stronger inhibition of this pathway.
-
Antioxidant Effects (Nrf2 Pathway): The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like DHM, Nrf2 is released from Keap1 and translocates to the nucleus.[10] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][8] Lipophilic DHM derivatives can more easily cross the cell membrane to activate this protective pathway.[11]
Caption: DHM derivatives modulate Nrf2 and NF-κB pathways to enhance bioactivity.
Conclusion
The synthesis of novel Dihydromyricetin derivatives represents a promising strategy to enhance its therapeutic potential. By employing methods such as one-pot oxidation/etherification and enzymatic acylation, it is possible to generate new chemical entities with significantly improved bioactivities, including enhanced antiviral and antioxidant effects. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate DHM-based compounds, paving the way for the development of next-generation therapeutics for a variety of diseases driven by viral infection, inflammation, and oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydromyricetin regulates KEAP1-Nrf2 pathways to enhance the survival of ischemic flap - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Characterization of Dihydromyricetin Self-Emulsifying Drug Delivery Systems (SEDDS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention for its wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and anti-cancer effects[1][2]. Despite its therapeutic potential, the clinical application of DHM is significantly hampered by its poor aqueous solubility, chemical instability, and low oral bioavailability[1][3][4]. A promising strategy to overcome these limitations is the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water (o/w) emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[1][5]. This spontaneous emulsification leads to the formation of small droplets, which provides a large interfacial area for drug absorption, thereby enhancing solubility and bioavailability[3][6]. This document provides detailed protocols and data for the development of a DHM-loaded SEDDS.
Part 1: Excipient Screening and Formulation Development
The initial and most critical step in developing a SEDDS formulation is the selection of suitable excipients (oil, surfactant, and co-surfactant) that can effectively solubilize the drug and promote self-emulsification.
Protocol 1: Excipient Solubility Studies
Objective: To identify suitable oils, surfactants, and co-surfactants with high solubilizing capacity for Dihydromyricetin.
Materials:
-
Dihydromyricetin (DHM) powder
-
A selection of oils (e.g., Isopropyl myristate, Medium Chain Triglycerides (MCT), Octyl and decyl glycerate)
-
A selection of surfactants (e.g., Cremophor RH40, Polyoxyethylene hydrogenated castor oil, Tween 80, Tween 20)
-
A selection of co-surfactants (e.g., Diethylene glycol monoethyl ether (Transcutol P), Glycerol, Propylene glycol)
-
Vials with screw caps
-
Shaking water bath or isothermal shaker
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of DHM powder to 2 mL of each selected excipient (oil, surfactant, or co-surfactant) in a sealed glass vial[7].
-
Place the vials in a shaking water bath set at a constant temperature (e.g., 37 ± 1°C) for 72 hours to facilitate mixing and reach equilibrium[7].
-
After 72 hours, centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved DHM.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Quantify the concentration of dissolved DHM in the supernatant using a validated HPLC method.
-
Perform each experiment in triplicate to ensure accuracy.
Data Presentation: Dihydromyricetin Solubility
The selection of excipients is guided by their ability to dissolve DHM. Based on literature, the following table summarizes the solubility of DHM in various excipients.
Table 1: Solubility of Dihydromyricetin in Various Pharmaceutical Excipients
| Excipient Class | Excipient Name | Role | Reported Solubility / Use | Reference |
| Oil | Isopropyl myristate | Oil Phase | Selected as oil phase in an optimized formulation | [8] |
| Oil | Medium Chain Triglycerol (MCT) | Oil Phase | Selected as oil phase in a nanoemulsion formulation | [2] |
| Oil | Octyl and decyl glycerate | Oil Phase | Used as oil phase in a liquid SEDDS formulation | [1][5] |
| Surfactant | Polyoxyethylene hydrogenated castor oil (Cremophor RH40) | Surfactant | Selected as surfactant in a nanoemulsion formulation | [2] |
| Surfactant | Polyglyceryl-6 monooleate | Co-emulsifier | Used as a co-emulsifier in a liquid SEDDS | [1][5] |
| Surfactant | Tween 80 | Surfactant | Commonly used non-ionic surfactant in SEDDS | [9] |
| Co-surfactant | Diethylene glycol monoethyl ether (Transcutol® P) | Co-surfactant | Selected as co-surfactant in an optimized formulation | [8] |
| Co-surfactant | Glycerol | Co-surfactant | Selected as co-surfactant in a nanoemulsion | [2] |
| Co-surfactant | Polyglycerol polyricinoleate | Co-emulsifier | Used as a co-emulsifier in a liquid SEDDS | [1][5] |
Protocol 2: Construction of Pseudo-ternary Phase Diagrams
Objective: To identify the self-emulsifying regions and determine the optimal concentration ranges of the selected oil, surfactant, and co-surfactant.
Materials:
-
Selected oil, surfactant, and co-surfactant from Protocol 1.
-
Distilled water
-
Glass beakers and magnetic stirrer
Methodology:
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures with the selected oil, varying the oil-to-Smix ratio from 9:1 to 1:9 (w/w).
-
For each mixture of oil and Smix, perform aqueous titration. Add distilled water dropwise while continuously stirring at room temperature.
-
After each addition of water, visually inspect the mixture for transparency and flowability. The point at which the mixture becomes turbid indicates the boundary of the emulsion region.
-
Record the quantities of oil, Smix, and water used to form a clear and stable microemulsion.
-
Plot the data on a triangular graph with the three components (oil, Smix, and aqueous phase) at the corners to construct the pseudo-ternary phase diagram. The area within the diagram where clear, stable microemulsions form is the self-emulsification region[2].
Visualization: SEDDS Development Workflow
The following diagram illustrates the logical workflow for developing a DHM-SEDDS formulation.
Caption: Workflow for Dihydromyricetin SEDDS development.
Part 2: Preparation and Characterization of DHM-SEDDS
Following the identification of an optimal formulation from the phase diagrams, the DHM-SEDDS is prepared and subjected to rigorous characterization.
Protocol 3: Preparation of DHM-SEDDS
Objective: To prepare a stable, drug-loaded SEDDS formulation.
Methodology:
-
Accurately weigh the selected oil, surfactant, and co-surfactant according to the optimized ratio determined from the phase diagram studies[8].
-
Mix the components in a glass vial. Vortex the mixture until a clear, homogenous solution is formed. Gentle heating (around 40°C) may be applied if necessary to aid mixing[3].
-
Add the pre-weighed amount of Dihydromyricetin to the excipient mixture[6].
-
Continue vortexing or magnetic stirring until the DHM is completely dissolved, resulting in the final DHM-SEDDS pre-concentrate[8].
Data Presentation: DHM-SEDDS Formulations
Several studies have reported optimized DHM-SEDDS formulations.
Table 2: Composition of Optimized Dihydromyricetin SEDDS Formulations
| Formulation Component | Formulation 1 | Formulation 2 | Formulation 3 |
| Oil Phase | Isopropyl myristate (25% w/w) | Medium Chain Triglycerol (MCT) | Octyl and decyl glycerate |
| Surfactant | Polyoxyethylene hydrogenated castor oil (40% w/w) | Cremophor RH40 | Polyglyceryl-6 monooleate |
| Co-surfactant | Diethylene glycol monoethyl ether (35% w/w) | Glycerol | Polyglycerol polyricinoleate |
| DHM Load | 20 mg per 1 g of SEDDS | 45 mg/kg | 5% (w/w) |
| Reference | [3][8] | [2] | [10] |
Protocol 4: Thermodynamic Stability Studies
Objective: To evaluate the physical stability of the DHM-SEDDS formulation under stress conditions.
Methodology:
-
Centrifugation Stress: Centrifuge 1 mL of the DHM-SEDDS formulation at 5000 rpm for 30 minutes. Observe for any signs of phase separation, creaming, or drug precipitation[2].
-
Heating-Cooling Cycles: Store the formulation at 4°C for 48 hours, followed by storage at 45°C for 48 hours. This constitutes one cycle. Repeat for at least three cycles and visually inspect for any instability[2].
-
Freeze-Thaw Cycles: Store the formulation at -20°C for 48 hours, then allow it to thaw at room temperature. Repeat this for at least three cycles. Observe for phase separation or drug crystallization[2].
-
Only formulations that remain clear and stable through all tests are selected for further characterization.
Protocol 5: Characterization of DHM-SEDDS
Objective: To determine the key physicochemical properties of the emulsion formed upon dilution of the DHM-SEDDS.
Methodology:
-
Emulsification Efficiency and Droplet Size Analysis:
-
Dilute 1 mL of the DHM-SEDDS pre-concentrate with 100 mL of distilled water in a beaker with gentle stirring[8].
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer)[8]. A PDI value < 0.3 indicates a homogenous and narrow size distribution.
-
-
Morphological Analysis (TEM):
-
Further dilute the emulsion from the previous step with distilled water.
-
Place a drop of the diluted emulsion onto a copper grid coated with carbon film.
-
After allowing the sample to adhere, wick away excess fluid and negatively stain with a drop of 2% phosphotungstic acid.
-
Air-dry the sample and observe the droplet morphology under a Transmission Electron Microscope (TEM)[8].
-
Data Presentation: Physicochemical Characterization
Table 3: Physicochemical Properties of DHM-SEDDS Formulations
| Parameter | Formulation 1 | Formulation 2 |
| Mean Particle Size (nm) | 36.23 ± 1.44 | 56.54 ± 0.36 |
| Polydispersity Index (PDI) | 0.127 ± 0.004 | 0.312 ± 0.08 |
| Zeta Potential (mV) | -3.16 ± 0.32 | -5.21 ± 0.54 |
| Morphology (TEM) | Spherical droplets, uniform shape | Uniformly distributed spherical droplets |
| Reference | [8] | [2] |
Protocol 6: In Vitro Drug Release Study
Objective: To compare the dissolution profile of the DHM-SEDDS formulation with that of pure DHM.
Methodology:
-
Use a USP Type II dissolution apparatus (paddle method).
-
The dissolution medium can be simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8) to mimic physiological conditions. Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm[6].
-
Encapsulate a quantity of DHM-SEDDS equivalent to a specific dose of DHM in a hard gelatin capsule. As a control, use a capsule containing the same dose of pure DHM powder.
-
Place the capsule in the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Filter the samples and analyze the concentration of DHM using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time. Studies show that DHM-SEDDS significantly improves the in vitro release profile compared to plain DHM suspension[2].
Part 3: Biological Activity and Underlying Mechanisms
DHM exerts its therapeutic effects by modulating various cellular signaling pathways. Its anti-inflammatory and insulin-sensitizing effects are particularly noteworthy.
Dihydromyricetin Signaling Pathways
DHM has been shown to resist inflammation-induced insulin resistance by activating the Phospholipase C (PLC) - Ca²⁺/Calmodulin-dependent protein kinase kinase (CaMKK) - AMP-activated protein kinase (AMPK) signaling pathway[11]. It also modulates other inflammatory pathways such as NF-κB and NLRP-3[12][13]. The activation of AMPK is a key mechanism through which DHM improves metabolic health[14].
Visualization: DHM Signaling Pathway
The diagram below illustrates the proposed mechanism by which DHM ameliorates inflammation-induced insulin resistance.
Caption: DHM activates the PLC-CaMKK-AMPK pathway.
Conclusion
The development of a self-emulsifying drug delivery system is a highly effective strategy to address the challenges of Dihydromyricetin's poor solubility and low bioavailability. The protocols outlined in this document provide a systematic approach for the screening of excipients, formulation optimization, and comprehensive physicochemical characterization of DHM-SEDDS. The resulting formulations have been shown to significantly enhance the dissolution and bioavailability of DHM, thereby improving its therapeutic potential[6][10]. The elucidation of DHM's impact on cellular signaling pathways further underscores its value as a multi-target therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Dihydromyricetin-Loaded Self-Emulsifying Drug Delivery System and Its Anti-Alcoholism Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid Self-Emulsifying Delivery System (S-SEDS) of Dihydromyricetin: A New Way for Preparing Functional Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 13. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
Troubleshooting & Optimization
Optimizing Dihydromyricetin extraction yield from Ampelopsis grossedentata
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction of Dihydromyricetin (DHM) from Ampelopsis grossedentata.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during DHM extraction, providing potential causes and actionable solutions.
Q1: Why is my Dihydromyricetin (DHM) yield consistently low?
A1: Low DHM yield can result from several factors throughout the extraction process.
-
Suboptimal Extraction Parameters: The efficiency of extraction is highly dependent on parameters like solvent choice, temperature, and time. Using incorrect settings is a primary cause of low yield. For instance, while water can be used, aqueous ethanol solutions (e.g., 60-75%) often result in higher recovery rates.[1][2][3]
-
Plant Material Quality: The concentration of DHM varies significantly with the age of the plant material. Young leaves of Ampelopsis grossedentata have been shown to contain significantly higher concentrations of DHM than older leaves.[3] The geographical source and harvest time also impact DHM content.
-
Inadequate Cell Wall Disruption: DHM is located within the plant cells. Insufficient grinding of the raw plant material or the use of an extraction technique that doesn't effectively disrupt the cell walls (e.g., short extraction times in conventional methods) will prevent the solvent from accessing the target compound. Techniques like microwave-assisted or ultrasound-assisted extraction are specifically designed to enhance cell wall rupture.[4][5]
-
DHM Degradation: DHM is a polyhydroxy compound that is unstable under certain conditions. Exposure to alkaline pH (pH > 6.0), high temperatures (above 100°C), or prolonged exposure to air can lead to oxidation and degradation, thereby reducing the final yield.[6][7]
Q2: My final DHM product is impure. What are the likely causes and how can I improve purity?
A2: Purity issues often arise from the co-extraction of other plant compounds and subsequent processing steps.
-
Co-extraction of Contaminants: The chosen solvent will extract not only DHM but also other flavonoids, pigments, lipids, and polysaccharides. Using a highly non-polar or polar solvent might increase the extraction of these impurities.
-
Insufficient Purification: Crude extracts require purification to achieve high-purity DHM. A single extraction step is rarely sufficient. Traditional methods like batch extraction often yield a product with lower purity that requires extensive purification.[4]
-
Recommended Solutions:
-
Optimize Solvent System: Use a solvent system that maximizes DHM solubility while minimizing the solubility of impurities. Aqueous ethanol is often a good starting point.
-
Implement Recrystallization: This is a common and effective method for purifying DHM from a crude extract. The process leverages the difference in solubility of DHM in hot versus cold water or other solvent systems to crystallize a purer product.[6][8] Multiple recrystallization steps can significantly increase purity, with reports of achieving 98% purity after eight cycles.[6]
-
Advanced Chromatography: For very high purity requirements (>99%), techniques like high-speed countercurrent chromatography (HSCCC) can be employed, although they are more complex and resource-intensive.[7][9]
-
Q3: My extract color is darkening over time, and the DHM concentration is decreasing. What is happening?
A3: This indicates degradation of DHM, which is prone to oxidation.
-
Oxidation: As a polyhydroxy flavonoid, DHM is susceptible to oxidation, especially when exposed to air, light, and alkaline conditions, which can cause it to form quinone-type compounds, often resulting in a color change to yellow or brown.[6]
-
pH Instability: DHM is most stable in weak acidic solutions (pH 1.2-4.6) and becomes unstable in neutral to alkaline environments.[6][7]
-
Preventative Measures:
-
Control pH: Maintain an acidic pH during extraction. The chelating extraction method, for example, operates at a pH of 2, which helps protect DHM.[4][6]
-
Minimize Oxygen Exposure: Work quickly and consider blanketing solutions with an inert gas like nitrogen or argon, especially during heating and concentration steps.
-
Use of Chelating Agents: A novel chelating extraction method uses Zn²⁺ to form a stable complex with DHM, protecting it from oxidation during the process. The zinc is later removed by a stronger chelating agent like EDTA-2Na.[4][6] This method has been shown to effectively prevent oxidation.[10]
-
Store Properly: Store extracts and purified DHM at low temperatures and protected from light.
-
Data on Extraction Methods and Parameters
The selection of an extraction method is a critical decision based on available equipment, desired yield, purity, and processing time. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Different DHM Extraction Methods
| Method | Solvent | Optimal Temperature (°C) | Optimal Time | Avg. Yield | Avg. Purity (%) | Reference |
| Reflux Extraction | 60% Aqueous Ethanol | 60°C | 180 min | ~2.3 mg/mL | Not Specified | [2][11] |
| Ultrasonic-Assisted (UAE) | 75% Ethanol | 40°C | 25 min (x3) | 16.21% | Not Specified | [3] |
| Microwave-Assisted (MAE) | 70% Methanol | Not Specified | 10 min | Highest Efficiency | Not Specified | [12] |
| Microwave Multi-Stage (MMCE) | Water | 110°C | 5 min | High Efficiency | Not Specified | [13][14] |
| Chelating Extraction | Water with ZnSO₄ | 90°C | 120 min | 12.2% | 94.3% | [4][6] |
| Water Extraction | Water | 90°C | 90 min | Not Specified | Up to 98% (after purification) | [8] |
Table 2: Effect of Key Parameters on DHM Yield (Chelating vs. Batch Extraction)
| Parameter | Level | Chelating Yield (%) | Batch Yield (%) | Reference |
| Time | 1 hour | ~10.5% | ~6.8% | [4][6] |
| 2 hours | ~11.4% | ~7.2% | [4][6] | |
| pH | 5.5 | ~7.2% | ~5.5% | [4][6] |
| 2.0 | ~11.3% | ~7.2% | [4][6] | |
| Temperature | 70°C | ~9.0% | ~6.0% | [4][6] |
| 90°C | ~11.3% | ~7.2% | [4][6] |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these based on their specific equipment and raw material.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.
-
Preparation: Grind dried leaves of A. grossedentata into a fine powder.
-
Mixing: Combine the powdered plant material with 75% aqueous ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[3]
-
Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Set the temperature to 40°C, power to 500 W, and frequency to 20 kHz.[3]
-
Extraction: Perform the extraction for 25 minutes.[3]
-
Filtration: Separate the extract from the solid residue by filtration.
-
Repeat: Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude DHM extract.
-
Purification: Proceed with purification steps such as recrystallization.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating extraction. It is significantly faster than conventional methods.[12]
-
Preparation: Prepare finely powdered A. grossedentata leaves.
-
Mixing: In a microwave-safe extraction vessel, mix the powder with the chosen solvent (e.g., water or 70% methanol) at a solid-to-liquid ratio of 1:30 (g/mL).[12][13]
-
Extraction: Place the vessel in a microwave extractor. Set the parameters (e.g., power at 600 W, temperature at 110°C, and time for 5-10 minutes).[12][13] Caution: Ensure the vessel is properly sealed and designed for high pressures if heating above the solvent's boiling point.
-
Cooling & Filtration: After the extraction cycle, allow the vessel to cool to a safe temperature before opening. Filter the mixture to separate the extract.
-
Concentration & Purification: Concentrate the extract using a rotary evaporator and purify as needed.
Protocol 3: Chelating Extraction
This novel method improves yield and protects DHM from oxidative degradation during extraction.[4][6]
-
Preparation: Use 20 g of dried, powdered A. grossedentata.
-
Chelation Mixture: In a round-bottom flask, combine the powder with 400 mL of deionized water (1:20 solid-liquid ratio) and 5 g of ZnSO₄·7H₂O.[6]
-
pH Adjustment: Adjust the mixture to pH 2 using 2 mol/L HCl.[6]
-
Extraction: Heat the mixture in a 90°C water bath for 2 hours with stirring.[6]
-
Filtration 1: Filter the mixture while hot and retain the filtrate.
-
Precipitation: Adjust the filtrate to pH 5 with 1 mol/L NaOH. A precipitate of the DMY-Zn complex will form. Stir for 5 minutes and filter, retaining the filter residue (the precipitate).
-
Zinc Removal: Resuspend the residue in an appropriate volume of 0.2 mol/L EDTA-2Na solution and stir for 30 minutes. The EDTA will chelate the Zn²⁺, releasing the DHM into the solution.
-
Filtration 2: Filter the mixture to remove any insoluble material.
-
Purification: The resulting filtrate, containing purified DHM, can be further concentrated or purified by recrystallization.
Visualizations: Workflows and Logical Relationships
Diagram 1: General Experimental Workflow for DHM Extraction
Caption: General workflow for DHM extraction and purification.
Diagram 2: Influence of Key Parameters on Extraction Outcome
Caption: Key parameters influencing DHM extraction outcomes.
Diagram 3: Simplified DHM Antioxidant Signaling Pathway
Caption: DHM activates the Keap1/Nrf2 antioxidant pathway.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. Optimizing the Maximum Recovery of Dihydromyricetin from Chinese Vine Tea, Ampelopsis grossedentata, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Extraction and Determination of Dihydromyricetin Content from Local and Introduced Ampelopsis grossedentata to Zhejiang Province [zjlykj.xml-journal.net]
- 4. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research on the Extraction and Purification of Dihydromyricetin from Ampelopsis grossedentata | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimizing the Maximum Recovery of Dihydromyricetin from Chinese Vine Tea, Ampelopsis grossedentata, Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of refluxing, ultrasonic- and microwave-assisted extraction of dihydromyricetin from Ampelopsis grossedentata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Microwave Multi-Stage Countercurrent Extraction of Dihydromyricetin from Ampelopsis grossedentata [hrcak.srce.hr]
Technical Support Center: Dihydromyricetin (DHM) Quantification in Complex Biological Samples
Welcome to the technical support center for Dihydromyricetin (DHM) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of DHM in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying Dihydromyricetin in biological samples?
A1: The primary challenges in quantifying DHM in biological samples include its poor oral bioavailability, chemical instability, and susceptibility to matrix effects.[1][2] DHM is unstable in solutions with a pH greater than 6, which can affect its recovery from certain biological matrices.[3] Its low solubility and poor membrane permeability also contribute to low bioavailability, making detection and quantification challenging.[1][2] Furthermore, like many flavonoids, DHM analysis can be hampered by matrix effects from endogenous components in plasma, urine, or tissue homogenates, which can suppress or enhance the analytical signal.[4][5]
Q2: Which analytical techniques are most suitable for DHM quantification?
A2: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly used and reliable methods for DHM quantification in biological samples.[2][6] LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for detecting the low concentrations of DHM often found in biological matrices due to its poor bioavailability.[2][4][7][8]
Q3: How can I improve the extraction recovery of DHM from my samples?
A3: To improve extraction recovery, it is crucial to optimize the extraction solvent and method. Protein precipitation with acetonitrile or methanol is a common first step for plasma or serum samples.[9] Liquid-liquid extraction with solvents like ethyl acetate can also be effective.[3][6] For plant materials, methods like ultrasonic-assisted extraction have been optimized to maximize recovery.[10] A novel chelating extraction method using Zn2+ has also been shown to improve yield and prevent oxidation during extraction.[11][12]
Q4: How do I minimize matrix effects in my DHM assay?
A4: Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Effective Sample Cleanup: Solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering substances.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the study samples can compensate for matrix effects.[5]
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled DHM as an internal standard is the most effective way to correct for matrix effects and variations in extraction recovery.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[5]
Q5: What are the known metabolites of DHM that I should be aware of?
A5: DHM undergoes several metabolic transformations in the body. The major metabolic pathways include O-methylation, glucuronidation, dehydroxylation, reduction, and sulfation.[1][8][13] Identified metabolites in serum, urine, and feces include 3'-O-methyl-DHM, 4'-O-methyl-DHM, and their corresponding glucuronide conjugates.[13] It is important to consider these metabolites, as they may have biological activity and their presence can provide a more complete pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Low or No DHM Signal Detected
| Possible Cause | Troubleshooting Step |
| Poor Extraction Recovery | Optimize extraction solvent and pH. Consider solid-phase extraction (SPE) for cleaner extracts. Ensure the pH of the extraction solvent is acidic to maintain DHM stability.[3] |
| DHM Degradation | Handle samples at low temperatures and protect from light. Ensure the pH of all solutions is below 6.0.[3][14] Add antioxidants like ascorbic acid to the reconstitution solvent.[3] |
| Low Bioavailability (in vivo studies) | For oral administration studies, be aware that bioavailability is very low.[15] Consider intraperitoneal (IP) administration for higher systemic exposure.[3][13] |
| Insufficient Instrument Sensitivity | Use a more sensitive instrument like a triple quadrupole mass spectrometer (LC-MS/MS). Optimize MS parameters (e.g., collision energy, cone voltage) for DHM. |
Issue 2: Poor Peak Shape in HPLC/LC-MS
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous mobile phase can improve peak shape for phenolic compounds like DHM.[4] |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the entire sample preparation workflow. Use an internal standard to account for variations in extraction and injection volume. |
| Matrix Effects | Implement strategies to minimize matrix effects as described in FAQ Q4. Evaluate matrix effects by comparing the response of DHM in neat solution versus post-extraction spiked matrix.[4] |
| Instrument Instability | Check for fluctuations in pump pressure, column temperature, and detector response. Perform system suitability tests before each analytical run. |
| DHM Instability in Autosampler | Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of DHM in processed samples waiting for injection.[3] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Dihydromyricetin in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC(0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous | 2 | 165.67 ± 16.35 | - | 2.05 ± 0.52 | 410.73 ± 78.12 | - | [4][15] |
| Oral | 20 | 21.63 ± 3.62 | 2.67 | 3.70 ± 0.99 | 164.97 ± 41.76 | 4.02 | [4][15] |
| Oral (dextroisomer) | 100 | - | - | - | - | - | [7] |
| Oral (racemate) | 100 | - | - | - | - | - | [7] |
Table 2: Method Validation Parameters for DHM Quantification in Rat Plasma
| Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
| LC-MS/MS | 0.5 - 200 | 0.5 | 88.36 - 92.55 | No measurable effect | < 15 | < 15 | [4] |
| HPLC-DAD | 247 - 4114 | 247 | 92.0 | Not Reported | < 4.9 | < 6.2 | [6] |
| LC-MS/MS | 10.0 - 5000 | 10.0 | Acceptable | Acceptable | < 12.0 | < 12.0 | [7] |
Experimental Protocols
Protocol 1: DHM Extraction and Quantification from Rat Plasma using LC-MS/MS
This protocol is adapted from a validated method for pharmacokinetic studies.[4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (Esculin, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC
-
Column: Waters X-bridge C18 (1.0 x 50 mm, 2.5 µm)[4]
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile[4]
-
Flow Rate: 0.4 mL/min[4]
-
Injection Volume: 5 µL
-
Column Temperature: 35°C[4]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[4]
-
MRM Transitions:
-
Collision Energy: DHM: 25 eV; IS: 20 eV[4]
Visualizations
Caption: General workflow for DHM extraction from biological samples.
Caption: Troubleshooting workflow for low DHM signal.
Caption: Major metabolic pathways of Dihydromyricetin.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Dihydromyricetin and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination and pharmacokinetic studies of dihydromyricetin and myricetin in rat plasma by HPLC-DAD after oral administration of Ampelopsis grossedentata decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Flavonoids: From Structure to Health Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Strategies to enhance the solubility and permeability of Dihydromyricetin
Technical Support Center: Dihydromyricetin (DHM) Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility and permeability of Dihydromyricetin (DHM).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Dihydromyricetin (DHM), and why are its solubility and permeability significant challenges?
A1: Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid with numerous potential therapeutic benefits, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2] Despite its promise, DHM's practical application is severely limited by its poor oral bioavailability.[1] This is primarily due to its low solubility in water and poor permeability across intestinal membranes, which restricts its absorption into the bloodstream after oral administration.[1][3][4]
Q2: How is Dihydromyricetin classified in the Biopharmaceutical Classification System (BCS)?
A2: Dihydromyricetin is classified as a BCS Class IV drug.[1][5][6][7][8][9][10] This classification is for compounds that exhibit both low aqueous solubility and low membrane permeability, posing the most significant challenges for oral drug development.[1][11]
Q3: What are the baseline physicochemical properties of DHM?
A3: The fundamental properties of DHM that researchers must consider during formulation development are summarized in the table below.
Table 1: Physicochemical Properties of Dihydromyricetin
| Property | Value | Source(s) |
|---|---|---|
| BCS Classification | Class IV | [1][6][7][8][9] |
| Aqueous Solubility (25°C) | ~0.2 mg/mL | [1][2] |
| Aqueous Solubility (37°C) | ~0.9 mg/mL | [3][4] |
| Permeability (Peff) | (1.84 ± 0.37) × 10⁻⁶ cm/s | [1][12] |
| Solvents for Dissolution | Hot water, Ethanol, DMSO |[1][13][14] |
Q4: I am observing rapid precipitation of my DHM formulation during in vitro dissolution testing. What is a likely cause?
A4: This is a common issue, particularly with high-energy solid forms like cocrystals. While cocrystals (e.g., with caffeine or urea) can significantly increase the apparent solubility of DHM, they can also generate a supersaturated solution that is thermodynamically unstable.[5][6][7] This supersaturation can lead to the rapid precipitation of the less soluble form of DHM, negating the initial solubility advantage.[5][6][7] The solution is often to include a crystallization inhibitor, such as polyvinylpyrrolidone K30 (PVP K30), in the formulation to maintain the supersaturated state for a longer duration, allowing for absorption.[5][6][7][9]
Q5: My Caco-2 cell permeability assays show conflicting results regarding the role of efflux transporters. Why might this be?
A5: The literature presents some differing findings on which efflux transporters handle DHM. One study identified that Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) were involved in the uptake and transport of DHM, hindering its absorption.[15] Another study suggested that P-glycoprotein (P-gp) is involved in DHM transport, while MRP2 and BCRP are not.[16] This discrepancy could arise from variations in experimental conditions, such as Caco-2 cell passage number, culture conditions, or the specific concentrations of DHM and inhibitors used. It is crucial to fully characterize your Caco-2 cell line and run appropriate controls with known substrates and inhibitors for the transporters .
Q6: How does pH impact the stability and absorption of DHM?
A6: DHM is more stable in acidic environments (similar to the stomach) but can be unstable in the mildly alkaline conditions of the lower gastrointestinal tract (pH > 6).[17] Interestingly, studies using Caco-2 cells have shown that decreasing the pH from 8.0 to 6.0 significantly enhances the cellular uptake of DHM, although it did not significantly affect its bidirectional transport across the cell monolayer.[1][15] This suggests that formulation strategies that protect DHM in the lower intestine or promote absorption in the upper GI tract could be beneficial.
Section 2: Troubleshooting Guides
Issue: Low Dissolution Rate in Solid Dispersion Formulation
-
Question: My solid dispersion of DHM with a hydrophilic polymer isn't providing the expected dissolution enhancement. What experimental parameters should I re-evaluate?
-
Answer:
-
Polymer Selection and Ratio: Ensure the chosen polymer (e.g., PVP K30, PEG-6000) is appropriate and that the drug-to-polymer ratio is optimized.[3] An insufficient amount of carrier may not effectively prevent DHM crystallization.
-
Preparation Method: The solvent evaporation technique is commonly used.[18] Ensure the solvent is fully removed, as residual solvent can act as a plasticizer and promote crystallization. Compare this with other methods like fusion/melting if applicable.
-
Confirm Amorphous State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify that the DHM within the dispersion is in an amorphous state, not a crystalline one. The absence of sharp crystalline peaks in PXRD is a key indicator of success.
-
Storage Conditions: Solid dispersions can be hygroscopic. Absorption of moisture during storage can lower the glass transition temperature and lead to phase separation and recrystallization over time.[3] Store samples in desiccated, tightly sealed containers.
-
Issue: Poor Encapsulation Efficiency in Cyclodextrin Inclusion Complexes
-
Question: I am struggling to achieve high encapsulation efficiency (>90%) for my DHM and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complex. What factors can I optimize?
-
Answer:
-
Molar Ratio: The stoichiometry of the complex is critical. While a 1:1 molar ratio is often assumed, this may not be optimal. Experiment with varying molar ratios of DHM to HP-β-CD to find the point of maximum complexation.
-
Preparation Method: The method significantly impacts efficiency. A saturated aqueous solution method followed by freeze-drying or spray-drying is common.[19] Other methods like kneading or co-precipitation may yield different results. Ensure adequate time and energy (stirring, sonication) are provided for equilibrium to be reached.
-
Solvent and pH: While water is the primary solvent, the solubility of DHM is pH-dependent.[20] Adjusting the pH of the solution may improve the complexation efficiency. Ensure the pH does not compromise the stability of DHM.[4]
-
Temperature: Temperature affects both the solubility of DHM and the complexation equilibrium constant. Investigate different temperatures during the complexation step to find the optimal balance.[19]
-
Issue: Instability of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Question: My DHM-SMEDDS formulation appears clear initially but shows signs of phase separation or drug precipitation after a few days. How can I improve its thermodynamic stability?
-
Answer:
-
Systematic Component Screening: The stability of a SMEDDS depends entirely on the rational selection of its components. First, determine the solubility of DHM in various oils, surfactants, and co-surfactants to identify excipients that can dissolve the drug at the target concentration.[21]
-
Construct Ternary Phase Diagrams: Once you have selected your oil, surfactant, and co-surfactant, you must construct a ternary phase diagram.[21] This diagram maps the regions where a stable microemulsion is formed upon dilution with an aqueous medium. Formulations should be chosen from within the largest, most stable microemulsion region.
-
Thermodynamic Stability Testing: Do not rely solely on visual inspection. Subject your lead formulations to stress tests to ensure they are thermodynamically stable. These tests typically include:
-
Centrifugation: Centrifuge at high RPM (e.g., 3,500 rpm) for 30 minutes to check for phase separation.
-
Heating-Cooling Cycles: Cycle the formulation between low (e.g., 4°C) and high (e.g., 45°C) temperatures for several cycles, checking for instability.
-
Freeze-Thaw Cycles: Subject the formulation to multiple freeze-thaw cycles.
-
-
Drug Loading: Overloading the system with DHM beyond its solubility limit in the oil/surfactant mixture is a common cause of precipitation. Ensure your drug loading is well within the capacity of the chosen formulation.
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of DHM-HP-β-CD Inclusion Complex via Saturated Solution Method
-
Objective: To prepare a DHM inclusion complex to enhance aqueous solubility.
-
Materials: Dihydromyricetin (DHM), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Deionized water, Magnetic stirrer with heating, 0.22 µm syringe filter, Lyophilizer (Freeze-dryer).
-
Methodology:
-
Prepare a saturated aqueous solution of HP-β-CD by adding an excess of HP-β-CD to a known volume of deionized water. Stir at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Filter the saturated solution through a 0.22 µm filter to remove the undissolved HP-β-CD.
-
Add an excess amount of DHM powder to the filtered saturated HP-β-CD solution.
-
Seal the container and stir the suspension at the same constant temperature, protected from light, for 72 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
After equilibration, filter the suspension to remove the un-complexed, undissolved DHM.
-
The resulting clear filtrate contains the soluble DHM-HP-β-CD inclusion complex.
-
Freeze the solution and lyophilize (freeze-dry) it for at least 48 hours to obtain a solid powder of the inclusion complex.
-
Characterize the resulting powder using techniques like FT-IR, DSC, PXRD, and determine the increase in DHM solubility via UV-Vis or HPLC analysis.[1]
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Objective: To determine the apparent permeability coefficient (Papp) of DHM and its formulations.
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 12-well, 0.4 µm pore size), Cell culture medium, Hank's Balanced Salt Solution (HBSS), Lucifer Yellow, TEER meter, Analytical equipment (LC-MS/MS).
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity Check: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a TEER meter. Values should be above a pre-determined threshold (e.g., >300 Ω·cm²) to ensure tight junction integrity. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; Papp should be low (<1.0 x 10⁻⁶ cm/s).[22]
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayer on both the apical (AP) and basolateral (BL) sides with pre-warmed HBSS. b. Add the DHM test solution (dissolved in HBSS) to the AP (donor) chamber. c. Add fresh HBSS to the BL (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At pre-determined time points (e.g., 30, 60, 90, 120 min), take a sample from the BL chamber and replace it with an equal volume of fresh, pre-warmed HBSS.
-
Transport Experiment (Basolateral to Apical): To determine the efflux ratio, perform the experiment in the reverse direction, adding the DHM solution to the BL chamber and sampling from the AP chamber.
-
Sample Analysis: Quantify the concentration of DHM in all samples using a validated analytical method, typically LC-MS/MS.[15]
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of DHM across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of DHM in the donor chamber.
-
-
Section 4: Data Summary
Table 2: Overview of Formulation Strategies and Reported Efficacy
| Formulation Strategy | Key Excipients/Features | Reported Improvement | Source(s) |
|---|---|---|---|
| Solid Dispersion | PVP K30, PEG-6000 | Significantly improved solubility and dissolution rate. | [3][4] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increased aqueous solubility from 0.74 mg/mL to 53.64 mg/mL. | [23] |
| Co-crystals | Caffeine, Urea, Ciprofloxacin HCl | ~5-fold to 8-fold enhancement in oral bioavailability in rats. | [6][7][11][24] |
| SMEDDS | Oil, Surfactant, Co-surfactant | 4.13-fold higher AUC (bioavailability) compared to DHM suspension in rats. | [25] |
| Phospholipid Complex | Lecithin | Improved solubility and antioxidant activity. | [3] |
| Gastric Floating Tablets | HPMC K4M, Carbopol 971P | Sustained release over 12 hours, improved bioavailability in rabbits. |[3][18] |
Section 5: Visualized Workflows and Mechanisms
Caption: Workflow for selecting a DHM formulation strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin.
Caption: Experimental workflow for DHM-SMEDDS development.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. WO2020252346A1 - Formulations of dihydromyricetin and a permeabilizer - Google Patents [patents.google.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. US20200215027A1 - Dihydromyricetin nanoemulsion formulations and methods for forming them - Google Patents [patents.google.com]
- 11. Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20200246485A1 - Method for generating a dihydromyricetin (dhm) formulation - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Uptake and Transport Mechanism of Dihydromyricetin Across Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Dihydromyricetin and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gastric floating sustained-release tablet for dihydromyricetin: Development, characterization, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dihydromyricetin cyclodextrin inclusion compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Caco-2 Model: Modifications and enhancements to improve efficiency and predictive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Preparation of Dihydromyricetin-Loaded Self-Emulsifying Drug Delivery System and Its Anti-Alcoholism Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Dihydromyricetin (DHM)
Welcome to the technical support center for the large-scale purification of Dihydromyricetin (DHM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for obtaining high-purity DHM.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the large-scale purification of Dihydromyricetin?
A1: The primary challenges include low extraction efficiency, poor solubility of DHM in water at room temperature, and its chemical instability.[1][2] DHM is susceptible to oxidation, especially under alkaline conditions or during prolonged extraction, which leads to the formation of quinone-type impurities and a decrease in purity.[3][4] Traditional methods like simple batch extraction often result in low yields and purity, requiring multiple, time-consuming recrystallization steps.[3][4] While chromatographic techniques can yield high purity, they often suffer from low efficiency and high solvent consumption, making them less ideal for large-scale production.[4]
Q2: My DHM extract has a low yield. What are the potential causes and how can I improve it?
A2: Low yield is a common issue often stemming from suboptimal extraction parameters or degradation of DHM during the process. Traditional batch extraction methods are known for their low extraction rates.[3][5] To improve your yield, consider the following:
-
Optimize Extraction Parameters: Factors such as extraction time, temperature, and solvent composition significantly impact yield. For instance, using aqueous ethanol at concentrations around 56-60% and temperatures around 60°C has been shown to increase DHM yields.[6]
-
Employ Advanced Extraction Techniques: Methods like microwave-assisted or ultrasonic-assisted extraction can enhance the disruption of plant cells, leading to better solvent penetration and higher yields.[4]
-
Prevent Degradation: DHM is unstable and can degrade, especially with prolonged extraction times (over 2 hours) or at non-optimal pH levels.[3][4] Implementing protective measures, such as the chelating extraction method described below, can prevent oxidative degradation and improve overall yield.[3][4]
Q3: The purity of my DHM is consistently low after initial extraction and recrystallization. What can I do to achieve higher purity?
A3: Achieving high purity with DHM often requires more than simple recrystallization. Here are several strategies to enhance purity:
-
Multiple Recrystallizations: While time-consuming, multiple recrystallization steps can significantly improve purity. One study reported achieving 98% purity after eight recrystallizations from hot water.[3][4]
-
Chromatographic Methods: For very high purity, chromatographic techniques are effective. High-Speed Counter-Current Chromatography (HSCCC) has been used to obtain DHM with over 99% purity.[1] Macroporous resin chromatography is another option that can boost purity to around 95%.[7]
-
Chelating Extraction: This novel method involves using a chelating agent like Zn²+ during extraction. The Zn²+ forms a stable complex with DHM, protecting it from oxidation. This method has been shown to yield a purity of 94.3%.[3]
Q4: I'm observing significant product loss and poor crystal formation during the crystallization step. What is causing this and how can I mitigate it?
A4: Poor crystallization is often linked to DHM's low solubility in cold water and its tendency for rapid precipitation from supersaturated solutions.[4][8] This can lead to the formation of the poorly soluble dihydrate form of DHM.[8] To address this:
-
Controlled Cooling: Avoid rapid cooling of the supersaturated solution. A gradual decrease in temperature can promote the formation of larger, purer crystals.
-
Use of Crystallization Inhibitors: The addition of a crystallization inhibitor, such as polyvinylpyrrolidone K30 (PVP K30), can help maintain a state of supersaturation for a longer period, allowing for better crystal growth and preventing rapid precipitation.[8]
-
Co-crystallization: Forming co-crystals of DHM with other highly soluble compounds (e.g., caffeine, urea) can improve its solubility and crystallization behavior.[8]
Q5: My final DHM product is showing signs of degradation (e.g., color change). How can I improve its stability?
A5: DHM is sensitive to heat, light, and alkaline pH, which can cause oxidation and degradation.[1][3] To enhance stability:
-
pH Control: Maintain a slightly acidic environment (pH 2-5.5) during extraction and purification, as DHM is more stable under these conditions.[1][3][4]
-
Temperature Management: Avoid excessive temperatures during extraction and drying. Temperatures above 100°C can lead to decomposition.[9] Drying under vacuum at a lower temperature (e.g., 50°C) is recommended.[3][4]
-
Chelation: As mentioned, using a chelating agent like Zn²+ can protect DHM's polyhydroxy structure from oxidation throughout the process.[3][4]
-
Storage: Store the purified DHM in a cool, dark place, protected from light and air.
Troubleshooting Guides
Issue 1: Column Chromatography Problems
| Symptom | Potential Cause | Troubleshooting Steps |
| High Backpressure | Column blockage from particulates in the sample or mobile phase.[10][11] | 1. Filter the sample and mobile phase before use.2. Use a guard column to protect the analytical column.[10]3. If a blockage is suspected, reverse-flush the column with a strong solvent. |
| Poor Peak Shape (Tailing or Fronting) | Column overloading; inappropriate mobile phase composition.[10] | 1. Reduce the sample concentration or injection volume.2. Adjust the mobile phase composition to improve analyte interaction with the stationary phase.[11] |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate; temperature changes.[10][12] | 1. Ensure the mobile phase is well-mixed and degassed.2. Check the pump for leaks or malfunctions.[12]3. Use a column oven to maintain a constant temperature. |
| Loss of Resolution | Column degradation; change in mobile phase composition.[10][11] | 1. Clean the column according to the manufacturer's instructions.2. If the column is old, it may need to be replaced.3. Prepare a fresh mobile phase and re-equilibrate the system. |
| Compound Decomposes on Column | Silica gel acidity causing degradation of sensitive compounds.[13] | 1. Test the stability of DHM on silica using a 2D TLC.2. Deactivate the silica gel by treating it with a base (e.g., triethylamine) in the mobile phase.3. Consider using an alternative stationary phase like alumina or a bonded-phase column.[13] |
Issue 2: Crystallization Problems
| Symptom | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | Solution is not sufficiently supersaturated; presence of impurities inhibiting crystallization. | 1. Concentrate the solution further to increase saturation.2. Add a seed crystal to induce crystallization.3. Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities. |
| Rapid Precipitation of Fine Powder | DHM is crashing out of the supersaturated solution, possibly forming the less soluble dihydrate.[8] | 1. Slow down the cooling rate.2. Add a crystallization inhibitor like PVP K30 to the solution before cooling.[8]3. Vigorously stir the solution during the initial stages of cooling. |
| Oily Precipitate or Amorphous Solid | Presence of impurities; solvent is too non-polar. | 1. Ensure the crude DHM is sufficiently pure before attempting crystallization.2. Try a different solvent system with a higher polarity. |
| Low Yield of Crystals | Incomplete crystallization; significant amount of DHM remains in the mother liquor. | 1. Cool the solution to a lower temperature to maximize precipitation.2. Reduce the final volume of the solvent before cooling.3. Consider a second crystallization from the concentrated mother liquor. |
Quantitative Data Summary
Table 1: Comparison of DHM Extraction and Purification Methods
| Method | Purity Achieved | Yield | Key Advantages | Key Disadvantages | Reference |
| Batch Extraction (8x Recrystallization) | 98% | Low (heavy losses) | Simple setup | Time-consuming, significant product loss | [3][4] |
| Chelating Extraction (with Zn²⁺) | 94.3% | 11.4% | Protects DHM from oxidation, time-saving, higher yield | Requires additional steps for metal ion removal | [3][4] |
| High-Speed Counter-Current Chromatography (HSCCC) | >99% | 11.3 g from extract | Very high purity | Low efficiency, high solvent consumption | [1] |
| Macroporous Resin Chromatography | ~95% | - | Good for initial purification | May require further polishing steps | [7] |
| Water Extraction & Acetone Purification | 98% | 59.2% recovery rate | High purity | - | [14] |
Experimental Protocols
Protocol 1: Chelating Extraction and Purification of DHM
This protocol is based on a method designed to protect DHM from oxidation and improve yield.[3]
-
Extraction:
-
Mix powdered Ampelopsis grossedentata leaves with a solution of Zinc Sulfate (ZnSO₄) in a solid-to-liquid ratio of 1:20 (w/v).
-
Adjust the pH of the mixture to 2.0 using a suitable acid.
-
Heat the mixture at 90°C for 2 hours with constant stirring.
-
After extraction, filter the mixture to remove solid plant material.
-
-
Chelate Precipitation:
-
Cool the filtrate and allow the DHM-Zn complex to precipitate.
-
Collect the yellow-brown precipitate (DHM-Zn) by filtration.
-
-
Purification (Zn²⁺ Removal):
-
Wash the DHM-Zn precipitate with deionized water.
-
Resuspend the precipitate in a solution of Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na). The EDTA will chelate the Zn²⁺, releasing the DHM.
-
Stir the mixture until the color changes, indicating the release of DHM.
-
-
Final Product Isolation:
-
Filter the solution to collect the purified DHM precipitate.
-
Wash the precipitate with cold deionized water to remove any remaining EDTA-2Na.
-
Dry the final product under vacuum at 50°C to a constant weight.
-
Protocol 2: High-Purity DHM Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is suitable for obtaining analytical-grade DHM.[1]
-
Crude Extract Preparation:
-
Perform an initial extraction of Ampelopsis grossedentata leaves using a suitable solvent (e.g., 70% ethanol).
-
Concentrate the extract under reduced pressure to obtain a crude DHM powder.
-
-
HSCCC System Preparation:
-
Prepare the two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v/v/v).
-
Thoroughly mix the solvent system in a separatory funnel and allow the layers to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
Chromatographic Separation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Once the system reaches hydrodynamic equilibrium, dissolve the crude DHM extract in the mobile phase and inject it into the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions as they elute from the column.
-
Monitor the fractions by HPLC or TLC to identify those containing pure DHM.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain high-purity DHM.
-
Visualizations
Caption: General experimental workflow for the purification of Dihydromyricetin.
Caption: Troubleshooting logic for addressing low purity issues in DHM purification.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. healthkintai.com [healthkintai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Research on the Extraction and Purification of Dihydromyricetin from Ampelopsis grossedentata | Scientific.Net [scientific.net]
Technical Support Center: Improving Dihydromyricetin's In Vivo Efficacy via Co-crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo efficacy of Dihydromyricetin (DHM) through co-crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of Dihydromyricetin (DHM) often low?
A1: The primary reason for the low in vivo efficacy of DHM is its poor bioavailability.[1][2][3] DHM is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[4][5][6][7][8] Its poor water solubility (approximately 0.2 mg/mL at 25°C) limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[2]
Q2: What is co-crystallization and how can it improve DHM's efficacy?
A2: Co-crystallization is a technique where DHM is combined with a pharmaceutically acceptable co-former to create a new crystalline solid with improved physicochemical properties, such as solubility and dissolution rate.[9][10] By increasing the solubility and dissolution rate, co-crystallization can lead to higher concentrations of DHM in the gastrointestinal tract, thereby enhancing its absorption and overall in vivo efficacy.[4][5][6][7][8][9][11]
Q3: What are some suitable co-formers for DHM?
A3: Several co-formers have been successfully used to prepare DHM co-crystals, including:
Q4: What kind of improvements in bioavailability can be expected with DHM co-crystals?
A4: Significant improvements in bioavailability have been reported. For instance, co-crystals of DHM with caffeine and urea, when administered with a crystallization inhibitor, resulted in an approximately 5-fold increase in oral bioavailability.[4][5][6][7][8] A salt co-crystal of DHM with ciprofloxacin hydrochloride showed an 8-fold enhancement in relative bioavailability.[9][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Co-crystal Yield | - Inappropriate solvent selection.- Incorrect stoichiometric ratio of DHM to co-former.- Suboptimal crystallization temperature or cooling rate. | - Screen various solvents to find one where both DHM and the co-former have moderate and similar solubility.[13]- Ensure precise measurement of equimolar or other desired stoichiometric ratios.[14]- Experiment with different temperatures and cooling profiles to optimize crystal growth.[15] |
| Failure to Form Co-crystals (Obtaining only starting materials or a physical mixture) | - Lack of favorable intermolecular interactions (e.g., hydrogen bonding) between DHM and the co-former.- Insufficient energy input during solid-state grinding.- The chosen solvent does not facilitate co-crystallization. | - Use computational tools or knowledge of molecular synthons to select co-formers with a higher probability of forming hydrogen bonds with DHM.[14]- For grinding methods, increase the grinding time or frequency. Consider adding a few drops of a solvent (liquid-assisted grinding).[16]- If using a solution-based method, try a different solvent or a solvent mixture.[13] |
| Co-crystals Rapidly Convert Back to DHM in Aqueous Media | - The co-crystal is a metastable form, and the parent DHM is more thermodynamically stable in water.- Supersaturation is achieved, but rapid precipitation of the less soluble DHM occurs. | - This is a known challenge with some highly soluble DHM co-crystals.[4][5][6][7][8]- Incorporate a crystallization inhibitor, such as polyvinylpyrrolidone (PVP K30), into the formulation to maintain supersaturation and prevent precipitation.[4][5][6][7][8][14] |
| Inconsistent In Vivo Results Despite Successful Co-crystallization | - Variability in the solid form of the co-crystal (polymorphism).- Degradation of the co-crystal due to environmental factors like humidity.- Issues with the in vivo experimental setup. | - Thoroughly characterize the co-crystal batches using techniques like PXRD and DSC to ensure consistency.[9]- Assess the hygroscopic stability of the co-crystals. Some salt co-crystals may have reduced stability in high-humidity environments and require controlled storage.[9][11]- Standardize the in vivo protocol, including animal fasting times, gavage technique, and blood sampling schedule.[9] |
| Difficulty Dissolving Co-crystals for In Vitro Assays | - The concentration required for the assay exceeds the solubility of the co-crystal, even with the enhancement. | - Prepare stock solutions at the highest possible concentration and clear any insoluble material by centrifugation before use in assays.[12]- For dissolution studies under non-sink conditions, which can be more representative of in vivo conditions, use appropriate buffers (e.g., pH 1.2 and 6.8).[9] |
Data Presentation
Table 1: Comparison of DHM and DHM Co-crystal Properties
| Compound | Co-former | Solubility Enhancement | Bioavailability Enhancement (Relative) | Reference |
| DHM | - | - | - | [2] |
| DHM-Caffeine | Caffeine | Higher than DHM | ~5-fold (with PVP K30) | [4][5][6][7][8] |
| DHM-Urea | Urea | Higher than DHM | ~5-fold (with PVP K30) | [4][5][6][7][8] |
| DMY-CIP·C₂H₆O | Ciprofloxacin HCl | Increased in water | 8-fold | [9][11] |
| DHM-PTX·H₂O | Pentoxifylline | Slightly increased | - | [10] |
| DHM-TEA | Trolamine | Significantly enhanced | Enhanced absorption and distribution | [12] |
Experimental Protocols
Protocol 1: Co-crystal Synthesis via Solvent Evaporation
-
Preparation: Dissolve equimolar quantities of DHM and the selected co-former (e.g., ciprofloxacin hydrochloride) in a suitable solvent (e.g., 15 mL of 50% ethanol) in a round-bottom flask.[17]
-
Stirring: Magnetically stir the mixture at a controlled temperature (e.g., 60°C) for a set duration (e.g., 4 hours) to ensure complete dissolution and interaction.[17]
-
Crystallization:
-
Harvesting: Collect the resulting crystals after approximately one week.[17]
-
Characterization: Analyze the crystals using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm co-crystal formation.[9]
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley (SD) rats, allowing for a 5-day acclimatization period.[9]
-
Dosing Preparation:
-
Control Group: Suspend pure DHM in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[4][9]
-
Test Group: Suspend the DHM co-crystal powder in a 0.5% CMC-Na solution.[9] For co-crystals prone to precipitation, a solution containing a crystallization inhibitor (e.g., 2.0 mg/mL PVP K30) may be used.[4][5][6][7][8]
-
-
Dosing: Fast the rats for 12 hours prior to the experiment with free access to water. Administer the prepared formulations via oral gavage at a specific dose (e.g., 150 mg/kg).[9]
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from the orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, and 3 hours) into heparinized centrifuge tubes.[9]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 10,000 rpm for 10 min) to separate the plasma. Store the plasma at -20°C until analysis.[17]
-
Analysis: Determine the concentration of DHM in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.[9]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.[17]
Visualizations
Caption: Experimental workflow for improving DHM efficacy.
Caption: Troubleshooting logic for DHM co-crystal development.
Caption: Key signaling pathways modulated by DHM.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Enhancing Bioavailability of Dihydromyricetin through Inhibiting Precipitation of Soluble Cocrystals by a Crystallization Inhibitor - Crystal Growth & Design - Figshare [acs.figshare.com]
- 9. Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. academic.oup.com [academic.oup.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 16. ijcrt.org [ijcrt.org]
- 17. researchgate.net [researchgate.net]
Degradation pathways of Dihydromyricetin under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Dihydromyricetin (DHM) under various experimental conditions. Find answers to frequently asked questions and troubleshooting guidance for common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Dihydromyricetin (DHM)?
A1: The chemical stability of DHM is primarily influenced by pH, temperature, and the presence of metal ions.[1][2] DHM, a flavonoid with a phenol hydroxyl structure, is susceptible to chemical changes such as oxidation, hydrolysis, and ring fission.[1] It is most stable in weak acidic solutions and unstable in basic or alkaline conditions.[1][3] Elevated temperatures and the presence of metal ions like Fe³⁺ and Cu²⁺ can significantly accelerate its degradation.[3][4][5]
Q2: At what pH range is DHM most stable?
A2: DHM exhibits good stability in acidic environments, specifically between pH 1.2 and 4.6.[1] As the pH increases, particularly above 6.0, its degradation rate accelerates.[1][6] In simulated intestinal fluid (pH 6.8), DHM degrades according to pseudo-first-order kinetics.[1][7] This pH-dependent instability is a critical factor contributing to its low bioavailability.[1][2]
Q3: How does temperature impact the stability of DHM?
A3: Temperature is a critical factor for DHM stability. While stable at low temperatures, it degrades at elevated temperatures.[6][8] For instance, one study observed a 41.47% loss of DHM in water after treatment at 60°C for 16 days.[1] Irreversible oxidation can occur at temperatures exceeding 100°C.[6][9] In a baking model, only 36.1% of DHM remained after being heated at 180°C for 20 minutes, although the antioxidant capacity of the food product was still enhanced.[10]
Q4: What are the known degradation products of DHM?
A4: Under degradative conditions, DHM is primarily converted into its dimers and various oxidized products.[7][11] The degradation mechanism often involves the oxidation of the catechol or pyrogallol moiety to form quinone intermediates, which can then undergo further reactions like dimerization or oxidative coupling.[7] In cell culture media like DMEM, nitrogenous derivatives of DHM have also been identified as degradation products.[7]
Troubleshooting Guide
Issue 1: My DHM solution is changing color (e.g., turning yellow/brown) during my experiment.
-
Probable Cause: This is a common sign of DHM oxidation and degradation. The phenol hydroxyl structure makes it prone to oxidation, especially under unfavorable conditions.[1]
-
Troubleshooting Steps:
-
Check the pH of your solvent/buffer: DHM is unstable in weak alkaline solutions (pH > 6.0).[3][6] Ensure your medium is within the stable acidic range (pH 1.2-4.6).[1]
-
Control the Temperature: Avoid exposing the solution to high temperatures. If possible, conduct experiments at room temperature or below and store stock solutions at -20°C.[12]
-
De-gas Solvents: Oxygen contributes to oxidation. Using de-gassed solvents can help minimize degradation.
-
Avoid Metal Ion Contamination: Metal ions like Cu²⁺ and Fe³⁺ catalyze DHM degradation.[3][4][5] Use high-purity reagents and glass or plasticware free of metal contaminants.
-
Add an Antioxidant: Consider adding a stabilizing agent like Ascorbic Acid (Vitamin C). Studies have shown that ascorbic acid can significantly improve the stability of DHM in solution.[3][11]
-
Issue 2: I'm seeing poor or inconsistent results in my cell culture experiments with DHM.
-
Probable Cause: DHM is known to be highly unstable in typical cell culture media (e.g., DMEM), which often have a slightly alkaline pH (around 7.4).[7][11] This can lead to rapid degradation, with DHM being converted to dimers and oxidized products, reducing the effective concentration of the active compound.[7]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare DHM solutions immediately before adding them to the cell culture. Do not store DHM in culture media for extended periods.
-
Lower the Temperature: While not always feasible for cell viability, if the experimental design permits, incubation at a lower temperature can slow degradation.[7][11]
-
Incorporate a Stabilizer: The addition of Vitamin C to the culture medium has been shown to increase the stability of DHM.[11]
-
Quantify DHM in Media: If possible, use HPLC to quantify the actual concentration of DHM in your culture medium over the time course of your experiment to understand its degradation kinetics in your specific setup.
-
Quantitative Data on DHM Degradation
Table 1: Effect of pH and Temperature on DHM Stability
| Condition | Remaining DHM (%) | Time | Reference(s) |
| Simulated Intestinal Fluid (SIF), pH 6.8, 37°C | 49% | 4 h | [3] |
| Simulated Intestinal Fluid (SIF), pH 6.8, 37°C | 45.42% | 3 h | [12] |
| Water, 60°C | 58.53% | 16 d | [1] |
| Cookie Model, Baking at 180°C | 36.1% | 20 min | [10] |
Table 2: Degradation Rate Constant (k) and Half-life (t₁/₂) of DHM at 25°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reference(s) |
| 7.0 | 0.009 | 77.0 | [8] |
| 7.4 | 0.024 | 28.9 | [8] |
| 8.0 | 0.122 | 5.7 | [8] |
Data derived from figures in the cited literature and represents the trend of increasing degradation with higher pH.
Experimental Protocols
Protocol: Assessing DHM Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for quantifying DHM to assess its stability over time in a given solution.
-
Preparation of DHM Solution:
-
Prepare a stock solution of DHM in a suitable solvent (e.g., ethanol or methanol).
-
Dilute the stock solution to the desired experimental concentration in the buffer or medium to be tested (e.g., phosphate buffers of varying pH, cell culture medium).
-
-
Incubation:
-
Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the aliquots under the desired experimental conditions (e.g., 37°C in a water bath, 25°C on a benchtop).
-
-
Sample Collection and Preparation:
-
At each designated time point, take an aliquot of the solution.
-
If necessary, stop the degradation reaction by adding an acid (e.g., phosphoric acid) to lower the pH or by placing the sample on ice.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% phosphoric acid and (B) acetonitrile or methanol is common.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: DHM can be detected at approximately 290 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of a stable DHM reference standard.
-
Quantify the concentration of DHM in each sample by comparing its peak area to the standard curve.
-
Plot the percentage of remaining DHM against time to determine the stability profile and calculate the degradation rate constant (k) and half-life (t₁/₂).
-
Degradation Pathways and Workflows
Caption: Factors influencing the stability and degradation of Dihydromyricetin (DHM).
Caption: Simplified proposed degradation pathway for Dihydromyricetin (DHM).
Caption: Experimental workflow for a DHM stability study using HPLC.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 5. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of Dihydromyricetin during extraction and storage
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the oxidation of Dihydromyricetin (DHM) during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is Dihydromyricetin (DHM) and why is its stability a primary concern?
A1: Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound found in high concentrations in plants like Ampelopsis grossedentata (Vine Tea). It is recognized for a wide range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, the polyhydroxy structure of DHM makes it chemically unstable and highly susceptible to oxidation.[1] This degradation can lead to a loss of biological activity, the formation of unknown impurities, and significantly lower yields during extraction and purification, which limits its application in research and pharmaceutical development.[3][4]
Q2: What are the main factors that cause DHM to oxidize and degrade?
A2: The primary factors that accelerate the degradation of DHM are:
-
High pH: DHM is particularly unstable in weak alkaline or basic solutions (pH > 7.0).[5][6]
-
High Temperature: Temperatures exceeding 100°C can cause irreversible oxidation.[7] Significant degradation is observed even at moderate temperatures over extended periods; for instance, a 41.47% loss was reported in water after 16 days at 60°C.[1]
-
Presence of Metal Ions: Transition metal ions, especially Cu²⁺, Fe³⁺, and Al³⁺, act as catalysts for oxidation.[5][6][8]
-
Oxygen: Exposure to air facilitates the oxidation process, often converting DHM into quinone-type impurities.[2][3]
-
Light: Exposure to light can also contribute to the decomposition of DHM.[9]
Q3: How can I prevent DHM oxidation during the extraction process?
A3: To minimize oxidation during extraction, consider the following strategies:
-
Control pH: Maintain an acidic extraction environment (pH 1.2 - 5.0), as DHM is most stable under these conditions.[1][10]
-
Optimize Temperature and Time: Use the lowest effective temperature. While 90°C has been cited as an optimal extraction temperature for yield, prolonged exposure should be avoided.[2][3] Extraction times around 180 minutes have been shown to provide maximum recovery without significant degradation.[11]
-
Use Antioxidants: The addition of an antioxidant like ascorbic acid (Vitamin C) to the extraction solvent can significantly protect DHM from degradation.[5][12]
-
Employ Chelation Techniques: A novel chelation-extraction method can protect DHM. This involves using a metal ion like Zn²⁺ to form a stable complex with DHM during extraction, shielding it from oxidation. The protective ion is then removed later using a chelating agent like EDTA.[2][3]
Q4: What are the best practices for storing DHM, both as a solid and in solution?
A4: For optimal stability, DHM should be stored under the following conditions:
-
Solid Form: Store pure, solid DHM in a tightly sealed container in a cool, dark, and dry place. A desiccator at low temperatures (e.g., -20°C) is ideal for long-term storage.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an acidic buffer (pH < 7.0).[6] Store solutions at low temperatures (2-8°C or -20°C) in amber vials to protect from light. For critical applications, purging the solvent with an inert gas like nitrogen or argon before dissolution and blanketing the headspace of the vial can prevent oxidation. The addition of ascorbic acid can also dramatically improve the stability of DHM in solution.[5]
Q5: Which antioxidants are most effective at protecting DHM and at what concentration?
A5: Ascorbic acid (Vitamin C) is highly effective and well-documented for protecting DHM. In one study, supplementing a solution with ascorbic acid (at 10% of the DHM concentration) almost completely prevented degradation over 6 hours in simulated intestinal fluid, where it would otherwise degrade by over 50%.[5] Other antioxidants like sodium sulfite have also been shown to improve the antioxidative performance of DHM.
Q6: How do metal ions accelerate DHM degradation and how can this be mitigated?
A6: Metal ions like Fe³⁺ and Cu²⁺ catalyze the oxidation of DHM's phenol hydroxyl groups, leading to the formation of radicals and subsequent degradation into products like quinones.[5][13] This can be mitigated by:
-
Using high-purity, metal-free solvents and reagents.
-
Employing glass or high-quality plasticware instead of metal spatulas or containers.
-
Adding a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the solution to sequester any trace metal ions.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| My DHM solution is turning yellow/brown. | Oxidation of DHM. This is often accelerated by high pH, presence of metal ions, or exposure to air/light. | 1. Check the pH of your solution; adjust to be acidic (< 7.0). 2. Add an antioxidant like ascorbic acid.[5] 3. Add a chelating agent like EDTA to sequester metal ions. 4. Store the solution protected from light at a lower temperature. |
| I am getting a low yield of DHM after extraction and purification. | Degradation during the extraction process. This could be due to excessive heat, prolonged extraction time, or an alkaline environment. | 1. Reduce the extraction temperature and/or time.[11] 2. Ensure the extraction solvent is acidic.[10] 3. Implement a chelation-extraction protocol to protect DHM during the process.[2][3] 4. Add ascorbic acid to the extraction solvent. |
| My DHM is degrading rapidly in my cell culture medium (e.g., DMEM). | Cell culture media are typically buffered to a physiological pH (~7.4) and kept at 37°C, conditions under which DHM is unstable. The medium may also contain metal ions. | 1. Prepare DHM stock solutions in an acidic solvent (e.g., DMSO with a stabilizer) and add to the medium immediately before the experiment. 2. Add Vitamin C to the culture medium to improve DHM stability.[14] 3. Reduce the incubation temperature if the experimental design allows.[14] |
| HPLC analysis shows multiple unexpected peaks in my DHM sample. | These are likely degradation products, such as dimers or oxidized forms of DHM.[14][15] | 1. Review your extraction and storage procedures against the best practices outlined in this guide. 2. Use HPLC-MS/MS to identify the degradation products and confirm the degradation pathway.[14] 3. Implement preventative measures immediately (pH control, antioxidants, chelation, inert atmosphere). |
Quantitative Data on DHM Stability
The following tables summarize key quantitative data regarding the factors that influence DHM stability.
Table 1: Effect of Temperature and pH on DHM Stability
| Condition | Time | Remaining DHM (%) | Reference |
| In water at 60°C | 16 days | 58.53% | [1] |
| Simulated Intestinal Fluid (pH ~7.4), 37°C | 3 hours | 45.42% | [10] |
| Simulated Intestinal Fluid (pH ~7.4), 37°C | 4 hours | 49.0% | [5] |
| Phosphate Buffer (pH 8.0), 25°C | 4 hours | ~55% | [12] |
| Acidic Conditions (pH 1.2 - 4.6) | Not specified | Stable | [1] |
Table 2: Efficacy of Stabilizers on DHM Retention and Bioavailability
| Condition | Stabilizer | Time | Remaining DHM (%) | Outcome | Reference |
| Simulated Intestinal Fluid, 37°C | Ascorbic Acid | 6 hours | ~100% | Prevents degradation | [5] |
| Rat Pharmacokinetic Study | Ascorbic Acid (10% of DHM dose) | N/A | N/A | Bioavailability increased from 0.122% to 0.341% | [5] |
| Extraction from A. grossedentata | Zn²⁺ Chelation Method | N/A | N/A | Yield increased from 7.2% to 11.4% vs. traditional method | [2][3] |
Experimental Protocols
Protocol 1: Stability-Enhanced Chelation Extraction of Dihydromyricetin
This protocol is adapted from a novel method designed to protect DHM from oxidation during extraction.[2][3]
-
Preparation:
-
Grind dried leaves of Ampelopsis grossedentata into a fine powder.
-
Prepare the extraction solvent: an aqueous solution of Zinc Sulfate (ZnSO₄) at a specified concentration (e.g., 0.1 M), with pH adjusted to an acidic value (e.g., pH 4.0) using a suitable acid.
-
-
Chelation & Extraction:
-
Combine the plant powder with the ZnSO₄ solution at a solid-to-liquid ratio of 1:20 (w/v).
-
Heat the mixture to 90°C and maintain for 2 hours with continuous stirring. This allows the Zn²⁺ to chelate with DHM, protecting it.
-
Cool the mixture and filter to separate the solid residue from the liquid extract.
-
-
Removal of Chelating Ion:
-
To the liquid extract, add a solution of disodium EDTA (EDTA-2Na) while stirring. The EDTA will chelate the Zn²⁺, releasing the DHM.
-
Allow the mixture to stand, which may result in the precipitation of a DHM-rich solid.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the crude DHM with deionized water.
-
Perform recrystallization using a suitable solvent system (e.g., ethanol/water or acetone/water) to achieve high purity.
-
-
Drying and Storage:
-
Dry the purified DHM crystals under a vacuum at a low temperature (e.g., 40-50°C).
-
Store the final product in a desiccator, protected from light.
-
Protocol 2: HPLC Method for Assessing DHM Stability
This protocol provides a general method for quantifying DHM to assess its stability over time or under different conditions.[5]
-
Sample Preparation:
-
Prepare a stock solution of DHM in a suitable solvent (e.g., methanol or ethanol).
-
For the stability study, dilute the stock solution into the desired test buffers (e.g., phosphate buffers at various pH values) or media to a final concentration of ~20 µg/mL.
-
Incubate the samples under the desired conditions (e.g., 37°C in a water bath).
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the sample.
-
Immediately stop any further degradation by adding an equal volume of cold methanol or an acidic quenching solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Acetonitrile and (B) 0.1% Phosphoric Acid in Water.
-
Gradient Program: A suitable gradient might be: 0-10 min, 10-30% A; 10-20 min, 30-50% A; 20-25 min, 50-10% A; 25-30 min, 10% A. (This should be optimized for your specific system).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~290-294 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using DHM standards of known concentrations.
-
Calculate the concentration of DHM in the incubated samples at each time point by comparing the peak area to the calibration curve.
-
Plot the percentage of remaining DHM against time to determine the degradation kinetics.
-
Visual Guides
Caption: Factors causing DHM degradation and corresponding prevention strategies.
Caption: Comparison of standard vs. optimized DHM extraction workflows.
Caption: Simplified chemical pathway of DHM oxidation and points of intervention.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. botaniex.com [botaniex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the Maximum Recovery of Dihydromyricetin from Chinese Vine Tea, Ampelopsis grossedentata, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Myricetin - Wikipedia [en.wikipedia.org]
- 14. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dihydromyricetin's Antioxidant Capacity Against Other Notable Flavonoids
For Immediate Release
This guide provides a comprehensive comparative study of the antioxidant capacity of Dihydromyricetin (DHM) against other well-researched flavonoids, including quercetin, myricetin, and catechin. The following sections detail the quantitative antioxidant activities determined by various assays, the experimental protocols for these assays, and the underlying signaling pathways through which these flavonoids exert their antioxidant effects. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacity of flavonoids can be evaluated using several in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The efficacy of an antioxidant in these assays is often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), where a lower value indicates a higher antioxidant activity.
Below is a summary of the comparative antioxidant activities of Dihydromyricetin and other selected flavonoids based on available experimental data. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | ORAC (µM TE/µM) |
| Dihydromyricetin (DHM) | ~5-15[1][2][3] | ~2-8[1][4][2][3] | Data not readily available for direct comparison | Data not readily available for direct comparison |
| Quercetin | ~5-20[5][6] | ~3-10[5] | ~2.5 | ~4-7 |
| Myricetin | ~4-10 | ~2-7 | ~3.0 | ~3.2[7] |
| Catechin | ~10-30 | ~5-15 | ~1.5 | ~0.96[7] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the flavonoid samples in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the flavonoid sample with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[8][9][10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the flavonoid samples in a suitable solvent.
-
Reaction Mixture: Add a small volume of the flavonoid sample to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[5][11][12]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare the flavonoid samples at different concentrations.
-
Reaction Mixture: Add the sample to the FRAP reagent and incubate at 37°C for a specified time (e.g., 4-6 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µmol of Fe(II) equivalents per µmol of the antioxidant.[2][3][13][14][15][16]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the AAPH radical initiator, and a standard antioxidant (e.g., Trolox) in a phosphate buffer (pH 7.4).
-
Sample Preparation: Prepare various concentrations of the flavonoid samples.
-
Reaction Mixture: In a 96-well black microplate, add the flavonoid sample or standard, followed by the fluorescein solution. Incubate the plate at 37°C.
-
Initiation of Reaction: Add the AAPH solution to initiate the radical generation and the decay of fluorescence.
-
Measurement: Monitor the fluorescence decay kinetically over time (e.g., every 1-5 minutes for up to 2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).[1][7][17][18][19]
Signaling Pathways in Flavonoid Antioxidant Mechanisms
Flavonoids, including Dihydromyricetin, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The two primary pathways involved are the Nrf2-ARE and MAPK signaling pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).
Flavonoids can activate the Nrf2 pathway by disrupting the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.[6][20][21][22]
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of various cellular processes, including the response to oxidative stress. The MAPK family includes three major kinases: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
Flavonoids can modulate the MAPK pathway to enhance antioxidant defenses. For instance, certain flavonoids can activate the ERK and p38 MAPK pathways, which in turn can lead to the phosphorylation and activation of Nrf2, further promoting the antioxidant response. Conversely, in situations of excessive oxidative stress, some flavonoids can inhibit the pro-apoptotic JNK and p38 pathways, thereby protecting cells from oxidative damage-induced cell death.
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for assessing the antioxidant capacity of flavonoids using the aforementioned in vitro assays is depicted below.
References
- 1. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A network pharmacology approach to evaluate the synergistic effect of dihydromyricetin and myricitrin in vine tea on the proliferation of B16F10 cells [frontiersin.org]
- 10. Level of catechin, myricetin, quercetin and isoquercitrin in buckwheat (Fagopyrum esculentum Moench), changes of their levels during vegetation and their effect on the growth of selected weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin [mdpi.com]
- 12. quora.com [quora.com]
- 13. Molecular Level Insight Into the Benefit of Myricetin and Dihydromyricetin Uptake in Patients With Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of binding interaction dihydromyricetin and myricetin with bovine lactoferrin and effects on antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the natural flavonoids myricetin and dihydromyricetin on the wound healing process in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromyricetin in Liver Injury: A Comparative Analysis of In Vivo Therapeutic Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydromyricetin's (DHM) therapeutic effects in preclinical liver injury models against established alternatives, Silymarin and N-acetylcysteine (NAC). The information is supported by experimental data from various in vivo studies, detailing methodologies and outcomes to inform future research and development.
Dihydromyricetin (DHM), a natural flavonoid, has demonstrated significant promise as a hepatoprotective agent in a variety of animal models of liver injury. Its therapeutic effects are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide synthesizes findings from multiple studies to compare the efficacy of DHM with Silymarin, a well-known herbal supplement for liver health, and N-acetylcysteine (NAC), a standard clinical treatment for certain types of acute liver failure.
Performance Comparison in Acute Liver Injury Models
Acute liver injury, often induced experimentally by toxins such as carbon tetrachloride (CCl4) or excessive alcohol administration, is characterized by a rapid elevation in liver enzymes, oxidative stress, and inflammation.
Carbon Tetrachloride (CCl4)-Induced Liver Injury
In a mouse model of CCl4-induced acute liver injury, DHM has been shown to significantly mitigate liver damage.[1] Treatment with DHM (150 mg/kg) following CCl4 administration led to a marked reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of hepatocellular injury.[1] Furthermore, DHM treatment boosted the activity of superoxide dismutase (SOD), an endogenous antioxidant enzyme, and decreased the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]
For comparison, studies on Silymarin in similar CCl4-induced liver injury models in rats have also demonstrated a significant reduction in ALT and AST levels. While direct comparative studies are limited, the available data suggests both DHM and Silymarin are effective in protecting the liver from CCl4-induced damage. N-acetylcysteine has also been shown to be effective in this model, with studies in rats demonstrating a significant reduction in ALT and AST, coupled with an increase in antioxidant capacity and a decrease in inflammatory markers like TNF-α and IL-6.[2][3][4][5]
Table 1: Comparison of Therapeutic Effects in CCl4-Induced Acute Liver Injury
| Parameter | Dihydromyricetin (DHM) | Silymarin | N-acetylcysteine (NAC) |
| Animal Model | Mice | Rats, Chickens | Rats |
| Dosage | 150 mg/kg | 50-200 mg/kg | 150 mg/kg |
| ALT Levels | Significantly Decreased[1] | Significantly Decreased[6] | Significantly Decreased[5][7] |
| AST Levels | Significantly Decreased[1] | Significantly Decreased[6] | Significantly Decreased[5][7] |
| SOD Activity | Significantly Increased[1] | Increased | Significantly Increased[7] |
| TNF-α Levels | Significantly Decreased[1] | Decreased[8] | Significantly Decreased[2][4] |
| IL-6 Levels | Significantly Decreased[1] | Decreased[8] | Significantly Decreased[2][4] |
Note: This table presents a qualitative comparison based on findings from different studies. Direct quantitative comparison is challenging due to variations in experimental protocols.
Alcohol-Induced Liver Injury
In models of acute alcohol-induced liver injury, DHM has shown remarkable protective effects. Administration of DHM in mice exposed to high doses of ethanol significantly lowered serum ALT and AST levels.[9][10] The protective mechanism involves enhancing alcohol metabolism and reducing oxidative stress and inflammation.[10]
Silymarin has also been demonstrated to be effective in ameliorating acute ethanol-induced hepatotoxicity in mice, with studies showing a reduction in ALT, a decrease in lipid peroxidation, and a reduction in TNF-α production.[11][12] N-acetylcysteine has been shown to attenuate alcohol-induced oxidative stress in rats, leading to lower ALT and AST levels and increased SOD activity.[13]
Table 2: Comparison of Therapeutic Effects in Alcohol-Induced Acute Liver Injury
| Parameter | Dihydromyricetin (DHM) | Silymarin | N-acetylcysteine (NAC) |
| Animal Model | Mice | Mice | Rats |
| Dosage | 6 mg/mL in diet | 200 mg/kg | 1 g/kg |
| ALT Levels | Significantly Decreased[9] | Significantly Decreased[11][12] | Significantly Decreased[13] |
| AST Levels | Significantly Decreased[9] | Not always reported | Significantly Decreased[13] |
| SOD Activity | Not explicitly reported | Not explicitly reported | Significantly Increased[13] |
| TNF-α Levels | Decreased[9] | Significantly Decreased[11][12] | Not explicitly reported |
| IL-6 Levels | Decreased[9] | Not explicitly reported | Not explicitly reported |
Note: This table presents a qualitative comparison based on findings from different studies. Direct quantitative comparison is challenging due to variations in experimental protocols.
Performance in Chronic Liver Injury and Fibrosis Models
In a mouse model of chronic liver injury and fibrosis induced by thioacetamide (TAA), DHM treatment significantly inhibited the increase in serum ALT and AST, increased the levels of SOD and glutathione (GSH), and reduced malondialdehyde (MDA) content.[14][15] Histopathological analysis revealed that DHM attenuated inflammatory infiltration, apoptosis, and fibrosis.[14][15] Similarly, in a CCl4-induced liver fibrosis model in mice, DHM administration ameliorated liver fibrosis and inhibited the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[16]
Silymarin has also been shown to have anti-fibrotic effects in CCl4-induced liver fibrosis in rats, with treatment leading to a reduction in liver inflammation and fibrosis.
Experimental Protocols
CCl4-Induced Acute Liver Injury Model (DHM Study)
-
Animals: C57BL/6 mice.[1]
-
Injury Induction: A single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.[1]
-
Treatment: Dihydromyricetin (150 mg/kg) was administered orally for 4 consecutive days, starting 2 hours after CCl4 injection.[1]
-
Assessments: Serum levels of ALT, AST, albumin, and SOD were measured. Liver tissue was collected for histological analysis and measurement of inflammatory cytokines (TNF-α, IL-1β, IL-6) and apoptosis markers.[1]
Alcohol-Induced Liver Injury Model (DHM Study)
-
Animals: Female C57BL/6J mice.[9]
-
Injury Induction: Mice were fed a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol for 5 weeks.[9]
-
Treatment: Dihydromyricetin (6 mg/mL) was added to the ethanol-containing diet for the last 3 weeks of the study.[9]
-
Assessments: Serum was collected to measure ALT and AST levels. Liver tissue was analyzed for lipid accumulation and inflammatory markers.[9]
Signaling Pathways and Mechanisms of Action
Dihydromyricetin exerts its hepatoprotective effects through the modulation of several key signaling pathways.
JNK Signaling Pathway
In CCl4-induced acute liver injury, DHM has been shown to up-regulate the activation of c-Jun N-terminal kinase (JNK).[1] This activation appears to be a protective mechanism, as inhibition of JNK has been shown to block the beneficial effects of DHM.[1] The upregulation of JNK by DHM is associated with a decrease in the expression of the pro-inflammatory cytokine TNF-α.[1]
Caption: DHM promotes JNK activation to inhibit TNF-α expression.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. In the context of non-alcoholic fatty liver disease (NAFLD), DHM has been shown to activate AMPK. This activation leads to the upregulation of downstream targets that promote fatty acid oxidation and reduce lipid accumulation in the liver.
Caption: DHM activates the AMPK pathway to mitigate NAFLD.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. DHM has been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant response that protects liver cells from oxidative stress-induced damage.
Caption: DHM enhances antioxidant defense via the Nrf2 pathway.
Experimental Workflow
The general workflow for in vivo validation of DHM's therapeutic effects in liver injury models is as follows:
Caption: General workflow for in vivo liver injury studies.
References
- 1. Dihydromyricetin alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl cysteine alleviates carbon-tetrachloride induced acute liver injury in rats [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nvvj.journals.ekb.eg [nvvj.journals.ekb.eg]
- 6. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of silymarin on the relative gene expressions of some inflammatory cytokines in the liver of CCl4-intoxicated male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silymarin protects against acute ethanol-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silymarin Protects Against Acute Ethanol-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine attenuates alcohol-induced oxidative stress in he rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway [frontiersin.org]
- 16. Dihydromyricetin ameliorates liver fibrosis via inhibition of hepatic stellate cells by inducing autophagy and natural killer cell-mediated killing effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Dihydromyricetin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Dihydromyricetin (DHM) is critical for ensuring product quality, conducting pharmacokinetic studies, and elucidating its biological activities. This guide provides a comprehensive cross-validation of the most common analytical methods for DHM quantification, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.
Dihydromyricetin, a flavonoid found in plants such as Ampelopsis grossedentata, has garnered significant attention for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] As interest in DHM for pharmaceutical and nutraceutical applications grows, the need for robust and reliable analytical methods for its quantification becomes increasingly important. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.[1][2]
This guide offers a comparative analysis of these methods, summarizing their performance based on key validation parameters.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of HPLC-DAD, LC-MS/MS, and UV-Vis Spectrophotometry for DHM quantification based on published data.
| Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.01 - 0.05 mg/mL | 0.5 - 200 ng/mL[4][5] | Concentration-dependent absorbance at ~290-292 nm[1][6][7] |
| Limit of Detection (LOD) | 1.47 µg/mL[7] | - | - |
| Limit of Quantification (LOQ) | 2.93 µg/mL[7] | 0.5 ng/mL[4][5] | - |
| Recovery | 104.1%[7] | - | - |
| Precision (RSD) | < 3%[7] | - | - |
| Selectivity | Good | Excellent | Prone to interference from other UV-absorbing compounds[1] |
| Sensitivity | Moderate | High[1] | Low |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control of raw materials and finished products.[1] | Pharmacokinetic studies, metabolite identification, trace-level analysis in biological matrices.[1][4][8] | Preliminary screening, quantification of total flavonoids.[1] |
Experimental Workflows and Protocols
A generalized workflow for the cross-validation of analytical methods for DHM quantification is depicted below. This process involves parallel analysis of the same sample set using different techniques to compare their performance characteristics.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This method is suitable for the routine quantification of DHM in herbal extracts and formulated products.
-
Chromatographic System: Agilent 1260 HPLC system or equivalent.[9]
-
Column: Dikma C18 column (250 × 4.6 mm, 5 µm).[7]
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% phosphoric acid.[7] A common isocratic mobile phase is a mixture of 0.1% phosphoric acid and methanol (65:35, v/v).[9][10]
-
Standard Preparation: Accurately weigh and dissolve DHM standard in methanol to prepare a stock solution. Further dilute with methanol to create a series of calibration standards.
-
Sample Preparation: Extract DHM from the sample matrix using a suitable solvent such as methanol or ethanol. Filter the extract through a 0.45 µm filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of DHM in complex biological matrices like plasma.[1][4][8]
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[11]
-
Column: Ultimate® AQ-C18 (3.0 mm × 100 mm, 3.0 µm) or equivalent.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[12]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for DHM.[11]
-
MRM Transitions: For (2R, 3R)-dihydromyricetin, the transition m/z 300.95 → 193.09 has been reported.[11]
-
Sample Preparation for Plasma: Protein precipitation with acetonitrile containing 0.1% formic acid is a common method.[8] The supernatant is then evaporated and reconstituted in the mobile phase for injection.[12]
UV-Visible Spectrophotometry Protocol
This method is simple and cost-effective but is less specific than chromatographic methods.
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Approximately 290-292 nm.[1][6][7]
-
Solvent: Methanol or ethanol.
-
Procedure:
-
Prepare a standard stock solution of DHM in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Determine the concentration of DHM in the sample using the calibration curve.
-
Signaling Pathways and Logical Relationships
The choice of an analytical method is intrinsically linked to the research or quality control objective. The following diagram illustrates the decision-making process based on the application.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV-VIS Dihydromyricetin Content Measurement [myskinrecipes.com]
- 7. academic.oup.com [academic.oup.com]
- 8. LC-MS/MS Method for the Simultaneous Quantitative Analysis of Dihydromyricetin and Myricetin in Mice Plasma and Its Application to a Tissue Distribution Study [journal11.magtechjournal.com]
- 9. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Dihydromyricetin: A Comparative Guide to its Therapeutic Potential Based on Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a natural flavonoid extracted from plants such as Ampelopsis grossedentata, has garnered significant interest for its diverse pharmacological properties. Preclinical studies have highlighted its antioxidant, anti-inflammatory, and metabolism-regulating effects. This guide provides a comprehensive analysis of the current clinical trial evidence for DHM's therapeutic potential, offering a direct comparison with alternative treatments and detailing the experimental protocols of key studies.
Therapeutic Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)
A pivotal randomized, double-blind, placebo-controlled clinical trial investigated the efficacy of DHM in patients with NAFLD. The study demonstrated significant improvements in liver health, glucose and lipid metabolism, and inflammatory markers.[1]
Quantitative Data from Clinical Trial
| Parameter | DHM Group (n=30) - Change from Baseline | Placebo Group (n=30) - Change from Baseline | P-value |
| Liver Enzymes | |||
| Alanine Aminotransferase (ALT) (U/L) | -22.5 ± 18.3 | -5.8 ± 15.7 | <0.01 |
| Aspartate Aminotransferase (AST) (U/L) | -15.6 ± 12.1 | -4.2 ± 11.9 | <0.01 |
| Gamma-Glutamyl Transpeptidase (GGT) (U/L) | -18.9 ± 16.4 | -3.7 ± 14.5 | <0.01 |
| Glucose Metabolism | |||
| Fasting Blood Glucose (mmol/L) | -0.8 ± 0.9 | -0.2 ± 0.7 | <0.01 |
| HOMA-IR | -1.2 ± 1.1 | -0.3 ± 0.8 | <0.01 |
| Lipid Metabolism | |||
| LDL-Cholesterol (mmol/L) | -0.4 ± 0.5 | -0.1 ± 0.4 | <0.05 |
| Apolipoprotein B (ApoB) (g/L) | -0.15 ± 0.2 | -0.05 ± 0.18 | <0.05 |
| Inflammatory Markers | |||
| Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) | -2.8 ± 2.1 | -0.5 ± 1.9 | <0.01 |
Data adapted from Chen S, et al. (2015).[1]
Comparison with an Alternative Therapy: Silymarin (Milk Thistle)
While direct clinical trials comparing DHM and Silymarin are limited, a comparison of their primary mechanisms and available evidence provides valuable insights.
| Feature | Dihydromyricetin (DHM) | Silymarin (Milk Thistle) |
| Primary Active Compound | Dihydromyricetin | Silymarin complex (silybin, etc.) |
| Main Mechanism | Modulates GABA-A receptors, enhances alcohol metabolism, antioxidant, anti-inflammatory | Potent antioxidant, membrane stabilizer, anti-inflammatory, antifibrotic |
| Best For | Alcohol-related liver stress, hangover prevention, NAFLD | General liver protection, toxin-induced liver damage, cirrhosis support |
| Clinical Evidence in NAFLD | Demonstrated improvement in liver enzymes, glucose/lipid metabolism, and inflammation in a randomized controlled trial.[1] | Evidence for improvement in liver enzymes, but data on metabolic parameters is less consistent. |
Therapeutic Potential in Alcohol-Associated Liver Disease
While clinical data is still emerging, a Phase I dose-escalation study is underway to evaluate the safety and pharmacokinetics of DHM for treating alcohol-associated liver disease.[2] Preclinical studies have shown that DHM can protect the liver from alcohol-induced injury by enhancing ethanol metabolism, reducing lipid accumulation, and suppressing inflammatory responses.[3][4]
Comparison with Standard of Care for Alcohol Use Disorder: Naltrexone and Acamprosate
Direct clinical comparisons between DHM and FDA-approved treatments for alcohol use disorder are not yet available. However, preclinical evidence suggests DHM may have a unique mechanism of action.
| Feature | Dihydromyricetin (DHM) (Preclinical) | Naltrexone | Acamprosate |
| Mechanism of Action | Antagonizes alcohol's effects on GABA-A receptors, reduces withdrawal symptoms, and decreases voluntary alcohol consumption in animal models.[5] | Opioid antagonist that reduces the rewarding effects of alcohol. | Modulates glutamate and GABA neurotransmission to reduce withdrawal symptoms. |
| Primary Efficacy | Reduces intoxication and withdrawal symptoms in rats.[5] | Reduces heavy drinking days and cravings.[6][7] | Promotes abstinence.[6][7] |
Therapeutic Potential in Metabolic Syndrome
DHM has shown promise in improving features of metabolic syndrome, particularly in the context of type 2 diabetes.
Comparison with Metformin in Type 2 Diabetes
A double-blind, randomized clinical trial is comparing the effects of DHM and metformin on glycemic control, insulin sensitivity, and insulin secretion in patients with type 2 diabetes.[8] Preclinical studies suggest that DHM can improve insulin sensitivity and glucose uptake.[9]
| Feature | Dihydromyricetin (DHM) | Metformin |
| Mechanism of Action | Activates AMPK signaling pathway, improves insulin sensitivity.[9] | Activates AMPK, reduces hepatic glucose production, improves insulin sensitivity. |
| Primary Outcome Measures in Clinical Trial | Changes in fasting and postprandial glucose, HbA1c, insulin sensitivity, and insulin secretion.[8] | Established first-line therapy for type 2 diabetes with proven efficacy in glycemic control.[10][11] |
Experimental Protocols
Protocol for DHM in Nonalcoholic Fatty Liver Disease
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 60 adult patients diagnosed with NAFLD.
-
Intervention: Participants were randomly assigned to receive either two 150 mg capsules of DHM or two placebo capsules, twice daily for three months.
-
Primary Outcome Measures: Changes in serum levels of liver enzymes (ALT, AST, GGT), glucose, and lipids (LDL-c, ApoB).
-
Secondary Outcome Measures: Changes in HOMA-IR index, and serum levels of TNF-α, cytokeratin-18 fragment, fibroblast growth factor 21, and adiponectin.
-
Biochemical Analysis: Serum levels of all markers were measured at baseline and at the end of the three-month intervention period.[1]
Protocol for Phase I Study of DHM in Alcohol-Associated Liver Disease
-
Study Design: A single-center, open-label, dose-escalation study.
-
Participants: 12 healthy volunteers.
-
Intervention: Participants are divided into four cohorts receiving escalating doses of DHM (300 mg to 900 mg), some in combination with L-lysine, administered as a liquid suspension or oral solution over a 24-hour period.
-
Primary Outcome Measures: To assess the safety and tolerability of DHM and to determine the maximum tolerated dose.
-
Secondary Outcome Measures: To characterize the pharmacokinetic profile of DHM.
-
Data Collection: Blood samples are collected at uniform intervals to measure DHM levels.[2]
Signaling Pathways and Mechanisms of Action
DHM exerts its therapeutic effects through the modulation of several key signaling pathways.
AMPK/Sirt-1 Signaling Pathway
DHM is a known activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[3][12][13] Activation of AMPK by DHM leads to the subsequent activation of Sirtuin 1 (Sirt1), which together play a crucial role in improving mitochondrial function, reducing oxidative stress, and regulating glucose and lipid metabolism.[12][14][15]
Nrf2 Signaling Pathway
DHM has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[16][17] DHM can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[4][18][19][20][21]
NF-κB Signaling Pathway
DHM exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22][23][24] By suppressing the activation of IKK and the subsequent phosphorylation and degradation of IκBα, DHM prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines.[23][24][25]
Conclusion and Future Directions
The available clinical and preclinical evidence suggests that Dihydromyricetin holds significant therapeutic potential, particularly in the management of non-alcoholic fatty liver disease and metabolic syndrome. Its multifaceted mechanism of action, targeting key pathways involved in metabolism, inflammation, and oxidative stress, makes it a promising candidate for further investigation. However, a notable limitation is its low bioavailability, which is an active area of research for the development of more effective formulations.
Future research should focus on larger, long-term clinical trials to establish the efficacy and safety of DHM in various conditions. Direct comparative studies against standard-of-care treatments are crucial to determine its place in clinical practice. Further elucidation of its molecular targets and signaling pathways will also be vital for optimizing its therapeutic application.
References
- 1. Dihydromyricetin improves glucose and lipid metabolism and exerts anti-inflammatory effects in nonalcoholic fatty liver disease: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin As a Novel Anti-Alcohol Intoxication Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of naltrexone and acamprosate for treating alcohol use disorders: When are these medications most helpful? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. ichgcp.net [ichgcp.net]
- 9. Research progress of dihydromyricetin in the treatment of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publichealth.gwu.edu [publichealth.gwu.edu]
- 11. lermagazine.com [lermagazine.com]
- 12. Protective role of Dihydromyricetin in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dihydromyricetin Ameliorates Nonalcoholic Fatty Liver Disease by Improving Mitochondrial Respiratory Capacity and Redox Homeostasis Through Modulation of SIRT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. mdpi.com [mdpi.com]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Dihydromyricetin modulates p62 and autophagy crosstalk with the Keap-1/Nrf2 pathway to alleviate ethanol-induced hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dihydromyricetin Alleviated Acetaminophen-Induced Acute Kidney Injury via Nrf2-Dependent Anti-Oxidative and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dihydromyricetin ameliorates diabetic renal fibrosis via regulating SphK1 to suppress the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway [frontiersin.org]
- 25. Dihydromyricetin inhibits Hepatitis B virus replication by activating NF-κB, MAPKs, and autophagy in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
